molecular formula C7H9ClN2 B041054 N-[(6-chloropyridin-3-yl)methyl]-N-methylamine CAS No. 120739-62-0

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Cat. No.: B041054
CAS No.: 120739-62-0
M. Wt: 156.61 g/mol
InChI Key: XALCOJXGWJXWBL-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a high-purity chemical intermediate of significant interest in advanced agrochemical and pharmaceutical research. This compound, featuring a chloropyridine scaffold linked to a methylamine group, serves as a critical precursor in the synthesis of novel neonicotinoid-like insecticides. Its mechanism of action is associated with acting as a nicotinic acetylcholine receptor (nAChR) agonist analog, disrupting synaptic transmission in the insect nervous system. Beyond agrochemical applications, this versatile building block is employed in medicinal chemistry for the development of targeted small molecules, where the pyridine core facilitates key hydrogen bonding and coordination interactions. Researchers utilize this amine to explore structure-activity relationships (SAR), develop new active ingredients, and create molecular probes for neuropharmacological studies. Supplied with comprehensive analytical data (including NMR and LC-MS) to ensure batch-to-batch consistency and support rigorous experimental reproducibility. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALCOJXGWJXWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024729
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-62-0
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
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Record name 6-Chloro-N-methyl-3-pyridinemethanamine
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Record name [(6-chloropyridin-3-yl)methyl](methyl)amine
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a heterocyclic amine of significant interest in the fields of agrochemical synthesis and pharmaceutical research. It is a key intermediate in the manufacture of the neonicotinoid insecticide Acetamiprid.[1][2] Furthermore, as a metabolite of Acetamiprid, its interaction with biological systems, particularly nicotinic acetylcholine receptors (nAChRs), is of considerable importance.[2][3] This document provides a comprehensive overview of the fundamental basic properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in chemical synthesis and biological signaling.

Physicochemical Properties

PropertyPredicted ValueReference
pKa 8.08 ± 0.10[4][5]
Boiling Point 236.9 ± 25.0 °C[4][5]
Density 1.149 ± 0.06 g/cm³[4][5]
LogP 1.84530[4]
Solubility Sparingly soluble in Methanol, slightly soluble in DMSO.[4][5]

Experimental Protocols

For researchers seeking to experimentally determine the basic properties of this compound, the following detailed protocols for pKa and solubility determination are provided.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constant (pKa) of ionizable compounds.[6][7][8]

3.1.1 Materials and Equipment

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)

  • Methanol or other suitable organic co-solvent

  • Deionized water

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Titration vessel

  • Nitrogen gas source

3.1.2 Procedure

  • Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[9]

  • Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a 1 mM solution. Dissolve the sample in a suitable solvent mixture, such as methanol/water, to ensure complete dissolution.[6][9]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel. Add KCl solution to maintain a constant ionic strength.[9]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8][9]

  • Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.[9]

  • Titration: Titrate the acidified solution with standardized 0.1 M NaOH, adding the titrant in small increments.[9]

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12-12.5.[9]

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the inflection point of this curve. For more accurate results, calculate the first or second derivative of the titration curve. The pKa is the pH at the half-equivalence point.

  • Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[9]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12]

3.2.1 Materials and Equipment

  • This compound sample

  • Buffer solutions of desired pH (e.g., Phosphate Buffered Saline - PBS)

  • Glass vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

3.2.2 Procedure

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer or solvent. The presence of undissolved solid is crucial.[13]

  • Equilibration: Tightly seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.[14]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be filtered through a suitable membrane filter (e.g., 0.45 µm).[11]

  • Quantification: Accurately dilute the collected supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Data Reporting: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Synthesis and Biological Interaction

Synthetic Pathway

This compound is a key intermediate in the synthesis of the insecticide Acetamiprid. The general synthetic workflow is depicted below.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Acetamiprid 6-chloropyridine-3-carbaldehyde 6-chloropyridine-3-carbaldehyde 6-chloro-N-methylpyridin-3-yl)methanamine 6-chloro-N-methylpyridin-3-yl)methanamine 6-chloropyridine-3-carbaldehyde->6-chloro-N-methylpyridin-3-yl)methanamine Reductive Amination (Methylamine, NaBH4) Acetamiprid Acetamiprid 6-chloro-N-methylpyridin-3-yl)methanamine->Acetamiprid Reaction with Ethyl N-cyanoethanimideate

Caption: A simplified workflow for the synthesis of Acetamiprid.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

As a neonicotinoid precursor and metabolite, this compound's biological activity is primarily associated with its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2][3] Neonicotinoids act as agonists at these receptors, leading to overstimulation and subsequent paralysis and death in insects.

The key interactions at the nAChR binding site involve a cation-π interaction between the positively charged nitrogen of the amine and an aromatic residue (typically tryptophan) in the receptor, as well as hydrogen bonding with other residues.[15][16]

G cluster_receptor nAChR Subunit Interface cluster_ligand This compound Trp_residue Tryptophan Residue (Aromatic Pocket) Backbone_NH Backbone Amide (H-bond Donor) Cationic_Nitrogen Protonated Amine (Cationic Center) Cationic_Nitrogen->Trp_residue Cation-π Interaction Pyridine_Nitrogen Pyridine Nitrogen (H-bond Acceptor) Pyridine_Nitrogen->Backbone_NH Hydrogen Bond

Caption: Key binding interactions at the nicotinic acetylcholine receptor.

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a key chemical intermediate and a significant metabolite of the neonicotinoid insecticide, Acetamiprid.[1][2][3] Its structural similarity to acetylcholine allows it to function as a nicotinic acetylcholine receptor (nAChR) agonist, leading to its biological activity.[4] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its chemical identity, and physical and chemical properties. Detailed experimental protocols for its synthesis and the determination of its key physicochemical parameters are presented, alongside visualizations of its relevant biological pathway and experimental workflows to support researchers and professionals in drug development and agrochemical synthesis.

Chemical Identity and Structure

This compound is a secondary amine featuring a chloropyridine ring. Its fundamental properties are summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 120739-62-0
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol [2]
Canonical SMILES CNCC1=CN=C(C=C1)Cl
InChI Key XALCOJXGWJXWBL-UHFFFAOYSA-N
Synonyms 2-Chloro-5-(methylaminomethyl)pyridine, 6-Chloro-N-methyl-3-pyridinemethanamine, IM-1-4

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological and environmental systems. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Physical Form Solid[5]
Boiling Point 236.9 ± 25.0 °C (Predicted)[6]
Solubility DMSO (Slightly), Methanol (Sparingly)LookChem
pKa 8.08 ± 0.10 (Predicted)LookChem
logP 1.845 (Predicted)LookChem
Storage Temperature -20°C, under inert atmosphere, in a dark place[5]

Biological Activity and Signaling Pathway

As a metabolite of Acetamiprid, this compound exhibits its biological effect by acting as an agonist of the nicotinic acetylcholine receptor (nAChR).[4] These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central nervous system of insects.[7]

Upon binding to the nAChR, the receptor channel opens, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the postsynaptic membrane, leading to the propagation of a nerve impulse. The persistent activation of these receptors by an agonist like this compound results in the overstimulation of the nervous system, eventually leading to paralysis and death of the insect.

nAChR_Signaling_Pathway Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway Agonist This compound (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Nerve_Impulse Nerve Impulse Transmission Depolarization->Nerve_Impulse Overstimulation Nervous System Overstimulation Nerve_Impulse->Overstimulation Paralysis_Death Paralysis and Death Overstimulation->Paralysis_Death

nAChR Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound

This protocol describes the synthesis of the target compound from 2-chloro-5-chloromethylpyridine, a common starting material in the production of neonicotinoid insecticides.

Materials:

  • 2-chloro-5-chloromethylpyridine

  • Aqueous solution of methylamine (40% w/w)

  • Reactor with stirrer, thermometer, and dropping funnel

Procedure:

  • Charge the reactor with 2-chloro-5-chloromethylpyridine.

  • Slowly add the 40% aqueous methylamine solution dropwise into the reactor over a period of 1 to 1.5 hours.

  • After the addition is complete, stir the mixture and heat it to a temperature of 60-65°C.

  • Maintain this temperature and continue stirring for 5 to 6 hours to allow the reaction to go to completion.

  • After the reaction period, remove the water under reduced pressure to isolate the crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent if required.

Synthesis_Workflow Synthesis Workflow Start Start: 2-chloro-5-chloromethylpyridine and 40% aq. Methylamine Reaction Reaction at 60-65°C for 5-6 hours Start->Reaction Workup Water Removal (Reduced Pressure) Reaction->Workup Product Crude this compound Workup->Product Purification Purification (Vacuum Distillation/Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Synthesis Workflow Diagram
Determination of Physicochemical Properties

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

4.2.1. Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

Materials:

  • This compound

  • Test tubes

  • Solvents: Water, Diethyl ether, 5% NaOH, 5% HCl, Concentrated H₂SO₄

  • Vortex mixer

Procedure:

  • In a test tube, add approximately 10-20 mg of the compound.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for the dissolution of the solid.

  • Record the compound as soluble, partially soluble, or insoluble.

  • Repeat the procedure for each solvent.

4.2.2. pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by titrating the compound with a strong acid or base.

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Burette

  • Standardized solution of hydrochloric acid (e.g., 0.1 M)

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, precise increments of the standardized HCl solution from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH changes significantly and then becomes stable again.

  • Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.

4.2.3. logP Determination by Shake-Flask Method

This classic method determines the partition coefficient (logP) between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel.

  • Add an equal volume of the other solvent (n-octanol or water) to the separatory funnel.

  • Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the partition coefficient, P = [concentration in octanol] / [concentration in water].

  • The logP is the base-10 logarithm of the partition coefficient.

Characterization_Workflow Physicochemical Characterization Workflow cluster_synthesis Synthesis & Purification cluster_identity Identity Confirmation cluster_properties Physicochemical Properties Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Purification->Solubility pKa pKa Purification->pKa logP logP Purification->logP

Physicochemical Characterization Workflow

Conclusion

This technical guide has provided a detailed overview of the physiochemical characteristics of this compound. The compiled data on its chemical identity, physical properties, and biological activity, coupled with detailed experimental protocols, serves as a valuable resource for researchers and professionals in the fields of agrochemical development and pharmaceutical sciences. The provided visualizations of the nAChR signaling pathway and experimental workflows offer a clear and concise understanding of its mechanism of action and the processes involved in its synthesis and characterization. This comprehensive guide is intended to facilitate further research and application of this important chemical compound.

References

An In-Depth Technical Guide to N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (CAS 120739-62-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (CAS: 120739-62-0), a key intermediate and metabolite in the synthesis of neonicotinoid insecticides, particularly Acetamiprid.[1][2][3] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its primary mechanism of action as a nicotinic acetylcholine receptor (nAChR) agonist analog.[4] The information presented herein is intended to support researchers and professionals in the fields of agrochemical synthesis, medicinal chemistry, and neuropharmacology.

Chemical and Physical Properties

This compound is a pyridine derivative with a chlorinated backbone, contributing to its reactivity and utility as a chemical intermediate.[4] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₉ClN₂[5][6]
Molecular Weight 156.61 g/mol [4][6]
CAS Number 120739-62-0[5][6]
Appearance Colorless to pale yellow oily liquid[7]
Boiling Point (Predicted) 236.9 ± 25.0 °C[5][8]
Density (Predicted) 1.149 ± 0.06 g/cm³[5][8]
Solubility DMSO (Slightly), Methanol (Sparingly), Low solubility in water[5][7]
Storage Temperature Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[5][8]
InChI Key XALCOJXGWJXWBL-UHFFFAOYSA-N[4]
Canonical SMILES CNCC1=CN=C(C=C1)Cl[4][5]

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic substitution of a chloromethyl group with methylamine. A common starting material for this synthesis is 2-chloro-5-(chloromethyl)pyridine.

Synthetic Workflow

The overall workflow for the synthesis is depicted in the diagram below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_chloro_5_chloromethylpyridine 2-chloro-5- (chloromethyl)pyridine reaction_mixture Reaction in Acetonitrile 2_chloro_5_chloromethylpyridine->reaction_mixture methylamine_solution 40% Aqueous Methylamine Solution methylamine_solution->reaction_mixture concentration Concentration reaction_mixture->concentration extraction Extraction with Dichloromethane concentration->extraction drying Drying over MgSO4 extraction->drying purification Column Chromatography drying->purification final_product N-[(6-chloropyridin-3-yl)methyl] -N-methylamine purification->final_product

Synthetic workflow for this compound.
Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound, also known as 2-chloro-5-(methylaminomethyl)pyridine.[1]

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (15.05 g)

  • 40% aqueous methylamine solution (36 g)

  • Acetonitrile (250 ml)

  • Water (100 ml)

  • Sodium hydrogen carbonate

  • Sodium chloride

  • Dichloromethane (400 ml)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane-methanol (4:1)

Procedure:

  • A mixture of 15.05 g of 2-chloro-5-(chloromethyl)pyridine and 50 ml of acetonitrile is added dropwise to a mixture of 36 g of 40% aqueous methylamine solution and 200 ml of acetonitrile over a period of 1 hour at room temperature.

  • The resulting mixture is stirred for an additional 90 minutes.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is diluted with 100 ml of water and neutralized with sodium hydrogen carbonate.

  • The aqueous solution is saturated with sodium chloride and extracted with dichloromethane (2 x 200 ml).

  • The combined organic layers are dried over anhydrous magnesium sulfate and then concentrated.

  • The crude product is purified by column chromatography on silica gel using a dichloromethane-methanol (4:1) mixture as the eluent to yield 8.77 g of 2-chloro-5-(methylaminomethyl)pyridine as a yellow-brown liquid.[1]

Spectroscopic Data and Analysis

While specific spectra for this compound are not publicly available in detail, analytical data including NMR and LC-MS are typically provided by suppliers to ensure batch-to-batch consistency.[4] The following sections describe the expected spectroscopic characteristics based on the molecular structure and provide general protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • A singlet for the methyl protons (N-CH₃).

  • A singlet for the methylene protons (-CH₂-N).

  • Signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton at position 4 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 2 as a doublet.

Expected ¹³C NMR Spectral Features:

  • A signal for the methyl carbon (N-CH₃).

  • A signal for the methylene carbon (-CH₂-N).

  • Signals for the five carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.

General Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. Use a standard pulse sequence with an appropriate spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency of 75 or 100 MHz, using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) using a Fourier transform. Apply phase and baseline corrections. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Expected Mass Spectrum Features:

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156.

  • The isotopic pattern of the molecular ion peak will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

  • Common fragmentation patterns would involve the loss of a methyl group, a chloropyridinylmethyl radical, or other fragments.

General Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol) into the ion source via direct infusion or through a gas chromatograph.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., 50-200 amu).

Infrared (IR) Spectroscopy

Expected IR Spectral Features:

  • N-H stretching vibrations (if any secondary amine is present as an impurity).

  • C-H stretching vibrations from the methyl, methylene, and aromatic groups.

  • C=C and C=N stretching vibrations from the pyridine ring.

  • C-N stretching vibrations.

  • C-Cl stretching vibration.

General Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Activity and Mechanism of Action

This compound is recognized for its biological activity, primarily as a nicotinic acetylcholine receptor (nAChR) agonist analog.[4] This mechanism is central to the insecticidal action of neonicotinoids.

Signaling Pathway

The compound mimics the action of acetylcholine, the endogenous neurotransmitter, at the nAChRs in the insect central nervous system. This leads to the persistent opening of the ion channels, resulting in overstimulation, paralysis, and eventual death of the insect.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron acetylcholine Acetylcholine (Endogenous Ligand) nAChR Nicotinic Acetylcholine Receptor (nAChR) acetylcholine->nAChR Binds to compound N-[(6-chloropyridin-3-yl)methyl] -N-methylamine (Agonist Analog) compound->nAChR Binds to & Activates ion_channel Ion Channel Opening nAChR->ion_channel Conformational Change overstimulation Continuous Nerve Stimulation ion_channel->overstimulation Leads to paralysis_death Paralysis & Death overstimulation->paralysis_death Results in

Mechanism of action at the nicotinic acetylcholine receptor.

Applications

The primary application of this compound is as a crucial building block in the synthesis of neonicotinoid insecticides, such as Acetamiprid.[1][2][3] Its structural features are also of interest to researchers in medicinal chemistry for the development of novel therapeutic agents targeting nAChRs, which are implicated in various neurological conditions.[4][9] Furthermore, its role as a metabolite of Acetamiprid makes it an important standard for environmental and toxicological studies.[3][5]

Safety Information

For detailed safety information, including hazard statements, precautionary statements, and personal protective equipment recommendations, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier. This compound is intended for research use only and should not be used for human or veterinary applications.[4][6]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthetic routes. Its significance in the agrochemical industry, particularly in the production of neonicotinoid insecticides, is firmly established. The understanding of its mechanism of action as a nAChR agonist provides a basis for its application and for the development of new bioactive molecules. This guide serves as a foundational resource for professionals engaged in research and development involving this compound.

References

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a chemical compound of significant interest in the fields of agrochemical and pharmaceutical research.[1][2] It is recognized as a key intermediate in the synthesis of neonicotinoid insecticides and serves as a metabolite of Acetamiprid.[2][3][4][5] Its structural backbone, featuring a chloropyridine ring, provides a versatile scaffold for the development of novel bioactive molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis protocols.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a methylaminomethyl group at the 3-position.

Molecular Formula: C₇H₉ClN₂[6]

Molecular Weight: 156.61 g/mol [1][6]

Canonical SMILES: CNCC1=CN=C(C=C1)Cl

InChI Key: XALCOJXGWJXWBL-UHFFFAOYSA-N[1]

** IUPAC Name:** 1-(6-chloropyridin-3-yl)-N-methylmethanamine[1]

Fig 1. Molecular Structure
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₉ClN₂[3][4][6]
Molecular Weight 156.615 g/mol [3][4]
Boiling Point 236.9 ± 25.0 °C (Predicted)[3]
Density 1.149 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.08 ± 0.10 (Predicted)[3]
LogP 1.84530[3]
Solubility DMSO (Slightly), Methanol (Sparingly)[3]
Storage Temperature Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of 2-chloro-5-chloromethylpyridine (CCMP) with methylamine.

Protocol:

  • Reaction Setup: In a suitable reactor, dissolve 2-chloro-5-chloromethylpyridine (CCMP) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Methylamine: Under controlled alkaline conditions, add methylamine to the reaction mixture. The reaction is typically conducted at a temperature range of 50-80°C.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove any inorganic byproducts.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield pure this compound.

Synthesis_Workflow Reactant1 2-chloro-5-chloromethylpyridine (CCMP) Product This compound Reactant1->Product Reactant2 Methylamine Reactant2->Product

Fig 2. Synthesis Workflow

Biological Significance

This compound is a known metabolite of the neonicotinoid insecticide, Acetamiprid.[3][4][5] The metabolic pathway involves the transformation of Acetamiprid within the target organism. Its biological activities, including potential antimicrobial and antiparasitic effects, are areas of ongoing research.[1]

Role as a Metabolite of Acetamiprid

The compound is formed through the metabolic breakdown of Acetamiprid. This relationship is crucial for understanding the environmental fate and toxicology of Acetamiprid.

Metabolite_Relationship Acetamiprid Acetamiprid Metabolite This compound Acetamiprid->Metabolite Metabolism

Fig 3. Metabolite Relationship

Applications in Research and Development

This compound serves as a versatile building block in medicinal chemistry for the development of targeted small molecules.[1] The chloropyridine core is instrumental in establishing key hydrogen bonding and coordination interactions, which are vital for structure-activity relationship (SAR) studies.[1] Researchers utilize this amine to synthesize novel active ingredients and molecular probes for neuropharmacological investigations.[1]

Conclusion

This compound is a compound with significant utility in both the agrochemical and pharmaceutical industries. Its well-defined structure and reactive sites make it an ideal intermediate for the synthesis of a variety of complex molecules. The detailed protocols and data presented in this guide are intended to support researchers in their efforts to explore the full potential of this versatile chemical entity.

References

Solubility Profile of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a key intermediate in the synthesis of neonicotinoid insecticides, such as Acetamiprid, and a building block in pharmaceutical research.[1][2] Its solubility in various organic solvents is a critical parameter for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and relevant physicochemical properties.

Introduction

This compound, with the CAS Number 120739-62-0, is a derivative of 6-chloropyridine.[3][4] It serves as a significant precursor in the agrochemical industry, particularly in the manufacture of insecticides that act as nicotinic acetylcholine receptor (nAChR) agonists.[1][2] In the field of drug development, this compound is utilized as a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its solubility behavior in organic solvents is paramount for efficient process development, ensuring batch-to-batch consistency, and achieving desired product purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₉ClN₂[3][5]
Molecular Weight 156.61 g/mol [4][5]
Appearance Solid
Boiling Point (Predicted) 236.9 ± 25.0 °C[3][5]
Density (Predicted) 1.149 ± 0.06 g/cm³[3][5]
LogP (Predicted) 1.845[3]
pKa (Predicted) 8.08 ± 0.10[3]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative solubility information has been reported.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]
MethanolSparingly Soluble[3]

For the parent compound, Acetamiprid, of which this compound is a metabolite, solubility has been documented in a broader range of organic solvents. This information can provide some indication of the types of solvents in which the metabolite might also be soluble. Acetamiprid is soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readability ± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining suspended particles.

    • Record the weight of the filtered solution.

  • Quantification of Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight provides the mass of the dissolved this compound.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by measuring the absorbance or peak area of the standard solutions using a UV-Vis spectrophotometer or HPLC.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L). All quantitative data should be summarized in a structured table for easy comparison across different solvents and temperatures.

Logical Workflow and Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a simplified representation of the synthesis pathway where this compound is an intermediate.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_quant Quantification cluster_analysis Data Analysis A Add excess solute to solvent B Equilibrate in shaker (24-48h) A->B C Settle solid particles B->C D Withdraw supernatant C->D E Filter supernatant (0.45 µm) D->E F Quantification Method? E->F G Gravimetric Analysis F->G Gravimetric H HPLC/UV-Vis Analysis F->H Spectroscopic I Calculate Solubility (g/100mL or mol/L) G->I H->I

Figure 1: Experimental workflow for solubility determination.

Synthesis_Pathway Start 6-chloropyridine-3-carbaldehyde Intermediate This compound Start->Intermediate Reductive Amination with Methylamine End Acetamiprid Intermediate->End Reaction with N-cyanoacetimidate

Figure 2: Simplified synthesis pathway for Acetamiprid.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a robust experimental framework for researchers to determine these critical parameters. The provided protocol, based on the isothermal shake-flask method, offers a reliable approach for generating high-quality solubility data. Understanding the solubility of this vital intermediate is essential for the efficient and scalable synthesis of important agrochemicals and pharmaceuticals, ultimately facilitating advancements in both crop protection and human health. Further research to populate a comprehensive solubility database for this compound across a wide range of solvents and temperatures is highly encouraged.

References

In-Depth Technical Guide: Mechanism of Action of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is recognized as a metabolite of the neonicotinoid insecticide Acetamiprid. Its core mechanism of action is centered on the modulation of nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial for synaptic transmission. This document provides a comprehensive overview of the current understanding of this compound's interaction with nAChRs, drawing from research on its parent compound, Acetamiprid, and related neonicotinoid metabolites. Due to a lack of specific quantitative binding and functional data for this compound in the reviewed literature, this guide contextualizes its likely pharmacological profile through the established actions of Acetamiprid. This guide also details the experimental protocols typically employed to characterize the activity of such compounds at nAChRs.

Introduction

This compound is a chemical intermediate and a known metabolite of Acetamiprid, a widely used neonicotinoid insecticide.[1][2] The insecticidal activity of neonicotinoids stems from their ability to act as agonists at insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death.[3] While designed for selectivity towards insect nAChRs, neonicotinoids and their metabolites can also interact with mammalian nAChRs, prompting research into their potential off-target effects.[4][5] Understanding the mechanism of action of metabolites like this compound is crucial for a comprehensive toxicological and pharmacological assessment.

Core Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

The primary molecular target of this compound, like its parent compound Acetamiprid, is the nicotinic acetylcholine receptor.[6] These receptors are pentameric ligand-gated ion channels that mediate fast excitatory neurotransmission in response to the endogenous neurotransmitter, acetylcholine (ACh).

Interaction with nAChR Subtypes

The diverse family of nAChRs is composed of various subunit combinations (e.g., α4β2, α7), each with distinct pharmacological properties. The activity of neonicotinoids can vary significantly between these subtypes.

While direct quantitative data for this compound is not available in the reviewed scientific literature, studies on Acetamiprid provide insight into its likely interactions. Acetamiprid has been shown to act as a partial agonist at mammalian neuronal α7 nAChRs.[7] In electrophysiological studies using Xenopus oocytes expressing rat α7 nAChRs, Acetamiprid induced inward currents, although with lower efficacy compared to the full agonist, acetylcholine.[7]

Signaling Pathway

The binding of an agonist like this compound to the nAChR triggers a conformational change in the receptor, opening its central ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane and the generation of an action potential. This cascade of events propagates the nerve signal. In the case of insect nAChRs, the persistent activation by neonicotinoids leads to uncontrolled nerve firing and subsequent paralysis.

G cluster_membrane Postsynaptic Membrane cluster_process nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Closed) nAChR->IonChannel controls ConformationalChange Conformational Change Agonist This compound (Agonist) Agonist->nAChR Binding Binding ChannelOpening Ion Channel Opening IonInflux Na⁺ / Ca²⁺ Influx Depolarization Membrane Depolarization ActionPotential Action Potential Generation NeuronalResponse Neuronal Response (e.g., Muscle Contraction)

Figure 1: Agonist-mediated nAChR signaling pathway.

Quantitative Pharmacological Data (Acetamiprid)

Due to the absence of specific data for this compound, this section presents quantitative data for its parent compound, Acetamiprid, to provide a comparative context.

CompoundReceptor SubtypeAssay TypeMeasured ParameterValueOrganismReference
Acetamipridα7 nAChRElectrophysiologyEC₅₀0.73 ± 0.06 mMRat[7]
Acetylcholineα7 nAChRElectrophysiologyEC₅₀0.16 ± 0.06 mMRat[7]

Note: EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates a higher potency.

Experimental Protocols

The characterization of compounds acting on nAChRs typically involves radioligand binding assays to determine binding affinity and functional assays, such as electrophysiology or ion flux studies, to assess efficacy and potency.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific nAChR subtype.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Biological Material: Cell membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand (at a concentration close to its Kₔ), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a known ligand).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

G Start Start MembranePrep Prepare Cell Membranes (Expressing nAChR) Start->MembranePrep Incubation Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) - Controls (Total & Non-specific) MembranePrep->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ Quantification->Analysis End End Analysis->End

Figure 2: Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ion flow through the nAChR channel in response to the application of a compound.

Objective: To determine the potency (EC₅₀) and efficacy of a test compound as an agonist or antagonist.

Materials:

  • Xenopus laevis oocytes.

  • cRNA: For the specific nAChR subunits to be expressed.

  • TEVC setup: Including amplifier, microelectrodes, perfusion system.

  • Recording Solution (e.g., Ringer's solution).

  • Test Compound: this compound.

Procedure:

  • Expression: Inject the cRNA for the desired nAChR subunits into Xenopus oocytes and incubate for 2-7 days to allow for receptor expression on the cell surface.

  • Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the oocyte with the recording solution containing varying concentrations of the test compound.

  • Data Acquisition: Record the inward current generated by the opening of the nAChR ion channels.

  • Data Analysis: Plot the peak current response against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ and the maximum response (efficacy) relative to a known full agonist like acetylcholine.

G Start Start Injection Inject nAChR cRNA into Xenopus Oocytes Start->Injection Incubation Incubate Oocytes (2-7 days for expression) Injection->Incubation Setup Mount Oocyte in TEVC Setup and Clamp Voltage Incubation->Setup Application Apply Test Compound (Varying Concentrations) Setup->Application Recording Record Ion Current Response Application->Recording Analysis Data Analysis: - Plot Dose-Response Curve - Determine EC₅₀ and Efficacy Recording->Analysis End End Analysis->End

Figure 3: Workflow for a TEVC electrophysiology experiment.

Conclusion

References

An In-depth Technical Guide to 2-Chloro-5-(methylaminomethyl)pyridine: Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Chloro-5-(methylaminomethyl)pyridine, with a focus on its chemical synthesis and an exploration of its potential, though currently under-documented, biological activities. Publicly available information on the specific biological actions of this compound is limited; it is primarily recognized as a key intermediate in the synthesis of more complex molecules with therapeutic and agricultural applications.

Core Compound Profile

2-Chloro-5-(methylaminomethyl)pyridine is a substituted pyridine derivative. Its structure features a chlorine atom at the 2-position and a methylaminomethyl group at the 5-position of the pyridine ring. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Chloro-5-(methylaminomethyl)pyridine

PropertyValue
CAS Number 120739-62-0
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
IUPAC Name N-methyl-1-(6-chloropyridin-3-yl)methanamine

Synthesis and Experimental Protocols

The primary documented role of 2-Chloro-5-(methylaminomethyl)pyridine is as a synthetic intermediate. Its preparation is crucial for the subsequent development of various target molecules.

Synthesis of 2-Chloro-5-(methylaminomethyl)pyridine

A common synthetic route to 2-Chloro-5-(methylaminomethyl)pyridine involves the reaction of 2-chloro-5-(chloromethyl)pyridine with methylamine.

Experimental Protocol:

  • A solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in a suitable solvent such as acetonitrile is prepared.

  • This solution is added dropwise to a solution of aqueous methylamine (a significant excess) in acetonitrile at room temperature over a period of approximately one hour.

  • The reaction mixture is stirred for an additional 90 minutes at room temperature.

  • Following the reaction, the solvent is removed under reduced pressure.

  • The resulting residue is diluted with water and neutralized with sodium bicarbonate.

  • The aqueous layer is saturated with sodium chloride and extracted multiple times with dichloromethane.

  • The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated.

  • The crude product is then purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and methanol (e.g., a 4:1 ratio), to yield 2-Chloro-5-(methylaminomethyl)pyridine as a liquid.

A 2-Chloro-5-(chloromethyl)pyridine D Reaction Mixture A->D B Aqueous Methylamine B->D C Acetonitrile (Solvent) C->D E Concentration D->E Stirring F Neutralization & Extraction E->F G Purification (Column Chromatography) F->G H 2-Chloro-5-(methylaminomethyl)pyridine G->H

Caption: Synthetic workflow for 2-Chloro-5-(methylaminomethyl)pyridine.

Biological Activity and Potential Applications

Direct studies on the biological activity of 2-Chloro-5-(methylaminomethyl)pyridine are not extensively reported in peer-reviewed literature. Its significance is largely derived from its utility as a precursor for compounds with known pharmacological or pesticidal properties.

Role as a Precursor to Bioactive Molecules

2-Chloro-5-(methylaminomethyl)pyridine serves as a crucial building block for the synthesis of a variety of bioactive molecules. Its structural features allow for further chemical modifications to generate compounds with desired biological activities.

Derivatives synthesized from precursors like 2-chloro-5-(chloromethyl)pyridine have shown preliminary evidence of potential antimicrobial and anti-malarial effects.[1] While this does not directly describe the activity of 2-Chloro-5-(methylaminomethyl)pyridine itself, it highlights the potential of this chemical scaffold in drug discovery.

cluster_0 Precursor Stage cluster_1 Synthetic Modification cluster_2 Resulting Derivatives cluster_3 Biological Screening cluster_4 Potential Activities A 2-Chloro-5-(methylaminomethyl)pyridine B Reaction with various reagents (e.g., aldehydes, acyl chlorides) A->B C Novel Chemical Entities B->C D In vitro / In vivo assays C->D E Antimicrobial D->E F Antimalarial D->F G Insecticidal D->G

Caption: Generalized workflow for developing bioactive compounds.

Insecticidal and Agrochemical Potential

The structural motif of 2-Chloro-5-(methylaminomethyl)pyridine is found within the broader class of neonicotinoid insecticides. Its precursor, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of widely used insecticides like imidacloprid and acetamiprid.[2] This suggests that derivatives of 2-Chloro-5-(methylaminomethyl)pyridine could be explored for their insecticidal properties.

Future Research Directions

The lack of direct biological data on 2-Chloro-5-(methylaminomethyl)pyridine presents an opportunity for further investigation. Future research could focus on:

  • Broad-spectrum biological screening: Evaluating the compound against a wide range of biological targets, including bacterial and fungal strains, parasites, and various enzyme and receptor assays.

  • Derivatization and structure-activity relationship (SAR) studies: Systematically modifying the structure of 2-Chloro-5-(methylaminomethyl)pyridine to explore how changes in its chemical features affect its biological activity.

  • Computational studies: Employing in silico methods to predict potential biological targets and mechanisms of action.

References

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: A Technical Overview of its Role as a Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, a primary metabolite of the neonicotinoid insecticide Acetamiprid, is recognized for its interaction with nicotinic acetylcholine receptors (nAChRs). This document provides a comprehensive technical guide on its expected function as a nAChR agonist. While specific quantitative binding and functional data for this metabolite are not extensively available in public literature, this guide outlines its chemical properties, synthesis, expected pharmacological effects, and the downstream signaling pathways associated with nAChR activation. Furthermore, it details the standard experimental protocols utilized to characterize such compounds, offering a framework for future research and evaluation.

Introduction

This compound (CAS No. 120739-62-0) is a significant chemical intermediate and a metabolite of Acetamiprid, a widely used neonicotinoid insecticide.[1][2][3] Its mechanism of action is understood to be analogous to other neonicotinoids, acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which disrupts synaptic transmission in the insect nervous system.[4][5] This document serves as an in-depth technical guide for researchers, summarizing the known information and providing detailed methodologies for the characterization of this compound's activity at nAChRs.

Chemical Properties
PropertyValueReference
IUPAC Name This compound[4]
CAS Number 120739-62-0[1][6]
Molecular Formula C₇H₉ClN₂[1][6]
Molecular Weight 156.61 g/mol [1][6]
Alternate Names 2-Chloro-5-(methylaminomethyl)pyridine; 6-Chloro-N-methyl-3-pyridinemethanamine; N-(6-Chloro-3-pyridylmethyl)-N-methylamine[6]

Synthesis

The synthesis of this compound is a critical step in both chemical research and the production of its parent compound, Acetamiprid. Common synthetic routes include:

  • Reductive Amination: This process can involve the reaction of a corresponding aldehyde or ketone with methylamine.[4]

  • Nucleophilic Substitution: A common method involves the reaction of 6-chloro-3-(chloromethyl)pyridine with methylamine.[4]

A generalized workflow for its synthesis is presented below.

Synthesis_Workflow 6-chloropyridine-3-carbaldehyde 6-chloropyridine-3-carbaldehyde Reductive_Amination Reductive_Amination 6-chloropyridine-3-carbaldehyde->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Product This compound Reductive_Amination->Product

Figure 1. General synthesis workflow via reductive amination.

Mechanism of Action as a nAChR Agonist

As a neonicotinoid derivative, this compound is expected to function as an agonist at nicotinic acetylcholine receptors. These ligand-gated ion channels are crucial for synaptic transmission in the central nervous system of insects.[4][5] Upon binding, the compound is anticipated to induce a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the postsynaptic membrane and the initiation of a nerve impulse.

Nicotinic Acetylcholine Receptor Signaling Pathways

The activation of nAChRs by an agonist like this compound triggers a cascade of intracellular events, primarily initiated by ion influx. The subsequent increase in intracellular Ca²⁺ concentration is a key second messenger that activates various downstream signaling pathways.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Increased Intracellular [Ca2+] Ion_Channel->Ca_Influx CaMK Ca2+/Calmodulin-dependent Protein Kinases (CaMK) Ca_Influx->CaMK PKC Protein Kinase C (PKC) Ca_Influx->PKC Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Gene_Expression Changes in Gene Expression CaMK->Gene_Expression PKC->Gene_Expression

Figure 2. Simplified nAChR agonist signaling pathway.

Experimental Protocols for Characterization

To fully characterize the activity of this compound as a nAChR agonist, a series of in vitro assays are typically employed. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of the compound to specific nAChR subtypes. It involves the displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for various nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or specific brain regions).

  • Radioligand with high affinity for the target receptor (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

  • This compound (test compound).

  • Unlabeled competitor for non-specific binding determination (e.g., nicotine or carbamylcholine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled competitor).

  • Incubate to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membranes - Radioligand - Test Compound Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: - Calculate IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Figure 3. Workflow for a radioligand binding assay.

Functional Assay: Calcium Imaging (FLIPR)

Functional assays measure the cellular response to receptor activation. Calcium imaging using a Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput method to determine the potency (EC₅₀) and efficacy of an agonist.

Objective: To determine the half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) of this compound.

Materials:

  • Cells stably expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • This compound (test compound).

  • Reference agonist (e.g., acetylcholine or nicotine).

  • FLIPR instrument.

Procedure:

  • Plate cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the test compound and the reference agonist in a separate compound plate.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay: the instrument will measure baseline fluorescence, then add the compounds to the cells and continue to measure the fluorescence change over time.

  • Analyze the data to determine the peak fluorescence response for each concentration.

  • Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC₅₀ and Eₘₐₓ values.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

TEVC is a powerful technique to directly measure the ion flow through the receptor channel in response to agonist application, typically using Xenopus oocytes expressing the receptor of interest.

Objective: To characterize the electrophysiological properties of nAChRs activated by this compound, including current-voltage relationships and kinetics.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the nAChR subtype of interest.

  • TEVC setup (amplifier, micromanipulators, perfusion system).

  • Recording solution (e.g., ND96).

  • This compound (test compound).

Procedure:

  • Inject the cRNA into the Xenopus oocytes and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply the test compound at various concentrations via the perfusion system.

  • Record the resulting inward current.

  • Construct a dose-response curve to determine the EC₅₀.

  • Perform voltage-step protocols during agonist application to determine the current-voltage (I-V) relationship.

Conclusion

This compound, as a metabolite of Acetamiprid, is an important compound for study within the field of neuropharmacology and toxicology. Its presumed activity as a nicotinic acetylcholine receptor agonist positions it as a molecule of interest for understanding the broader effects of neonicotinoid exposure. While specific quantitative data on its interaction with various nAChR subtypes remains to be fully elucidated in the public domain, the experimental frameworks provided in this guide offer a clear path for its comprehensive characterization. Further research employing these methodologies is crucial to fully understand its pharmacological profile and potential biological impact.

References

structure-activity relationships of chloropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationships of Chloropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The chloropyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents and agrochemicals.[1][2][3] Its unique electronic properties and the reactivity of the carbon-chlorine bond allow for extensive synthetic modifications, making it a cornerstone for developing potent and selective molecules.[4][5] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of chloropyridine derivatives, focusing on their applications as anticancer agents, kinase inhibitors, and herbicides. It includes quantitative biological data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and drug development.

Structure-Activity Relationships and Biological Applications

The biological activity of chloropyridine derivatives is profoundly influenced by the position of the chlorine atom and the nature of substituents on the pyridine ring.[6][7] These modifications are strategically employed to optimize potency, selectivity, and pharmacokinetic properties.[6]

Anticancer and Kinase Inhibitory Activity

Chloropyridine derivatives, particularly those fused into systems like pyrido[2,3-d]pyrimidines, have emerged as a significant class of kinase inhibitors.[1][8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9]

Key SAR Insights:

  • Core Scaffold : The 6-chloropyridin-3-amine and 6-chloropyrido[2,3-d]pyrimidine scaffolds are common starting points for designing potent kinase inhibitors.[1][6] The chlorine atom at the 6-position can significantly enhance potency.[8]

  • Substitutions : Modifications are often explored at the amino group and the 5-position of the pyridine ring.[6] For pyrido[2,3-d]pyrimidine derivatives, substitutions at the 2- and 4-positions with various amines or aryl groups are critical for modulating activity against specific kinases like c-Src, BCR-Abl, EGFR, and PIM-1 kinase.[4][9]

  • Telomerase Inhibition : Some 2-chloropyridine derivatives incorporating 1,3,4-oxadiazole or flavone moieties have shown significant telomerase inhibitory activity, a key target in cancer therapy.[10][11] For instance, compound 6o (a 2-chloropyridine with a 1,3,4-oxadiazole moiety) exhibited an IC₅₀ value of 2.3 µM against telomerase.[10]

SAR_Kinase_Inhibitors Core Core Potency Potency Selectivity Selectivity PK PK

Quantitative Data: Anticancer and Kinase Inhibitory Activity

Compound IDScaffoldTarget Cell Line / KinaseIC₅₀ (µM)Reference
6o 2-Chloropyridine-1,3,4-oxadiazoleTelomerase2.3[10]
6e 2-Chloropyridine-flavoneTelomerase0.8[11]
Compound 4 Pyrido[2,3-d]pyrimidineMCF-7 (Breast Cancer)0.57[4][8]
Compound 4 Pyrido[2,3-d]pyrimidineHepG2 (Liver Cancer)1.13[4][8]
Compound 11 Pyrido[2,3-d]pyrimidineMCF-7 (Breast Cancer)1.31[4][8]
Compound 11 Pyrido[2,3-d]pyrimidineHepG2 (Liver Cancer)0.99[4][8]
Compound B7 Pyrido[2,3-d]pyrimidineH1975 (NSCLC)0.023[8]
Compound 23 Pyridine Acyl SulfonamideCOX-20.8[12]
Herbicidal Activity

Chloropyridine derivatives, particularly substituted picolinic and nicotinic acids, are foundational to a class of synthetic auxin herbicides.[13] They mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.

Key SAR Insights:

  • Pyridine Ring Substitution : The presence of a 4-amino group is a common and critical feature for herbicidal activity. Chloro and fluoro substitutions at other positions on the pyridine ring also contribute to the herbicidal profile.[13]

  • 6-Position Substituent : For picolinic acid analogs, the nature and position of substituents on an aryl ring at the 6-position are critical for activity. Electronic and steric properties of these substituents are paramount in determining herbicidal potency.[13]

Quantitative Data: Herbicidal Activity

The following data represents root growth inhibition for 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives against Brassica napus.[13]

Compound ID (Substitution on 6-Aryl Ring)Root Growth Inhibition (%) at 1 µMReference
4-F85[13]
2,4-di-F78[13]
4-Cl82[13]
4-Br75[13]
Other Biological Activities

The chloropyridine scaffold is also integral to compounds with antibacterial, antimalarial, anti-inflammatory, and insecticidal properties.[5][14][15][16]

  • Antimalarial : Pyridine derivatives have shown potent in vivo anti-malarial activity against Plasmodium berghei and in vitro activity against CQ-resistant Plasmodium falciparum strains, with some compounds showing IC₅₀ values as low as 0.0402 µM.[14]

  • Antibacterial : 5-Chloro-2-(cyanoacetamido)pyridines have been used to synthesize hybrids with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[17]

  • Anti-inflammatory : The pyridine core is found in synthetic anti-inflammatory drugs like etoricoxib and ABT-594 (5-(2-azetidinylmethoxy)-2-chloropyridine).[15]

Key Therapeutic Targets and Signaling Pathways

The therapeutic effects of chloropyridine derivatives are achieved by modulating specific biological targets. A dominant mechanism is the inhibition of protein kinases involved in cell signaling.

Kinase_Signaling_Pathway Receptor Receptor Src Src PIM1 PIM1 Pathway Pathway Transcription Transcription Proliferation Proliferation Inhibitor Inhibitor

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit a range of tyrosine and serine/threonine kinases, including:

  • c-Src Tyrosine Kinase : Linked to tumor cell transformation and progression.[9]

  • PIM-1 Kinase : A serine/threonine kinase implicated in various cancers.[4]

  • EGFR, PDGFR, and FGFR : Receptor tyrosine kinases crucial for cell growth and differentiation.[9]

  • TYK2 : A member of the Janus kinase (JAK) family involved in cytokine signaling and immune responses.[18]

The mechanism of action typically involves competitive inhibition at the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to cell proliferation and survival.[9]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of new chemical entities. Below are representative protocols for synthesis and biological evaluation.

Experimental_Workflow Start Start Synthesis Synthesis Purification Purification Screening Screening DataAnalysis DataAnalysis SAR SAR LeadOpt LeadOpt InVivo InVivo End End

General Protocol for Synthesis of Pyrido[2,3-d]pyrimidine Derivatives[4]

This protocol describes a general method for synthesizing the pyrido[2,3-d]pyrimidine scaffold, which is a common core in many kinase inhibitors.

  • Step 1: Synthesis of a 2-amino-3-cyanopyridine intermediate. This initial step often involves multi-component reactions to construct the substituted pyridine ring.

  • Step 2: Cyclization. The 2-amino-3-cyanopyridine intermediate is cyclized to form the desired bicyclic pyrido[2,3-d]pyrimidine system. This can be achieved by reacting it with reagents like orthoformates under acidic conditions.

  • Step 3: Chlorination. The pyrido[2,3-d]pyrimidine core is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce chlorine atoms at specific positions (e.g., 2, 4, or 6).[1]

  • Step 4: Further Functionalization. The resulting chloropyrido[2,3-d]pyrimidine is a versatile intermediate. The chlorine atoms can be selectively displaced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity and optimize biological activity.[4][19]

Protocol for In Vitro Antiproliferative MTT Assay[6]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Plating : Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized chloropyridine derivatives (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells. Determine the GI₅₀ (or IC₅₀) value by plotting the percentage of inhibition against the log of the compound concentration.[6]

Conclusion

Chloropyridine derivatives represent a highly valuable and versatile scaffold in the design of novel therapeutic agents and agrochemicals. The structure-activity relationships delineated in this guide highlight the critical role of substituent patterns on the pyridine ring for achieving high potency and selectivity against various biological targets, including protein kinases, telomerase, and plant auxin pathways. The provided quantitative data and experimental protocols serve as a resource for researchers to build upon, facilitating the rational design and evaluation of new, more effective chloropyridine-based compounds. Future efforts will likely focus on optimizing the drug-like properties of these derivatives to improve bioavailability, metabolism, and safety profiles.[20]

References

An In-depth Technical Guide to the Synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of a key synthesis route for N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, a crucial intermediate in the manufacturing of various agrochemicals and pharmaceuticals. The document outlines a robust and high-yield synthetic method, presenting quantitative data, a detailed experimental protocol, and a visual representation of the workflow.

Core Synthesis Route: Nucleophilic Substitution

A prevalent and efficient method for the synthesis of this compound involves the direct nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine (CCMP) with methylamine. This single-step process is favored for its directness and high conversion rates.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nucleophilic substitution route, based on reported experimental findings.

ParameterValueReference
Starting Material 2-chloro-5-(chloromethyl)pyridine (CCMP)[1][2]
Reagent 40% aqueous methylamine solution[1][2]
Solvent Acetonitrile or Toluene[1]
Reactant Molar Ratio (CCMP:Methylamine) 1:1.2[2]
Reaction Temperature Room Temperature to 60°C[1][2]
Reaction Time 1.5 to 6 hours[1][2]
Reported Yield 95.6%[2]
Reported Purity 95.8%[2]
Experimental Protocol

This protocol details the synthesis of this compound via the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with methylamine.[1][2]

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (CCMP)

  • 40% aqueous methylamine solution

  • Acetonitrile

  • Dichloromethane

  • Sodium hydrogen carbonate

  • Sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2-chloro-5-(chloromethyl)pyridine (15.05 g) in acetonitrile (50 ml) is prepared.

  • In a separate reaction vessel, a mixture of 40% aqueous methylamine solution (36 g) and acetonitrile (200 ml) is prepared.

  • The CCMP solution is added dropwise to the methylamine mixture over a period of 1 hour at room temperature with continuous stirring.

  • The reaction mixture is stirred for an additional 90 minutes at room temperature. For an alternative procedure, after the dropwise addition, the mixture can be heated to 60°C and maintained at this temperature for 6 hours.[2]

  • The reaction mixture is then concentrated under reduced pressure to remove the solvent.

  • The resulting residue is diluted with water (100 ml) and neutralized with sodium hydrogen carbonate.

  • The aqueous solution is saturated with sodium chloride and extracted twice with dichloromethane (2 x 200 ml).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be further purified by column chromatography, eluting with a dichloromethane-methanol (4:1) mixture to yield pure this compound as a yellow-brown liquid.[1]

Synthesis Workflow

SynthesisWorkflow Workflow for Nucleophilic Substitution Synthesis cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product CCMP 2-chloro-5-(chloromethyl)pyridine Reaction Reaction in Acetonitrile (Room Temp to 60°C) CCMP->Reaction Methylamine Aqueous Methylamine Methylamine->Reaction Concentration1 Solvent Removal (Reduced Pressure) Reaction->Concentration1 Neutralization Neutralization with Sodium Bicarbonate Concentration1->Neutralization Extraction Extraction with Dichloromethane Neutralization->Extraction Drying Drying with MgSO4 Extraction->Drying Concentration2 Final Concentration Drying->Concentration2 FinalProduct This compound Concentration2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Routes

While the nucleophilic substitution method is well-documented, other novel synthesis routes offer potential alternatives for the production of this compound. These routes, while less detailed in the available literature for this specific product, are established methods in organic synthesis.

Reductive Amination

Reductive amination presents a viable alternative, typically starting from an aldehyde or ketone. In this case, 6-chloro-3-pyridinecarboxaldehyde would be reacted with methylamine to form an intermediate imine, which is then reduced in situ to the target amine.

Two-Step Synthesis from 6-chloropyridine

Another potential pathway begins with 6-chloropyridine. The first step would involve the introduction of an aminomethyl group at the 3-position of the pyridine ring, yielding (6-chloropyridin-3-yl)methanamine. This primary amine would then be methylated in a second step to afford the final product.

Conceptual Pathways of Alternative Routes

AlternativeRoutes Conceptual Alternative Synthesis Pathways cluster_reductive_amination Reductive Amination cluster_two_step Two-Step Synthesis Aldehyde 6-chloro-3-pyridinecarboxaldehyde RA_Product This compound Aldehyde->RA_Product + Methylamine + Reducing Agent Start 6-chloropyridine Intermediate (6-chloropyridin-3-yl)methanamine Start->Intermediate Aminomethylation TS_Product This compound Intermediate->TS_Product Methylation

Caption: Alternative synthetic approaches to this compound.

Conclusion

This technical guide has detailed a primary, high-yield synthesis route for this compound via nucleophilic substitution, providing a comprehensive overview for researchers and professionals in the field. The included quantitative data and experimental protocol offer a solid foundation for the practical application of this method. Furthermore, the introduction of alternative synthetic strategies such as reductive amination and a two-step synthesis from 6-chloropyridine opens avenues for further investigation and process optimization in the production of this key chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, a key intermediate in the production of neonicotinoid insecticides such as Acetamiprid.[1][2] The protocols described herein are intended for researchers and professionals in the fields of agrochemical and pharmaceutical development. This document outlines two primary synthetic routes: nucleophilic substitution and a two-step synthesis involving amination followed by methylation. A summary of reaction parameters and a detailed experimental workflow are provided to ensure reproducibility.

Introduction

This compound, also known as 6-chloro-N-methyl-3-pyridinemethanamine, is a crucial building block in organic synthesis.[3][4] Its primary application lies in the manufacturing of advanced agrochemicals, where it serves as a precursor to novel insecticides that target the nicotinic acetylcholine receptor (nAChR) in insects.[1] The structural features of this compound, including the chloropyridine ring and the methylamine side chain, make it a versatile intermediate for developing a range of biologically active molecules. This document details reliable and reproducible methods for its laboratory-scale synthesis.

Synthetic Routes Overview

Two common and effective methods for the synthesis of this compound are presented:

  • Route 1: Nucleophilic Substitution: This method involves the direct reaction of 2-chloro-5-(chloromethyl)pyridine (CCMP) with methylamine.[5] It is a straightforward approach, often favored for its efficiency.

  • Route 2: Two-Step Synthesis from 6-chloropyridine: This route begins with the amination of 6-chloropyridine to produce 6-chloropyridin-3-ylmethylamine, which is subsequently methylated to yield the final product.[1][3]

Data Presentation

The following table summarizes the key quantitative and qualitative parameters for the two primary synthetic routes.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Two-Step Synthesis
Starting Material 2-chloro-5-(chloromethyl)pyridine (CCMP)6-chloropyridine
Key Reagents Methylamine, Inorganic Base (e.g., NaOH)1. Hydrogen, Ammonia2. Methylating agent (e.g., Methyl Iodide)
Solvent Polar aprotic (e.g., DMF)Not specified, likely an organic solvent for methylation
Reaction Temperature 50-80°CNot specified
Reaction Time Not specifiedNot specified
Key Intermediate None6-chloropyridin-3-ylmethylamine

Experimental Protocols

4.1. Route 1: Synthesis via Nucleophilic Substitution

This protocol details the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine (CCMP) and methylamine.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (CCMP)

  • Methylamine (aqueous solution or gas)

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in dimethylformamide (DMF).

  • Add an aqueous solution of methylamine (2.0-3.0 eq) to the flask.

  • Add a base such as sodium hydroxide (1.5 eq) to the reaction mixture.

  • Heat the mixture to a temperature between 50-80°C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield pure this compound.

4.2. Route 2: Two-Step Synthesis from 6-chloropyridine

This protocol outlines the synthesis starting from 6-chloropyridine.

Step 1: Synthesis of 6-chloropyridin-3-ylmethylamine

Materials:

  • 6-chloropyridine

  • Hydrogen gas

  • Ammonia

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • Reaction vessel suitable for hydrogenation

Procedure:

  • In a suitable hydrogenation reactor, combine 6-chloropyridine with a catalytic amount of a hydrogenation catalyst.

  • Introduce ammonia into the reactor.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture and stir until the reaction is complete.

  • After the reaction, cool the reactor, vent the excess gas, and filter off the catalyst.

  • The resulting solution contains 6-chloropyridin-3-ylmethylamine, which can be used in the next step after solvent removal.

Step 2: Methylation of 6-chloropyridin-3-ylmethylamine

Materials:

  • 6-chloropyridin-3-ylmethylamine (from Step 1)

  • Methyl iodide or other methylating agent

  • Base (e.g., potassium carbonate)

  • Suitable solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 6-chloropyridin-3-ylmethylamine (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.

  • Add a base, such as potassium carbonate (2.0 eq), to the solution.

  • Add methyl iodide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the nucleophilic substitution synthesis of this compound.

SynthesisWorkflow Start Start Reactants 1. Reactants 2-chloro-5-(chloromethyl)pyridine Methylamine NaOH DMF Start->Reactants Reaction 2. Reaction Heat to 50-80°C Reactants->Reaction Workup 3. Workup Aqueous wash Extraction with Ethyl Acetate Reaction->Workup Purification 4. Purification Column Chromatography or Distillation Workup->Purification Product Final Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

  • Methylamine is a flammable and corrosive gas/liquid.

  • Methyl iodide is a toxic and carcinogenic substance.

  • Hydrogen gas is highly flammable; hydrogenation reactions should be carried out with appropriate safety measures.

Conclusion

The synthetic protocols detailed in this document provide reliable methods for the preparation of this compound. The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction. The nucleophilic substitution route is generally more direct, while the two-step synthesis offers an alternative starting from a more basic precursor. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Analysis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the structural and quantitative analysis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, a key intermediate in the synthesis of neonicotinoid insecticides.[1][2] The protocols herein describe methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure accurate identification and quantification, supporting agrochemical and pharmaceutical research and development.

Introduction

This compound (CAS No. 120739-62-0) is a critical building block in the synthesis of various agrochemicals, most notably as a precursor to neonicotinoid insecticides like acetamiprid.[1][2] Its chemical structure, featuring a chloropyridine ring linked to a methylamine group, makes it a subject of interest for structural elucidation and purity assessment in manufacturing and research settings. This document outlines standardized procedures for its analysis using NMR and LC-MS techniques.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of this compound.

Quantitative Data

The following tables summarize the expected chemical shifts for the ¹H and ¹³C NMR spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.30d~2.51HH-2 (Pyridine)
~7.65dd~8.3, 2.51HH-4 (Pyridine)
~7.25d~8.31HH-5 (Pyridine)
~3.50s-2H-CH₂-
~2.25s-3HN-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~150.0C-6 (Pyridine)
~149.0C-2 (Pyridine)
~138.5C-4 (Pyridine)
~135.0C-3 (Pyridine)
~124.0C-5 (Pyridine)
~58.0-CH₂-
~42.0N-CH₃
Experimental Protocol: NMR Analysis

This protocol details the steps for acquiring ¹H and ¹³C NMR spectra.

2.2.1. Sample Preparation

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a 5 mm NMR tube.

2.2.2. ¹H NMR Acquisition

  • Spectrometer: Bruker Avance 400 MHz or equivalent.[3]

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 4 seconds.[3]

  • Relaxation Delay: 1 second.[3]

  • Number of Scans: 16.[3]

2.2.3. ¹³C NMR Acquisition

  • Spectrometer: Bruker Avance 100 MHz or equivalent.[3]

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 240 ppm.[3]

  • Acquisition Time: 1.2 seconds.[3]

  • Relaxation Delay: 2 seconds.[3]

  • Number of Scans: 1024.[3]

2.2.4. Data Processing

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the chemical shifts to the TMS signal (δ = 0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction reference Reference to TMS correction->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

NMR Experimental Workflow

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for the detection and quantification of this compound, especially at trace levels.

Quantitative Data

Table 3: LC-MS/MS Parameters

ParameterValue
LC Column C18 reverse-phase (e.g., 150 x 2 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 157.1
Product Ion 1 (m/z) 122.1
Product Ion 2 (m/z) 44.1
Collision Energy Optimized for specific instrument
Experimental Protocol: LC-MS Analysis

This protocol is designed for the quantitative analysis of this compound in various matrices.

3.2.1. Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Extraction (QuEChERS method): [4] a. Homogenize 10 g of the sample with 20 mL of acetonitrile. b. Add appropriate salts (e.g., MgSO₄, NaCl) and centrifuge. c. Collect the supernatant for analysis.

3.2.2. LC-MS/MS Method

  • LC System: Shimadzu 1200 series UHPLC or equivalent.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS 8040).[4]

  • Gradient Program:

    • Start with a suitable ratio of Mobile Phase A and B (e.g., 60:40 A:B).

    • Develop a gradient to increase the percentage of Mobile Phase B over time to ensure elution of the analyte.

    • Include a column wash and re-equilibration step.

3.2.3. Data Analysis

  • Generate a calibration curve using the peak areas of the working standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock Prepare Stock Solution working_std Prepare Working Standards stock->working_std lc_separation LC Separation (C18 Column) working_std->lc_separation sample_ext Sample Extraction (QuEChERS) sample_ext->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection cal_curve Generate Calibration Curve ms_detection->cal_curve quantify Quantify Analyte cal_curve->quantify final_report final_report quantify->final_report Final Report

LC-MS Experimental Workflow

Conclusion

The protocols detailed in this document provide a robust framework for the reliable analysis of this compound by NMR and LC-MS. Adherence to these methodologies will ensure high-quality, reproducible data essential for quality control, regulatory submissions, and research in the fields of agrochemical and pharmaceutical development.

References

Application Notes and Protocols for the Synthesis of Neonicotinoids Using N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine. They are widely used in agriculture to protect crops from a variety of pests.[1][2] The synthesis of many neonicotinoids relies on key chemical intermediates, one of which is N-[(6-chloropyridin-3-yl)methyl]-N-methylamine. This compound, with the CAS number 120739-62-0, serves as a critical building block in the production of insecticides such as Acetamiprid.[3][4] Its chloropyridine scaffold linked to a methylamine group is essential for the final structure and activity of these agrochemicals.[5] These insecticides act on the central nervous system of insects, causing paralysis and death.[1] Specifically, they block the nicotinic acetylcholine receptors (nAChRs), preventing the transmission of nerve impulses.[1]

Synthesis of the Intermediate: this compound

A common method for preparing this compound involves the reaction of 2-chloro-5-chloromethylpyridine (CCMP) with an aqueous solution of methylamine.[6]

Experimental Protocol:

  • To a 500 ml four-hole boiling flask, add 162 g of 2-chloro-5-chloromethylpyridine.

  • Using a 250 ml constant pressure funnel, slowly add 93 g of a 40% (by mass) aqueous solution of methylamine under constant stirring.

  • After the addition is complete, heat the reaction mixture to 60°C.

  • Maintain this temperature and continue stirring for 6 hours.

  • Following the reaction period, subject the mixture to reduced pressure distillation to remove water.

  • The resulting product is this compound.

Quantitative Data:

ReactantQuantityPurity of ProductYield
2-chloro-5-chloromethylpyridine162 g95.8%95.6%
40% Methylamine Solution93 g

Application in Neonicotinoid Synthesis

Synthesis of Acetamiprid

Acetamiprid is a neonicotinoid that can be synthesized from this compound and ethyl N-cyanoethanimideate.[7][8]

Experimental Protocol:

  • In a 500 ml reactor, combine 157.5 g of this compound with 100 g of ethanol.[6][7]

  • Add 112 g of ethyl N-cyanoethanimideate to the mixture.[6][7]

  • Heat the reaction mixture to 65°C and maintain this temperature for 6 to 7 hours.[6][7]

  • After the reaction is complete, cool the mixture to 0°C.[6][7]

  • Allow the layers to separate, then filter the product.[6][7]

  • Wash the filtered product with a saturated brine solution.[6][7]

  • Dry the final product to obtain Acetamiprid.[6][7]

Quantitative Data:

ReactantQuantityPurity of ProductYield
This compound157.5 g96.8%96.6%
Ethyl N-cyanoethanimideate112 g
Ethanol100 g
Synthesis of Imidacloprid

Imidacloprid synthesis typically involves the reaction of 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine.[7][9]

Experimental Protocol:

  • React 2-nitroiminoimidazolidine with 2-chloro-5-chloromethyl pyridine.

  • This reaction is carried out in the presence of an alkali carbonate as a base.

  • An organic solvent, such as dimethylformamide (DMF), is used as the reaction medium.

  • A stoichiometric amount of 2-chloro-5-chloromethyl pyridine is gradually added to a mixture of a corresponding stoichiometric amount of 2-nitroiminoimidazolidine and the organic solvent under reflux conditions.[9]

Quantitative Data:

ReactantRole
2-chloro-5-chloromethylpyridineStarting Material
2-nitroiminoimidazolidineReagent
Alkali CarbonateBase
Organic Solvent (e.g., DMF)Solvent
Synthesis of Thiamethoxam

The synthesis of Thiamethoxam follows a different pathway and does not directly utilize this compound. A common method involves the reaction of 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole.[10]

Experimental Protocol:

  • In a 1000 L enamel reactor, combine 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl) thiazole with 350 kg of dimethylformamide (DMF).[10]

  • Heat the resulting mixture and maintain the temperature at approximately 65°C.[10]

  • This reaction is conducted in the presence of a phase transfer catalyst, such as a quaternary ammonium salt, and a base, like potassium carbonate.[10]

Quantitative Data:

ReactantQuantityRole
3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine47.5 kgStarting Material
2-chloro-5-(chloromethyl) thiazole50 kgReagent
Dimethylformamide (DMF)350 kgSolvent
Phase Transfer Catalyst (e.g., TEBA)VariesCatalyst
Base (e.g., Potassium Carbonate)VariesBase

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagent Additional Reagent cluster_final Final Product A 2-Chloro-5-chloromethylpyridine (CCMP) C This compound A->C B Methylamine B->C E Acetamiprid C->E D Ethyl N-cyanoethanimideate D->E

Caption: Synthesis pathway of Acetamiprid.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron A Action Potential B Acetylcholine (ACh) Release A->B Triggers C ACh B->C Releases E Nicotinic Acetylcholine Receptors (nAChRs) C->E Binds to D Neonicotinoid D->E Irreversibly binds to (Blocks ACh) F Continuous Nerve Stimulation E->F Leads to G Paralysis & Death F->G Results in

Caption: Mode of action of neonicotinoids.

G A Start: Define Synthesis Target (e.g., Acetamiprid) B Synthesize Intermediate: This compound A->B C Reaction with Ethyl N-cyanoethanimideate B->C D Reaction Conditions: - Solvent: Ethanol - Temperature: 65°C - Time: 6-7 hours C->D E Work-up and Isolation: - Cooling - Filtration - Washing C->E F Final Product: Acetamiprid E->F G Analysis: - Purity (e.g., 96.8%) - Yield (e.g., 96.6%) F->G

Caption: Experimental workflow for Acetamiprid synthesis.

References

Application of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a versatile chemical intermediate of significant interest in both agrochemical and pharmaceutical research.[1] Its structural motif, featuring a chloropyridine ring linked to a methylamine group, serves as a critical pharmacophore for interaction with nicotinic acetylcholine receptors (nAChRs).[2] In medicinal chemistry, this compound is a valuable building block for the synthesis of novel therapeutic agents targeting nAChRs, which are implicated in a variety of neurological and psychiatric disorders. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound and its derivatives in medicinal chemistry research, with a focus on their role as nAChR modulators.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the development of selective nAChR ligands.[2] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[3] Modulation of nAChR activity has therapeutic potential for a range of conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.

The 6-chloropyridinyl moiety is a key feature in many potent nAChR ligands, including the neonicotinoid insecticide acetamiprid, for which this compound is a key metabolite.[1] In a medicinal chemistry context, this scaffold is utilized to explore structure-activity relationships (SAR) and to design novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Data Presentation

The following tables summarize quantitative data for representative nAChR ligands, providing a comparative context for the evaluation of new derivatives of this compound.

Table 1: nAChR Binding Affinities of Standard Ligands

CompoundReceptor SubtypeRadioligandKi (nM)Test System
Nicotineα4β2[3H]-Epibatidine6.1HEK293 cells
Vareniclineα4β2[3H]-Epibatidine0.4HEK293 cells
Cytisineα4β2[3H]-Epibatidine2.0HEK293 cells
Nicotineα7[125I]-α-Bungarotoxin2110IMR32 cells

Data extracted from Rollema et al., 2010.[4]

Table 2: Functional Potency of Acetylcholine at nAChR Subtypes

Receptor SubtypeAgonistEC50 (µM)Hill Coefficient (nH)PreparationReference
α4β2 (High Sensitivity)Acetylcholine1.0 (0.3–2.8 95% CI)1.2 ± 0.1Xenopus oocytes[3]
α4β2 (Low Sensitivity)Acetylcholine97 (66–142 95% CI)1.1 ± 0.3Xenopus oocytes[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a chloromethyl group with methylamine.[2]

Protocol 1: Synthesis from 2-chloro-5-(chloromethyl)pyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Methylamine: Cool the solution to 0 °C in an ice bath. Add a solution of methylamine (2.0-3.0 eq, e.g., 40% in water or as a solution in ethanol or THF) dropwise to the reaction mixture while stirring. An excess of methylamine is used to minimize the formation of the tertiary amine byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine to remove excess methylamine and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Radioligand Binding Assay for α4β2 nAChRs

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human α4β2 nAChR using [3H]-Cytisine as the radioligand.[5]

Materials and Reagents:

  • Membrane Preparation: Membranes from SH-SY5Y cells recombinantly expressing human α4β2 nAChRs.

  • Radioligand: [3H]-Cytisine (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: Modified Tris-HCl buffer, pH 7.4.

  • Non-specific Binding (NSB) Determinator: 10 µM Nicotine.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation (e.g., 7 µg of protein), [3H]-Cytisine (final concentration ~0.6 nM), and either assay buffer (for total binding), 10 µM nicotine (for non-specific binding), or the test compound at various concentrations.

  • Equilibration: Incubate the plate at 4°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of nAChR Agonist Activity

This protocol provides a general workflow for assessing the functional activity of compounds as nAChR agonists using two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes.[3][6]

Materials and Reagents:

  • Xenopus laevis oocytes.

  • cRNA: cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

  • Recording Solution: Standard oocyte Ringer's solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES, pH 7.4).

  • Agonist Solutions: Test compounds and a reference agonist (e.g., acetylcholine) dissolved in the recording solution at various concentrations.

  • TEVC Setup: Including a stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system, and perfusion system.

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with a mixture of the cRNAs for the nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply the agonist solutions to the oocyte via the perfusion system for a defined duration.

  • Data Acquisition: Record the agonist-evoked currents.

  • Data Analysis: Measure the peak amplitude of the current responses. For concentration-response curves, plot the normalized peak current amplitude against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response function to determine the EC50 and the Hill coefficient.

Mandatory Visualizations

G cluster_synthesis Synthetic Pathway start 2-Chloro-5-(chloromethyl)pyridine product This compound start->product Nucleophilic Substitution reagent + Methylamine reagent->product

Caption: Synthetic route to the target compound.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (α4β2 nAChR) incubation Incubation (Membranes + [3H]-Cytisine + Test Compound) prep->incubation filtration Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Workflow for nAChR binding assay.

G cluster_pathway nAChR Signaling Pathway nAChR nAChR Ligand Binding Site Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ligand Agonist (e.g., Acetylcholine, Nicotine) Ligand->nAChR:f1

Caption: Simplified nAChR signaling cascade.

References

Application Notes and Protocols: N-[(6-chloropyridin-3-yl)methyl]-N-methylamine as a Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine as a versatile precursor in the synthesis of pharmaceutical agents. This document outlines its application in the development of kinase inhibitors, including detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways.

Introduction

This compound is a key chemical intermediate, widely recognized for its role in the synthesis of neonicotinoid insecticides.[1] Beyond its agrochemical applications, its structural features, particularly the reactive 6-chloro-substituted pyridine ring, make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[2] The pyridine scaffold is a common motif in many biologically active compounds, and the presence of a chlorine atom provides a convenient handle for introducing molecular diversity through various cross-coupling reactions. This document focuses on the application of this precursor in the synthesis of a hypothetical kinase inhibitor, illustrating a practical synthetic route and providing protocols for its elaboration into a potent pharmaceutical agent.

Application: Synthesis of a Pyridine-Based Kinase Inhibitor

The 6-chloropyridine moiety is a key pharmacophore in several classes of therapeutic agents, including kinase inhibitors. The pyridine core can form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The chlorine atom at the 6-position can be readily displaced or utilized in cross-coupling reactions to introduce larger, more complex substituents that can enhance potency and selectivity.

This section details a hypothetical two-step synthesis of a pyridine-based kinase inhibitor from this compound. The synthetic strategy involves an initial Buchwald-Hartwig amination to introduce a substituted aniline, followed by a subsequent reaction to complete the synthesis of the target molecule.

Synthetic Workflow

The overall synthetic workflow for the preparation of the hypothetical kinase inhibitor is depicted below.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Amide Coupling A This compound D Intermediate Amine A->D Toluene, Heat B 4-methoxyaniline B->D C Pd Catalyst, Ligand, Base C->D E Intermediate Amine H Final Kinase Inhibitor E->H DMF F Carboxylic Acid F->H G Coupling Agent G->H

Caption: Synthetic workflow for the preparation of a hypothetical kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of N1-(4-methoxyphenyl)-N6-methyl-N6-((pyridin-3-yl)methyl)pyridine-2,5-diamine (Intermediate Amine)

This protocol describes a typical Buchwald-Hartwig amination reaction to couple this compound with 4-methoxyaniline.

Materials:

  • This compound

  • 4-methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Add 4-methoxyaniline (1.2 equiv) to the flask.

  • Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate amine.

Step 2: Synthesis of the Final Kinase Inhibitor

This protocol describes a standard amide coupling reaction to form the final hypothetical kinase inhibitor.

Materials:

  • Intermediate Amine from Step 1

  • A suitable carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the intermediate amine (1.0 equiv) and the carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution.

  • Add PyBOP (1.2 equiv) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Quantitative Data

The following tables provide illustrative quantitative data for the synthesis and biological activity of the hypothetical kinase inhibitor.

Table 1: Synthesis Data

StepReactant 1Reactant 2ProductYield (%)
1This compound4-methoxyanilineIntermediate Amine75
2Intermediate Amine4-(trifluoromethyl)benzoic acidFinal Kinase Inhibitor85

Table 2: Biological Activity Data

Kinase TargetIC50 (nM)
GSK-3β15
CDK2/cyclin E80
CDK4/cyclin D1120

Signaling Pathway

The hypothetical kinase inhibitor is designed to target Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β signaling is associated with several diseases, including Alzheimer's disease, bipolar disorder, and cancer.

G cluster_0 GSK-3β Signaling Pathway A Growth Factors / Wnt B Receptor Tyrosine Kinase / Frizzled A->B C PI3K / Dsh B->C D Akt / β-catenin destruction complex C->D E GSK-3β D->E Inhibition F Phosphorylation of substrates (e.g., Tau, β-catenin) E->F Phosphorylation G Cellular Response (Metabolism, Proliferation, Apoptosis) F->G

Caption: Simplified GSK-3β signaling pathway.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of potential pharmaceutical agents. The presence of the 6-chloropyridine moiety allows for the application of modern synthetic methodologies, such as the Buchwald-Hartwig amination, to generate diverse libraries of compounds for drug discovery. The provided protocols and data for the synthesis of a hypothetical kinase inhibitor demonstrate a practical application of this precursor in medicinal chemistry, highlighting its potential for the development of novel therapeutics targeting a range of diseases. Researchers and drug development professionals can utilize this precursor as a starting point for the design and synthesis of new and improved pharmaceutical agents.

References

Application Notes and Protocols for Studying the Metabolites of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for the experimental investigation of the metabolites of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine. This compound is a known metabolite of the neonicotinoid insecticide Acetamiprid and serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and for the development of new chemical entities.

Introduction

This compound is structurally characterized by a chloropyridine ring linked to a methylamine group.[3] Its metabolism is anticipated to involve several key enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver.[4][5][6] Expected metabolic transformations include N-demethylation, oxidation of the pyridine ring, and subsequent conjugation reactions. These metabolic processes can significantly alter the compound's polarity, biological activity, and excretion profile.

This document outlines detailed protocols for in vitro and in vivo metabolism studies, sample preparation from various biological matrices, and advanced analytical techniques for the identification and quantification of metabolites.

Proposed Metabolic Pathway

Based on the metabolism of related pyridine-containing compounds and neonicotinoid insecticides, a putative metabolic pathway for this compound is proposed. The primary routes are expected to be oxidation and conjugation.

Metabolic Pathway of this compound Parent This compound M1 N-[(6-chloropyridin-3-yl)methyl]amine (N-demethylation) Parent->M1 CYP450 M4 6-chloropyridine-N-oxide derivative (N-oxidation) Parent->M4 FMO/CYP450 M2 (6-chloropyridin-3-yl)methanol (Oxidative deamination) M1->M2 MAO/CYP450 M3 6-chloronicotinic acid (Oxidation) M2->M3 ADH/ALDH M5 Glucuronide/Sulfate Conjugate M3->M5 UGTs/SULTs

Proposed metabolic pathway of the target compound.

Data Presentation: Expected Metabolites

The following table summarizes the key characteristics of the parent compound and its expected primary metabolites. The mass-to-charge ratios (m/z) are provided for protonated molecules [M+H]⁺, which are commonly observed in positive ion mode electrospray ionization mass spectrometry.

Compound IDCompound NameMolecular FormulaExact Mass[M+H]⁺ (m/z)Proposed Metabolic Reaction
Parent This compoundC₇H₉ClN₂156.0454157.0527-
M1 N-[(6-chloropyridin-3-yl)methyl]amineC₆H₇ClN₂142.0298143.0371N-demethylation
M2 (6-chloropyridin-3-yl)methanolC₆H₆ClNO143.0138144.0211Oxidative deamination
M3 6-chloronicotinic acidC₆H₄ClNO₂156.9931157.9994Oxidation of alcohol
M4 N-[(6-chloro-1-oxido-pyridin-3-yl)methyl]-N-methylamineC₇H₉ClN₂O172.0403173.0476N-oxidation of pyridine

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol describes the incubation of the test compound with liver microsomes to assess its metabolic stability and identify metabolites.

Materials:

  • This compound

  • Pooled human or rat liver microsomes (e.g., from a commercial supplier)[7][8][9]

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Incubator/water bath at 37°C

  • Microcentrifuge tubes

  • Centrifuge

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • In a microcentrifuge tube, combine 5 µL of the 10 mM stock solution with 470 µL of 0.1 M phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Add 25 µL of liver microsome suspension (final protein concentration of 0.5 mg/mL) to the tube.

  • Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction at each time point by adding 1 mL of ice-cold acetonitrile.

  • Vortex the samples vigorously and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Processing A Prepare stock solution of This compound B Prepare reaction mixture (buffer, compound) A->B C Add liver microsomes B->C D Initiate reaction with NADPH regenerating system C->D E Incubate at 37°C (0, 15, 30, 60, 120 min) D->E F Terminate reaction with ice-cold acetonitrile E->F G Centrifuge to precipitate proteins F->G H Collect and dry supernatant G->H I Reconstitute for analysis H->I J Data Acquisition & Analysis I->J LC-MS/MS Analysis

Workflow for in vitro metabolism studies.
In Vivo Metabolism in Rodent Models

This protocol outlines a basic procedure for an in vivo metabolism study in rats to investigate the metabolites present in urine and feces.

Materials:

  • This compound

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Metabolic cages

  • Oral gavage needles

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)

  • Collection tubes for urine and feces

  • Sample storage freezer (-80°C)

Protocol:

  • Acclimatize rats in individual metabolic cages for at least 48 hours before dosing.

  • Prepare a formulation of this compound in the vehicle at a suitable concentration for oral administration (e.g., 10 mg/kg).

  • Administer a single oral dose to each rat via gavage.

  • Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Immediately freeze the collected samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

4.3.1. From In Vitro Incubations:

  • The reconstituted samples from the in vitro protocol (Section 4.1) can be directly injected into the LC-MS/MS system after a final centrifugation step to remove any particulate matter.

4.3.2. From Urine:

  • Thaw urine samples on ice.

  • To 1 mL of urine, add an internal standard.

  • Perform a protein precipitation step by adding 3 mL of ice-cold acetonitrile.

  • Vortex and centrifuge at 4000 rpm for 15 minutes.

  • The supernatant can be further cleaned up using solid-phase extraction (SPE) with a suitable cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18 cartridge) to concentrate the analytes and remove interfering matrix components.[10]

  • Elute the analytes from the SPE cartridge, evaporate the eluent, and reconstitute in the mobile phase for LC-MS/MS analysis.

4.3.3. From Feces:

  • Homogenize fecal samples with water or buffer.

  • Perform a liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

  • The subsequent steps of protein precipitation, SPE, evaporation, and reconstitution are similar to those for urine samples.

LC-MS/MS Method for Quantification

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Illustrative):

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent 157.1122.115
M1 143.0108.015
M3 158.0114.020
M4 173.0122.120
NMR Spectroscopy for Structure Elucidation

For definitive structure elucidation of novel or unexpected metabolites, isolation followed by NMR spectroscopy is essential.

Protocol:

  • Scale up the in vitro incubations or collect sufficient quantities of in vivo samples to obtain adequate amounts of the metabolite of interest (typically >50 µg).

  • Purify the metabolite using preparative or semi-preparative HPLC.

  • Lyophilize the purified fraction to obtain the isolated metabolite.

  • Dissolve the metabolite in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

  • Acquire a suite of NMR spectra, including:

    • ¹H NMR for proton chemical shifts and coupling constants.

    • ¹³C NMR for carbon chemical shifts.

    • 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.[11][12] These 2D spectra are crucial for assembling the molecular structure.

Visualization of Analytical Workflow

Analytical Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Techniques A In Vitro Incubates C Protein Precipitation A->C B In Vivo Samples (Urine, Feces, Plasma) B->C D Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis (Metabolite Profiling & Quantification) E->F G High-Resolution MS (Formula Determination) E->G H Preparative HPLC (Metabolite Isolation) F->H If novel metabolite detected G->H If novel metabolite detected I NMR Spectroscopy (Structure Elucidation) H->I

General analytical workflow for metabolite studies.

Conclusion

The protocols and information provided in these application notes offer a robust starting point for the comprehensive study of the metabolism of this compound. By employing a combination of in vitro and in vivo models, along with state-of-the-art analytical techniques, researchers can effectively identify, quantify, and structurally elucidate its metabolites. This knowledge is fundamental for a thorough understanding of the compound's disposition and potential biological effects. It is important to note that the specific parameters for analytical methods may require optimization based on the instrumentation and specific metabolites being targeted.

References

Application Notes and Protocols for the Synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] The featured method is a one-pot reductive amination of 6-chloropyridine-3-carbaldehyde with methylamine using sodium triacetoxyborohydride as the reducing agent. This protocol is designed to be efficient and high-yielding, providing a reliable method for laboratory-scale synthesis. Additionally, this document includes a summary of relevant quantitative data, detailed experimental procedures, and characterization data to aid researchers in confirming the successful synthesis of the target compound.

Introduction

This compound is a vital building block in medicinal chemistry and agrochemical research.[1] It serves as a precursor for the synthesis of neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to the disruption of their nervous system.[1] Common synthetic routes to this compound include nucleophilic substitution and reductive amination.[3] Reductive amination offers a convenient and efficient one-pot method for the formation of the target secondary amine from the corresponding aldehyde and primary amine.[4]

Experimental Protocol

This protocol details the synthesis of this compound from 6-chloropyridine-3-carbaldehyde and methylamine hydrochloride via reductive amination.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )QuantityEquivalents
6-Chloropyridine-3-carbaldehydeC₆H₄ClNO141.551.0 g1.0
Methylamine hydrochlorideCH₅N·HCl67.520.72 g1.5
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.942.25 g1.5
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Triethylamine (TEA)C₆H₁₅N101.191.46 mL1.5
Saturated aqueous sodium bicarbonateNaHCO₃84.01As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyridine-3-carbaldehyde (1.0 g, 7.06 mmol) and methylamine hydrochloride (0.72 g, 10.6 mmol).

  • Solvent and Base Addition: Add dichloromethane (20 mL) to the flask, followed by the dropwise addition of triethylamine (1.46 mL, 10.6 mmol) at room temperature. Stir the resulting suspension for 30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.25 g, 10.6 mmol) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir the mixture vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Purification start 6-Chloropyridine-3-carbaldehyde + Methylamine HCl solvent Add Dichloromethane start->solvent base Add Triethylamine solvent->base stir1 Stir for 30 min base->stir1 reducing_agent Add Sodium Triacetoxyborohydride stir1->reducing_agent stir2 Stir at Room Temperature reducing_agent->stir2 monitor Monitor by TLC stir2->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

PropertyValue
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.62 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.29 (d, J=2.4 Hz, 1H), 7.63 (dd, J=8.2, 2.5 Hz, 1H), 7.27 (d, J=8.2 Hz, 1H), 3.49 (s, 2H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 150.2, 148.9, 138.8, 133.5, 124.0, 57.8, 42.5
Mass Spectrum (EI) m/z 156 (M⁺), 121, 91, 77

Logical Relationship of Synthesis

G cluster_reaction Reductive Amination aldehyde 6-Chloropyridine-3-carbaldehyde imine Imine Intermediate aldehyde->imine amine Methylamine amine->imine reduction Reduction (Sodium Triacetoxyborohydride) imine->reduction product This compound reduction->product

Caption: Key steps in the reductive amination synthesis.

Discussion

The provided protocol for the reductive amination of 6-chloropyridine-3-carbaldehyde offers a straightforward and efficient method for the synthesis of this compound. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be handled more safely than other hydride reagents.[5] The reaction proceeds through the in-situ formation of an imine intermediate from the aldehyde and methylamine, which is then immediately reduced by the sodium triacetoxyborohydride to the desired secondary amine. The work-up and purification procedures are standard for this type of reaction and should yield the product with high purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • Sodium triacetoxyborohydride is a water-sensitive reagent; handle in a dry environment.

  • Triethylamine is a corrosive and flammable liquid; avoid contact with skin and eyes.

This application note provides a comprehensive guide for the synthesis and characterization of this compound. The detailed protocol and characterization data will be a valuable resource for researchers in the fields of medicinal chemistry and agrochemical development.

References

Application Notes and Protocols: N-[(6-chloropyridin-3-yl)methyl]-N-methylamine as a Neuropharmacological Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a chemical intermediate and a metabolite of the neonicotinoid insecticide Acetamiprid.[1][2][3] Its structural similarity to neonicotinoids, which are known agonists of nicotinic acetylcholine receptors (nAChRs), makes it a compound of interest for neuropharmacological research.[4] This document provides an overview of its potential applications as a neuropharmacological probe, focusing on its interaction with nAChRs, alongside relevant physicochemical data and experimental protocols.

The compound features a chloropyridine ring, which contributes to its chemical properties and biological interactions.[4] While primarily used in the synthesis of agrochemicals, its role as a building block for novel drug development is also recognized.[5][6] A structurally related compound, desnitro-imidacloprid (DN-IMI), which shares a similar chloropyridine methylamine backbone, has been shown to act as a potent agonist on human nAChR subtypes α7, α3β4, and α4β2, with a potency similar to nicotine.[7][8] This suggests that this compound could serve as a valuable tool or a reference compound in the study of nAChR function and pharmacology.

Physicochemical Properties and Data

A summary of the key physicochemical properties for this compound (CAS: 120739-62-0) is presented below. This data is essential for preparing stock solutions, determining appropriate experimental concentrations, and understanding the compound's general behavior in biological assays.

PropertyValueSource
IUPAC Name 1-(6-chloropyridin-3-yl)-N-methylmethanamine[4]
CAS Number 120739-62-0[1]
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.615 g/mol [1]
Boiling Point 236.9 ± 25.0 °C (Predicted)[1]
pKa 8.08 ± 0.10 (Predicted)[1]
LogP 1.84530[1]
Solubility DMSO (Slightly), Methanol (Sparingly)[1]
Storage Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[1]

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary mechanism of action for this compound and related compounds is the modulation of nicotinic acetylcholine receptors (nAChRs).[4] These receptors are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.

Upon binding of an agonist like acetylcholine or a related probe, the nAChR undergoes a conformational change, opening a central pore permeable to cations (primarily Na⁺ and Ca²⁺). This ion influx leads to depolarization of the postsynaptic membrane, triggering downstream cellular signaling cascades and neuronal excitation. The study of compounds that interact with specific nAChR subtypes is crucial for understanding their physiological roles and for developing therapies for neurological disorders.[5]

nAChR_Signaling cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Agonist Binding Ion_Influx Na⁺ / Ca²⁺ Influx nAChR_open->Ion_Influx Ion Channel Opening Agonist Probe Molecule (e.g., this compound) Agonist->nAChR_closed Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling

Fig. 1: Simplified signaling pathway of a nAChR agonist probe.

Experimental Protocols

The following are generalized protocols for characterizing the interaction of this compound with nAChRs. These should be adapted based on specific cell lines, equipment, and experimental goals.

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled nAChR ligand.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand (e.g., [³H]Epibatidine, [¹²⁵I]α-Bungarotoxin).

  • Test Compound: this compound.

  • Binding Buffer (e.g., PBS, Tris-HCl with appropriate ions).

  • Non-specific binding control (e.g., high concentration of Nicotine, Cytisine).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in binding buffer.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of binding buffer (for total binding), non-specific control (for non-specific binding), or test compound dilution.

  • Incubation: Incubate the plate at room temperature or 4°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep setup Set up Reaction: Membranes + Radioligand + (Buffer / NSB / Compound) prep->setup incubate Incubate to Equilibrium setup->incubate harvest Filter and Wash on Glass Fiber Filters incubate->harvest quantify Measure Radioactivity (Scintillation Counting) harvest->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Fig. 2: Workflow for a competitive radioligand binding assay.

This protocol assesses the functional activity (agonist or antagonist) of the test compound by measuring changes in intracellular calcium levels in cells expressing nAChRs.

Materials:

  • HEK293 or SH-SY5Y cells stably expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer (e.g., HBSS).

  • Test Compound: this compound.

  • Known nAChR agonist (e.g., Nicotine) and antagonist (e.g., Mecamylamine).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.

  • Compound Addition (Agonist Mode): Inject varying concentrations of the test compound into the wells and continue to measure fluorescence for 2-5 minutes to detect any increase in intracellular calcium.

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with the test compound for 10-15 minutes. Then, inject a known agonist at its EC₅₀ concentration and measure the fluorescence to see if the response is inhibited.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. For agonist activity, plot ΔF against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect). For antagonist activity, determine the IC₅₀ for the inhibition of the agonist response.

Expected Results and Data Interpretation

While specific quantitative data for this compound as a neuropharmacological probe is not extensively published, data from closely related compounds can provide a basis for expected outcomes. For instance, the metabolite desnitro-imidacloprid (DN-IMI) demonstrates potent agonism at human nAChRs.[7] It is plausible that this compound will also exhibit agonist properties at various nAChR subtypes.

Researchers using this compound should aim to generate data tables summarizing its potency and selectivity, as illustrated below.

Table 1: Hypothetical Binding Affinity Profile

nAChR Subtype Radioligand Ki (nM)
Human α4β2 [³H]Epibatidine User-determined value
Human α7 [¹²⁵I]α-Bungarotoxin User-determined value

| Rat α3β4 | [³H]Epibatidine | User-determined value |

Table 2: Hypothetical Functional Activity Profile

nAChR Subtype Assay Type Activity EC₅₀ / IC₅₀ (nM) Emax (%)
Human α4β2 Calcium Imaging Agonist User-determined value User-determined value

| Human α7 | Calcium Imaging | Agonist | User-determined value | User-determined value |

By systematically applying these protocols, researchers can elucidate the neuropharmacological profile of this compound, contributing valuable data to the field and potentially establishing its utility as a selective probe for studying nicotinic acetylcholine receptors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine for improved yields.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Starting materials, especially 2-chloro-5-chloromethylpyridine, may have degraded. Methylamine solution may be of low concentration.1. Reagent Quality Check: Use freshly distilled or recently purchased 2-chloro-5-chloromethylpyridine. Verify the concentration of the methylamine solution.
2. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions.2. Solvent Selection: Employ polar aprotic solvents like DMF to enhance reactivity. Toluene can also be used, particularly at low temperatures.
3. Insufficient Temperature: The reaction may be too slow at lower temperatures.3. Temperature Optimization: For reactions with methylamine, a temperature range of 50-80°C is often optimal to balance reaction rate and byproduct formation.[1]
Formation of Multiple Products (Impure Sample) 1. Over-methylation: In the N-methylation of 6-chloro-3-aminomethylpyridine, the use of a strong methylating agent or excess reagent can lead to the formation of a quaternary ammonium salt.1. Control Stoichiometry and Reagent Choice: Use a controlled amount of a milder methylating agent.
2. Di-substitution: Reaction of 2-chloro-5-chloromethylpyridine with methylamine can sometimes lead to the formation of a di-substituted product where a second molecule of the pyridine starting material reacts with the product.2. Molar Ratio Adjustment: Use a molar excess of methylamine to favor the formation of the desired mono-substituted product.
3. Hydrolysis: Presence of water in the reaction can lead to the formation of 6-chloro-3-hydroxymethylpyridine from 2-chloro-5-chloromethylpyridine.3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
Difficult Purification 1. Co-eluting Impurities in Column Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.1. Optimize Chromatography Conditions: Use a solvent system with a different polarity or a different stationary phase. A common eluent system is a mixture of dichloromethane and methanol.
2. Product Oiling Out During Recrystallization: The product may separate as an oil instead of crystals.2. Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures. Cooling the solution slowly can also promote crystallization.
3. Tailing of Amine on Silica Gel: The basic nature of the product can cause it to interact strongly with the acidic silica gel, leading to tailing during column chromatography.3. Neutralize Silica Gel: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the eluent to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent synthetic routes are:

  • Direct Amination: The reaction of 2-chloro-5-chloromethylpyridine with methylamine. This is a direct, one-step process.[1]

  • Two-Step N-methylation: The synthesis of the intermediate 6-chloro-3-aminomethylpyridine, followed by N-methylation to yield the final product.[1]

Q2: How does the choice of solvent impact the reaction yield?

A2: The solvent plays a crucial role in the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) are known to enhance the reactivity in nucleophilic substitution reactions, potentially leading to higher yields.[1] Toluene is also a viable solvent, particularly when the reaction is conducted at low temperatures (-5 to 5 °C).

Q3: What is the optimal temperature for the synthesis?

A3: The optimal temperature depends on the chosen synthetic route and solvent. For the reaction of 2-chloro-5-chloromethylpyridine with methylamine, a temperature range of 50-80°C is often recommended to achieve a reasonable reaction rate while minimizing the formation of byproducts.[1] However, a process using toluene as a solvent at -5 to 5°C has also been reported.

Q4: What are the key impurities to look out for, and how can they be minimized?

A4: Key impurities include unreacted starting materials, di-substituted byproducts, and hydrolysis products. To minimize these:

  • Unreacted Starting Materials: Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.

  • Di-substituted Byproducts: Use an excess of methylamine.

  • Hydrolysis Products: Maintain anhydrous reaction conditions.

Q5: What are the recommended methods for purifying the final product?

A5: The most common purification methods are column chromatography and recrystallization. For column chromatography, a typical stationary phase is silica gel, with an eluent system such as dichloromethane/methanol. For recrystallization, various organic solvents should be screened to find an appropriate system where the product has high solubility at elevated temperatures and low solubility at room temperature.

Quantitative Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of this compound based on available data.

Table 1: Effect of Solvent and Temperature on Yield

SolventTemperature (°C)Starting MaterialsReported Yield (%)
Toluene-5 to 52-chloro-5-chloromethylpyridine, MethylamineHigh (exact % not specified)
Methanol/THF (1:1)0 to Room Temp6-chloro-3-aminomethylpyridine, Methylating agent70-78[2]
AcetonitrileRoom Temperature2-chloro-5-chloromethylpyridine, 40% aq. MethylamineYield not specified, but successful synthesis reported

Note: The data is compiled from various sources and may not be directly comparable due to other differing reaction conditions.

Experimental Protocols

Protocol 1: Synthesis from 2-chloro-5-chloromethylpyridine and Methylamine in Toluene

This protocol is adapted from a patented industrial process.

Materials:

  • 2-chloro-5-chloromethylpyridine

  • Monomethylamine gas

  • Toluene

  • Water

  • Reaction vessel equipped with a stirrer, gas inlet, thermometer, and dropping funnel

Procedure:

  • Charge the reaction vessel with toluene.

  • Cool the toluene to a temperature between -5°C and 5°C.

  • Introduce monomethylamine gas into the cooled toluene until the solution is saturated.

  • Prepare a solution of 2-chloro-5-chloromethylpyridine in toluene.

  • Slowly add the 2-chloro-5-chloromethylpyridine solution to the reaction mixture over 2-3 hours, maintaining the temperature between -5°C and 5°C.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at the same temperature.

  • Upon reaction completion, wash the reaction mixture with water.

  • Separate the organic layer.

  • Distill the organic layer under reduced pressure to remove the toluene.

  • The remaining residue is the crude this compound, which can be further purified by distillation or column chromatography.

Protocol 2: Synthesis from 2-chloro-5-chloromethylpyridine and Aqueous Methylamine in Acetonitrile

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • 40% aqueous methylamine solution

  • Acetonitrile

  • Sodium hydrogen carbonate

  • Sodium chloride

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • In a reaction flask, combine a 40% aqueous methylamine solution with acetonitrile.

  • Prepare a solution of 2-chloro-5-(chloromethyl)pyridine in acetonitrile.

  • Add the 2-chloro-5-(chloromethyl)pyridine solution dropwise to the methylamine solution over 1 hour at room temperature with stirring.

  • Continue stirring the mixture for an additional 90 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and neutralize with sodium hydrogen carbonate.

  • Saturate the aqueous solution with sodium chloride and extract with dichloromethane (2 x 200 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Concentrate the dried organic solution to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol (4:1) eluent system to yield pure this compound.

Mandatory Visualizations

Synthesis_Workflow General Synthesis Workflow cluster_route1 Route 1: Direct Amination cluster_route2 Route 2: Two-Step N-methylation Start_1 2-chloro-5- chloromethylpyridine Reaction_1 Nucleophilic Substitution Start_1->Reaction_1 Reagent_1 Methylamine Reagent_1->Reaction_1 Product N-[(6-chloropyridin-3-yl)methyl] -N-methylamine Reaction_1->Product Start_2 6-chloro-3- aminomethylpyridine Reaction_2 N-methylation Start_2->Reaction_2 Reagent_2 Methylating Agent Reagent_2->Reaction_2 Reaction_2->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Yield or No Product Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Solvent) Check_Reagents->Check_Conditions Reagents OK Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Reagents->Optimize_Stoichiometry Reagents Suspect Analyze_Side_Products Analyze for Side Products (TLC, LC-MS) Check_Conditions->Analyze_Side_Products Conditions OK Optimize_Temp_Solvent Adjust Temperature or Change Solvent Check_Conditions->Optimize_Temp_Solvent Conditions Suboptimal Analyze_Side_Products->Optimize_Stoichiometry Side Reactions Evident Improve_Purification Refine Purification Technique Analyze_Side_Products->Improve_Purification Impurities Identified Success Improved Yield Optimize_Stoichiometry->Success Optimize_Temp_Solvent->Success Improve_Purification->Success

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Methylation of 6-Chloropyridin-3-ylmethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of 6-chloropyridin-3-ylmethylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of 6-chloropyridin-3-ylmethylamine?

A1: The most prevalent methods for methylating 6-chloropyridin-3-ylmethylamine to yield N-[(6-chloropyridin-3-yl)methyl]-N-methylamine are reductive amination and classical N-alkylation. Reductive amination, particularly the Eschweiler-Clarke reaction using formaldehyde and formic acid, is often preferred as it is a one-pot procedure that avoids the formation of quaternary ammonium salts.[1][2] Classical N-alkylation can also be employed using methylating agents like dimethyl sulfate, but this may require more stringent control to prevent over-methylation.

Q2: I am observing a low yield in my methylation reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors. In the context of an Eschweiler-Clarke reaction, incomplete reaction due to insufficient heating or reaction time is a common cause. Ensure the reaction is heated to the appropriate temperature (typically 80-100 °C) for a sufficient duration.[2] Another possibility is the degradation of the starting material or product. For other methylation methods, the choice of base and solvent can significantly impact the yield. It is also crucial to ensure the purity of the starting 6-chloropyridin-3-ylmethylamine, as impurities can interfere with the reaction.

Q3: My purified product shows significant tailing during silica gel column chromatography. How can I improve the separation?

A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel, which is caused by strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[3] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to your mobile phase.[3] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

Q4: What are the likely impurities I might encounter in the methylation of 6-chloropyridin-3-ylmethylamine?

A4: Common impurities include unreacted starting material (6-chloropyridin-3-ylmethylamine), and in the case of using alkylating agents other than the Eschweiler-Clarke conditions, the over-methylated quaternary ammonium salt.[3] Depending on the reaction conditions, side-reactions involving the pyridine ring or the chloro-substituent, although less common under mild methylation conditions, could lead to other byproducts.

Q5: How can I effectively remove unreacted starting material and other impurities from my final product?

A5: A combination of purification techniques is often most effective. Acid-base extraction is a powerful method to separate the basic amine product from neutral or acidic impurities.[3] Following this, column chromatography on silica gel (with a basic modifier in the eluent as mentioned in Q3) can be used to separate the desired N-methylated product from any remaining starting material or other closely related basic impurities.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in the Methylation of 6-chloropyridin-3-ylmethylamine
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Incomplete reaction (insufficient heating or time).- Degradation of reagents or starting material.- Incorrect stoichiometry of reagents.- Ensure reaction temperature is maintained at 80-100 °C for Eschweiler-Clarke.- Use fresh formaldehyde and formic acid.- Re-evaluate the molar equivalents of your reagents.
Formation of Over-Methylated Product (Quaternary Salt) - Use of a strong, non-hindered methylating agent (e.g., methyl iodide, dimethyl sulfate) with a strong base.- Switch to the Eschweiler-Clarke method, which inherently prevents quaternization.[4]
Difficult Purification (Tailing on Silica Gel) - Strong interaction of the basic amine product with acidic silica gel.- Add 0.5-1% triethylamine to the chromatography eluent.[3]- Consider using a different stationary phase, such as alumina.
Presence of Unreacted Starting Material - Insufficient amount of methylating agent.- Short reaction time.- Increase the equivalents of formaldehyde and formic acid.- Extend the reaction time and monitor by TLC until the starting material is consumed.

Experimental Protocols

Protocol 1: N-methylation of 6-chloropyridin-3-ylmethylamine via Eschweiler-Clarke Reaction

This protocol is based on the general principles of the Eschweiler-Clarke reaction, a reliable method for the methylation of primary amines.

Materials:

  • 6-chloropyridin-3-ylmethylamine

  • Formic acid (98-100%)

  • Formaldehyde (37% solution in water)

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropyridin-3-ylmethylamine (1.0 eq) in formic acid (approximately 3.0-5.0 eq).

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (approximately 3.0-5.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C under reflux for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 9). This should be done in an ice bath as the neutralization is exothermic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes, with the addition of 0.5-1% triethylamine to prevent tailing.

Quantitative Data Summary

The Eschweiler-Clarke reaction is known for its high efficiency.[2] While specific yields for the methylation of 6-chloropyridin-3-ylmethylamine are not extensively reported in readily available literature, similar reactions on related substrates typically afford high yields.

Table 2: Expected Performance of Eschweiler-Clarke Methylation
Parameter Typical Range/Value
Yield >80% (expected based on similar substrates)[2]
Purity (after chromatography) >95%
Reaction Time 4 - 8 hours
Reaction Temperature 80 - 100 °C

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 6-chloropyridin-3-ylmethylamine reagents Add Formaldehyde & Formic Acid start->reagents heat Heat to 80-100 °C reagents->heat neutralize Neutralize with NaOH heat->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure N-methylated Product chromatography->product

Caption: Workflow for the N-methylation via Eschweiler-Clarke reaction.

Signaling Pathways: Reaction Mechanism

reaction_mechanism amine Primary Amine (Substrate) iminium Iminium Ion Intermediate amine->iminium + Formaldehyde, -H2O formaldehyde Formaldehyde formaldehyde->iminium sec_amine Secondary Amine (Mono-methylated) iminium->sec_amine + HCOOH, -CO2 formic_acid Formic Acid (Hydride Source) formic_acid->sec_amine tert_amine Tertiary Amine (Di-methylated Product) sec_amine->tert_amine Repeat Steps 1 & 2 troubleshooting_tree start Low Yield or Incomplete Reaction? check_temp Reaction Temp 80-100 °C? start->check_temp Yes check_time Sufficient Reaction Time? check_temp->check_time Yes solution_temp Increase/Maintain Temperature check_temp->solution_temp No check_reagents Reagents Fresh? check_time->check_reagents Yes solution_time Extend Reaction Time (Monitor by TLC) check_time->solution_time No solution_reagents Use Fresh Reagents check_reagents->solution_reagents No

References

Technical Support Center: Purification of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are distillation, column chromatography, and recrystallization.[1] The choice of technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. For industrial-scale production, distillation is often employed to remove solvents like toluene under reduced pressure.[1] For laboratory scale and high-purity requirements, column chromatography or recrystallization are common.[1]

Q2: What are the typical impurities I might encounter during the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, such as 6-chloro-3-chloromethylpyridine or excess methylamine.[1] Side-products from over-alkylation, leading to the formation of di-substituted or quaternary ammonium salts, can also be present. Depending on the synthetic route, regioisomers or byproducts from other side reactions may also be impurities.[2]

Q3: My compound shows significant tailing during silica gel column chromatography. How can I fix this?

A3: Tailing is a frequent issue when purifying basic compounds like this compound on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[2] This will neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks.[2]

Q4: I am struggling to find a suitable solvent for recrystallization. What should I do?

A4: Pyridine-containing compounds can sometimes be challenging to recrystallize.[2] A systematic approach to screen a range of solvents with varying polarities is recommended. Start with common solvents such as ethanol, isopropanol, toluene, or mixtures like hexane/ethyl acetate. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature.

Q5: How can I confirm the purity and identity of my final product?

A5: Several analytical techniques can be used. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for determining purity and confirming the molecular weight.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure of the compound.[1]

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible CauseSolution
Poor Separation The mobile phase (eluent) is not providing adequate resolution.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[2] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound Won't Elute The mobile phase is not polar enough, or the compound is strongly adsorbed to the silica gel.Increase the polarity of your eluent. If tailing is also observed, add a basic modifier like triethylamine to the mobile phase.[2]
Product Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of your eluent system. Start with a higher ratio of the non-polar solvent.
Recrystallization Issues
ProblemPossible CauseSolution
Product "Oils Out" The solution is supersaturated with impurities, the boiling point of the solvent is higher than the melting point of the compound, or the cooling process is too rapid.Try a preliminary purification step like an acid-base wash before recrystallization.[2] Choose a solvent with a lower boiling point.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Low Recovery The compound has significant solubility in the cold solvent, or too much solvent was used.Place the crystallization flask in an ice bath or freezer to maximize precipitation. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying crude this compound using silica gel flash chromatography.

  • Mobile Phase Selection:

    • Using TLC, identify a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.

    • Add 0.5-1% triethylamine to the chosen solvent system to prevent tailing.[2]

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for recrystallizing this compound.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture to boiling while stirring.

    • Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Distillation Distillation Crude_Product->Distillation Industrial Scale Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Lab Scale Recrystallization Recrystallization Crude_Product->Recrystallization High Purity Pure_Product Pure Product Distillation->Pure_Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity & Identity Confirmation (HPLC, LC-MS, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Impure Product Check_Tailing Tailing in TLC/Column? Start->Check_Tailing Pre_Purify Pre-purify by Acid-Base Extraction Start->Pre_Purify Severe Impurities Add_Base Add Base (e.g., TEA) to Mobile Phase Check_Tailing->Add_Base Yes Optimize_Eluent Optimize Eluent System Check_Tailing->Optimize_Eluent No Recrystallization_Issue Recrystallization Fails? Add_Base->Recrystallization_Issue Optimize_Eluent->Recrystallization_Issue Solvent_Screen Screen Different Solvents Recrystallization_Issue->Solvent_Screen Yes Pure_Product Pure Product Recrystallization_Issue->Pure_Product No Solvent_Screen->Pure_Product Pre_Purify->Recrystallization_Issue

Caption: Decision tree for troubleshooting common purification issues.

References

avoiding byproduct formation in chloropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation in chloropyridine reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of chloropyridines.

Issue 1: Formation of Over-Chlorinated Byproducts (e.g., Dichloropyridines, Trichloropyridines)

  • Question: My reaction is producing significant amounts of dichlorinated or trichlorinated pyridines instead of the desired monochlorinated product. How can I improve selectivity?

  • Answer: Over-chlorination is a common issue, particularly in the direct chlorination of pyridine or its derivatives. Several factors can contribute to this, and optimizing your reaction conditions is key to minimizing these byproducts.

    • Stoichiometry of the Chlorinating Agent: The molar ratio of the chlorinating agent to the pyridine substrate is critical. Using a large excess of the chlorinating agent will invariably lead to multiple chlorinations.

      • Recommendation: Carefully control the stoichiometry. Start with a 1:1 molar ratio of pyridine to chlorine and adjust as needed based on reaction monitoring. For less reactive substrates, a slight excess of the chlorinating agent may be necessary, but this should be optimized.

    • Reaction Temperature: Higher temperatures generally increase reaction rates but can also decrease selectivity, leading to more over-chlorination.[1][2]

      • Recommendation: For thermal chlorinations, maintain the temperature within the optimal range (e.g., 370-430 °C), but be aware that very high temperatures can cause product decomposition.[1] Photochemical methods can be employed at lower temperatures (e.g., 180-300 °C), which can reduce tar formation.[1] For specific reactions like the chlorination of 3-aminopyridine, temperatures around 25-30°C have been reported to be effective.

    • Reaction Time: Prolonged reaction times can lead to the slow formation of over-chlorinated byproducts, even under otherwise optimized conditions.

      • Recommendation: Monitor the reaction progress using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][4] Quench the reaction as soon as the desired level of conversion of the starting material is achieved to prevent further chlorination.

    • Reaction Setup and Mixing: In gas-phase reactions, inefficient mixing can create localized areas of high chlorine concentration, promoting over-chlorination.[1]

      • Recommendation: Ensure uniform mixing of the vaporized pyridine and chlorine gas, potentially using an inert diluent like carbon tetrachloride to minimize tar formation and explosions.[5]

Issue 2: Presence of Hydroxypyridine Byproducts

  • Question: My final product is contaminated with hydroxypyridines. What is the cause and how can I prevent this?

  • Answer: The presence of hydroxypyridine byproducts is almost always due to the reaction of your chloropyridine product or intermediates with water. This can happen during the reaction itself or during the workup.

    • Moisture in Reagents and Solvents: Trace amounts of water in your starting materials or solvent can lead to the formation of hydroxypyridines.

      • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.

    • Hydrolysis During Workup: Chloropyridines can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures during aqueous workup.

      • Recommendation: When neutralizing the reaction mixture, do so at low temperatures (e.g., 0-5 °C) to minimize hydrolysis.[6] After neutralization, promptly extract the product into an organic solvent. If phenolic byproducts like 2-chloro-5-hydroxypyrazine are present, a basic wash with a dilute NaOH solution during workup can help remove these acidic impurities.[7]

    • Incomplete Reaction of Hydroxypyridine Starting Material: When preparing chloropyridines from hydroxypyridines (e.g., using POCl₃), incomplete conversion will result in the starting material contaminating the product.

      • Recommendation: Ensure sufficient equivalents of the chlorinating agent are used (though excess can cause other issues) and that the reaction is allowed to proceed to completion. For the chlorination of 2-hydroxypyridines, heating with an equimolar amount of POCl₃ in a sealed reactor at 140 °C for 2 hours has been shown to be effective.[8]

Issue 3: Formation of Bipyridine and Other Coupling Byproducts

  • Question: I am observing the formation of bipyridine byproducts in my reaction. How can this be avoided?

  • Answer: Bipyridine formation is common in coupling reactions, such as Suzuki or Negishi couplings, where a halopyridine is reacted with another pyridine derivative.

    • Catalyst Deactivation: The bipyridine product can coordinate with the palladium catalyst, leading to a decrease in its activity. This can sometimes lead to side reactions.

      • Recommendation: The design of the catalytic system is crucial. Using specific ligands, such as those based on imidazolium salts, can improve catalyst turnover and reduce byproduct formation.

    • Homocoupling: The starting materials can sometimes couple with themselves (homocoupling) to form symmetrical bipyridines.

      • Recommendation: Carefully control the reaction conditions, including temperature and the rate of addition of reagents. The choice of catalyst and ligands can also significantly influence the extent of homocoupling versus the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the direct chlorination of pyridine?

A1: The most common byproducts are over-chlorinated pyridines, such as 2,6-dichloropyridine and, to a lesser extent, other dichloropyridine isomers and trichloropyridines.[1][2] Tarry byproducts can also form, especially at high temperatures.[5]

Q2: How can I effectively separate 2-chloropyridine from 2,6-dichloropyridine?

A2: Separation can be achieved by fractional distillation.[2] For instance, after neutralizing the reaction mixture, the organic phase can be rectified, with the fraction collected between 110-113 °C being 2-chloropyridine and the fraction at 142-146 °C being 2,6-dichloropyridine.[2] Distillation in the presence of water and sulfuric acid is another effective method.[1]

Q3: In the Sandmeyer reaction to produce 2-chloropyridine from 2-aminopyridine, what are the typical byproducts and how can they be minimized?

A3: The main byproduct in the Sandmeyer reaction is the corresponding hydroxypyridine, formed from the reaction of the diazonium salt with water.[9] Yields of the desired 2-chloropyridine can be as low as 30-50% in aqueous hydrochloric acid.[9] To minimize hydroxypyridine formation, it is crucial to maintain a low temperature (typically -5 °C to 5 °C) during the diazotization step to ensure the stability of the diazonium salt.[10] Using a non-aqueous system, for example, by reacting with nitrosyl chloride in an HCl-saturated aqueous solution, can significantly improve the yield of 2-chloropyridine.[9]

Q4: What is the role of an acid-binding agent in selective dechlorination reactions?

A4: In reactions such as the selective hydrogenation of 2,3,6-trichloropyridine to 2,3-dichloropyridine, HCl is generated as a byproduct. This HCl can reduce the selectivity of the catalyst. Adding an acid-binding agent, such as triethylamine or pyridine, neutralizes the HCl and significantly improves the selectivity for the desired product.[10][11]

Q5: How can I monitor the progress of my chloropyridine reaction to avoid byproduct formation?

A5: The most effective way to monitor your reaction is by using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][4][10] These methods allow you to track the consumption of your starting material and the formation of your desired product and any byproducts in near real-time. This enables you to stop the reaction at the optimal point to maximize the yield of the desired product and minimize the formation of impurities.

Data Presentation

Table 1: Influence of Reaction Temperature on the Chlorination of Pyridine

Reaction TypeTemperature Range (°C)Key ObservationsReference(s)
Thermal Chlorination370 - 430Optimal for direct chlorination, but higher temperatures can lead to product decomposition and tar formation.[1][12]
Photochemical Chlorination180 - 300Lower temperature process, which can reduce the formation of tarry byproducts.[1][12]
Diazotization (Sandmeyer)-5 - 5Critical for the stability of the diazonium salt to prevent decomposition to hydroxypyridines.[10]
Selective Hydrogenation~140Optimal temperature for high selectivity in the dechlorination of 2,3,6-trichloropyridine using a Pd/C catalyst.[10][11]

Table 2: Effect of Reagents on Byproduct Formation in Specific Chloropyridine Syntheses

ReactionReagent/ConditionByproduct(s) MinimizedExpected OutcomeReference(s)
Chlorination of 2-hydroxypyridineEquimolar POCl₃ (solvent-free, 140°C)Unreacted starting material, decomposition productsHigh yield of 2-chloropyridine[8]
Selective Dechlorination of 2,3,6-trichloropyridineTriethylamine (acid-binding agent)Non-selective dechlorination products (other dichloropyridine isomers)Improved selectivity for 2,3-dichloropyridine[10][11]
Direct Chlorination of PyridineCarbon Tetrachloride (diluent)Tarry byproducts, carbonizationMinimized side reactions and improved safety[5]
Sandmeyer of 2-aminopyridineNitrosyl chloride in HCl-saturated aqueous solution2-hydroxypyridineIncreased yield of 2-chloropyridine[9]

Experimental Protocols

Protocol 1: Synthesis of 2,3,6-Trichloropyridine from 2,6-Dichloropyridine

  • Objective: To synthesize 2,3,6-trichloropyridine with high yield and purity.

  • Materials:

    • 2,6-Dichloropyridine (1480.0 g)

    • Anhydrous Ferric Chloride (FeCl₃) (89.2 g)

    • Chlorine gas

    • 2000 mL four-necked flask

  • Procedure:

    • Charge the four-necked flask with 2,6-dichloropyridine and anhydrous FeCl₃.

    • Heat the mixture to 120-140 °C with stirring.[13][14]

    • Introduce chlorine gas into the reaction mixture.

    • Monitor the reaction progress by GC.

    • Once the reaction is complete, cool the mixture to 100 °C.

    • Perform vacuum distillation, collecting the product fraction at a top temperature of 118-124 °C under -0.1 MPa.[13][14]

  • Expected Outcome: A yield of approximately 94.0% with a purity of ≥99.5% can be achieved.[13]

Protocol 2: Selective Dechlorination of 2,3,6-Trichloropyridine to 2,3-Dichloropyridine

  • Objective: To selectively dechlorinate 2,3,6-trichloropyridine to 2,3-dichloropyridine.

  • Materials:

    • 2,3,6-Trichloropyridine

    • Triethylamine (acid-binding agent)

    • 0.5% Palladium on Carbon (Pd/C) catalyst

    • Methanol (solvent)

    • Hydrogen gas

  • Procedure:

    • In a suitable reactor, dissolve 2,3,6-trichloropyridine in methanol.

    • Add the 0.5% Pd/C catalyst and triethylamine.

    • Heat the mixture to the optimal temperature (e.g., 140 °C).[10][11]

    • Introduce hydrogen gas at a controlled flow rate (e.g., 100 mL/min).[11]

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture and filter to remove the catalyst.

    • Add water to dissolve the triethylamine hydrochloride salt.

    • Separate the organic layer, which contains the product. The product can also be extracted from the aqueous layer.

    • Purify the product by crystallization or distillation.

  • Expected Outcome: High selectivity for 2,3-dichloropyridine over other dechlorination products.[10][11]

Protocol 3: Chlorination of 2-Hydroxypyridine using Equimolar POCl₃

  • Objective: To synthesize 2-chloropyridine from 2-hydroxypyridine using a solvent-free method.

  • Materials:

    • 2-Hydroxypyridine (0.5 moles)

    • Phosphorus oxychloride (POCl₃) (0.5 moles)

    • 150 mL Teflon-lined stainless steel reactor

    • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Procedure:

    • To the Teflon-lined stainless steel reactor, add the 2-hydroxypyridine and POCl₃.[8]

    • Securely close the reactor.

    • Heat the reaction mixture to 140 °C for 2 hours.[8]

    • After the reaction, cool the reactor completely to room temperature.

    • Carefully open the reactor in a fume hood and quench the contents by adding to 100 mL of cold water (~0 °C).

    • Adjust the pH of the solution to 8-9 with a saturated Na₂CO₃ solution.[8]

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Expected Outcome: High isolated yields of the corresponding 2-chloropyridine.[8]

Visualizations

Byproduct_Formation_Chlorination cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products & Byproducts Excess Cl2 Excess Cl2 Dichloropyridine Di/Trichloropyridine (Over-chlorination) Excess Cl2->Dichloropyridine High Temp High Temp High Temp->Dichloropyridine Moisture Moisture Hydroxypyridine Hydroxypyridine (Hydrolysis) Moisture->Hydroxypyridine Pyridine Pyridine Desired_Chloropyridine Desired Chloropyridine Pyridine->Desired_Chloropyridine Chlorination Chloropyridine Chloropyridine Chloropyridine->Hydroxypyridine Desired_Chloropyridine->Dichloropyridine

Caption: Byproduct formation pathways in pyridine chlorination.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Stoichiometry Verify Stoichiometry (e.g., 1:1 ratio) Start->Check_Stoichiometry Check_Temp Review Reaction Temp. (Avoid excess heat) Check_Stoichiometry->Check_Temp Stoichiometry OK Check_Moisture Assess for Moisture (Use anhydrous conditions) Check_Temp->Check_Moisture Temp OK Monitor_Reaction Monitor Reaction (GC-MS, HPLC) Check_Moisture->Monitor_Reaction Anhydrous OK Modify_Workup Modify Workup/ Purification Monitor_Reaction->Modify_Workup Reaction Optimized Success Successful Synthesis Modify_Workup->Success

Caption: Troubleshooting workflow for chloropyridine synthesis.

Sandmeyer_Reaction cluster_conditions Conditions Aminopyridine 2-Aminopyridine Diazonium Diazonium Salt Aminopyridine->Diazonium Diazotization (NaNO2, HCl) Chloropyridine 2-Chloropyridine (Desired Product) Diazonium->Chloropyridine CuCl Hydroxypyridine 2-Hydroxypyridine (Byproduct) Diazonium->Hydroxypyridine Low_Temp Low Temperature (0-5 °C) Low_Temp->Diazonium Stabilizes High_Temp_H2O Excess Water or High Temperature High_Temp_H2O->Hydroxypyridine Promotes

Caption: Key factors in the Sandmeyer reaction of 2-aminopyridine.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions on pyridine rings.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on the pyridine ring not working or giving a low yield?

A1: Low or no product yield in SNAr reactions on pyridine rings can be attributed to several factors. A systematic evaluation of the reaction components and conditions is crucial for troubleshooting.

Troubleshooting Checklist:

  • Pyridine Ring Activation: The pyridine ring's electron-deficient nature facilitates nucleophilic attack, but this is often insufficient without proper activation. Ensure the presence of electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ positioned ortho or para to the leaving group.[1]

  • Leaving Group Ability: The nature of the leaving group significantly impacts the reaction rate. For SNAr on activated aryl halides, the typical reactivity order is F > Cl ≈ Br > I.[2][3] Fluoride is often the best leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Nucleophile Strength: The nucleophile must be sufficiently reactive to attack the electron-deficient pyridine ring. If you are using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more nucleophilic conjugate base (e.g., an alkoxide or amide) using a suitable base.

  • Reaction Temperature: SNAr reactions on less activated or sterically hindered substrates may require elevated temperatures to proceed at a reasonable rate.[4] If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring for side product formation is recommended.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[5][6] Protic solvents can solvate the nucleophile, reducing its reactivity.

Q2: How can I improve the regioselectivity of my reaction, especially with di-substituted pyridines?

A2: Achieving high regioselectivity in SNAr reactions on pyridines with multiple potential reaction sites is a common challenge. The outcome is primarily governed by electronic and steric factors.

Strategies for Controlling Regioselectivity:

  • Electronic Effects: Nucleophilic attack is favored at the most electron-deficient positions, which are typically the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen. The presence of additional electron-withdrawing groups will further activate these positions. Conversely, electron-donating groups will deactivate them.

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position. For example, in a 2,4-dichloropyridine, a bulky nucleophile may favor attack at the C4 position over the more sterically crowded C2 position adjacent to the nitrogen atom.

  • Kinetic vs. Thermodynamic Control: In some cases, the initial site of attack (kinetic product) may not be the most stable product (thermodynamic product). Reaction time and temperature can influence the product distribution. Shorter reaction times and lower temperatures tend to favor the kinetic product, while longer reaction times and higher temperatures can lead to the thermodynamic product.

Q3: What are some common side reactions, and how can I minimize them?

A3: Several side reactions can compete with the desired SNAr pathway, leading to reduced yields and purification challenges.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation/arylation: With highly reactive nucleophiles or substrates with multiple leaving groups, di- or even tri-substitution can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile (or even a slight excess of the electrophile), lower the reaction temperature, and consider using a less reactive nucleophile.

  • Reaction with Solvent: Nucleophilic solvents like alcohols or water can compete with the intended nucleophile, especially at higher temperatures. Whenever possible, use a non-nucleophilic solvent.

  • Hydrolysis: Halopyridines and the resulting products can be sensitive to hydrolysis, especially under basic conditions. Ensure anhydrous reaction conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ring Opening: Under very harsh conditions with strong bases, the pyridine ring can be susceptible to ring-opening. Use the mildest base and reaction conditions necessary to achieve the desired transformation.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the qualitative and quantitative effects of key parameters on the outcome of SNAr reactions on pyridine rings.

Table 1: Influence of Leaving Group on Reactivity

Leaving GroupGeneral Reactivity OrderRationale
-FHighestThe high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The C-F bond-breaking step is not rate-determining.[2][3]
-ClModerateGood balance of reactivity and availability.
-BrModerateSimilar reactivity to -Cl in many cases.
-ILowestThe C-I bond is the weakest, but the lower electronegativity of iodine makes the carbon atom less electrophilic, slowing down the initial nucleophilic attack (the rate-determining step).[2]
-NO₂HighThe nitro group is a strong electron-withdrawing group and a good leaving group.
-CNHighThe cyano group can act as a leaving group and is highly activating.[2][3]

Table 2: Effect of Solvent on SNAr Reactions

Solvent TypeExamplesEffect on Reaction RateRationale
Polar AproticDMF, DMSO, THF, AcetonitrileIncreases rateThese solvents effectively solvate cations but poorly solvate anions (the nucleophile), increasing the nucleophile's reactivity.[5][6]
Polar ProticWater, Ethanol, MethanolDecreases rateThese solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes the nucleophile and reduces its reactivity.[7][8][9]
NonpolarToluene, HexaneGenerally slowPoor solubility of ionic nucleophiles often leads to slow reaction rates.

Experimental Protocols

Protocol 1: General Procedure for the Amination of 2-Chloropyridine

This protocol describes a general method for the reaction of a 2-chloropyridine derivative with a primary or secondary amine.

Materials:

  • 2-Chloropyridine derivative (1.0 eq.)

  • Amine nucleophile (1.1-1.5 eq.)

  • Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) (1.5-2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 2-chloropyridine derivative and the base.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Add the amine nucleophile dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Phenoxypyridine

This protocol provides a method for the substitution of a leaving group at the 4-position with a phenoxide nucleophile.

Materials:

  • 4-Halopyridine (e.g., 4-chloropyridine or 4-fluoropyridine) (1.0 eq.)

  • Phenol (1.1 eq.)

  • Strong base (e.g., NaH or K₂CO₃) (1.2 eq.)

  • Anhydrous DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve phenol in anhydrous DMF.

  • Cool the solution to 0 °C and add the base portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add the 4-halopyridine to the reaction mixture.

  • Heat the reaction to 100-150 °C and monitor its progress.

  • After completion, cool the mixture, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualized Workflows and Logic

The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in optimizing SNAr reactions on pyridine rings.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent Prep Reagent Prep Inert Atmosphere Inert Atmosphere Reagent Prep->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Nucleophile Addition Nucleophile Addition Solvent Addition->Nucleophile Addition Heating & Monitoring Heating & Monitoring Nucleophile Addition->Heating & Monitoring Quenching Quenching Heating & Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for SNAr on pyridine.

troubleshooting_yield cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Product Yield temp Increase Temperature? start->temp time Increase Reaction Time? start->time solvent Change to Polar Aprotic Solvent? start->solvent activation Add EWG to Pyridine? start->activation leaving_group Better Leaving Group? (F > Cl > Br > I) start->leaving_group nucleophile Stronger Nucleophile? start->nucleophile end Re-run Experiment temp->end time->end solvent->end activation->end leaving_group->end nucleophile->end

Caption: Troubleshooting guide for low product yield.

References

troubleshooting inconsistent results in experiments with N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[(6-chloropyridin-3-yl)methyl]-N-methylamine. The information is designed to help address common issues and ensure consistent, reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound with the CAS number 120739-62-0. It is a key intermediate in the synthesis of neonicotinoid insecticides, such as Acetamiprid, and is also used as a building block in pharmaceutical research.[1][2] It functions as a nicotinic acetylcholine receptor (nAChR) agonist analog, which disrupts synaptic transmission in the insect nervous system.[3]

Q2: What are the critical factors for obtaining reliable and reproducible results in experiments with this compound?

A2: The purity of this compound is paramount for consistent experimental outcomes. Even minor impurities can significantly impact reaction yields, biological activity, and analytical results. Proper storage and handling are also crucial to prevent degradation.

Q3: How should this compound be stored?

A3: It is recommended to store the compound in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C.[4][5]

Q4: What are the common impurities that might be present in a sample of this compound?

A4: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and degradation products. The specific impurities will depend on the synthetic route used.

Troubleshooting Inconsistent Experimental Results

Inconsistent results in experiments involving this compound can often be traced back to issues with compound purity, stability, or the experimental setup itself. This section provides guidance on troubleshooting common problems.

Issue 1: Inconsistent Purity and Characterization

Problem: You observe batch-to-batch variability in the purity of your synthesized or purchased this compound, leading to inconsistent downstream results.

Troubleshooting Steps:

  • Verify Purity: Always determine the purity of each new batch using a reliable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Purification: If impurities are detected, purify the compound using column chromatography or recrystallization.

  • Proper Storage: Ensure the compound is stored under the recommended conditions to prevent degradation.

Issue 2: Variable Biological Activity in Nicotinic Acetylcholine Receptor (nAChR) Assays

Problem: You are observing inconsistent agonist activity in your nAChR binding or functional assays.

Troubleshooting Steps:

  • Compound Integrity: Confirm the purity and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.

  • Receptor Desensitization: Prolonged exposure of nAChRs to an agonist can lead to receptor desensitization and a reduced response. Optimize your incubation times to minimize this effect.

  • Cell Line Verification: If you are using a recombinant cell line, confirm the expression level of the target nAChR subtype. Low or variable receptor expression can lead to inconsistent results.

  • Assay Conditions: Maintain consistent assay conditions, including cell density, incubation times, temperatures, and buffer compositions.

  • Receptor Subtype Heterogeneity: Be aware that different nAChR subtypes can exhibit different sensitivities to agonists.[6] Your observed results may be a composite of responses from multiple subtypes if your experimental system is not specific.

Quantitative Data Summary

The following table summarizes potential quantitative discrepancies you might observe and their likely causes.

Observed DiscrepancyPotential CauseRecommended Action
Lower than expected yield in synthesis Incomplete reaction, side reactions, or loss during workup.Monitor reaction progress by TLC or HPLC. Optimize reaction conditions (temperature, time, stoichiometry). Use appropriate purification techniques.
Purity <95% by HPLC Incomplete purification or compound degradation.Repurify the compound using column chromatography or recrystallization. Check for proper storage conditions.
Variable EC50/IC50 values in bioassays Inconsistent compound purity, degradation of stock solutions, receptor desensitization, or variable cell conditions.Use a highly purified and characterized compound. Prepare fresh stock solutions. Optimize assay incubation times. Standardize cell culture and assay procedures.
High background in binding assays Non-specific binding of the ligand to the filter or other components.Pre-soak filters in a blocking agent. Optimize washing steps. Consider centrifugation as an alternative to filtration for separating bound and free ligand.

Experimental Protocols

Synthesis of this compound

This is a two-step synthesis starting from 3-methylpyridine.

Step 1: Synthesis of 2-chloro-5-(chloromethyl)pyridine (CCMP)

  • Reaction: 3-methylpyridine is chlorinated to produce 2-chloro-5-methylpyridine, which is then further chlorinated to yield CCMP.

  • Procedure:

    • In a suitable reactor, react 3-methylpyridine with chlorine gas at 40-60°C in the presence of a catalyst to form 2-chloro-5-methylpyridine.

    • The resulting 2-chloro-5-methylpyridine is then reacted with chlorine gas at 50-60°C to produce 2-chloro-5-(chloromethyl)pyridine.[2]

Step 2: Synthesis of this compound

  • Reaction: 2-chloro-5-(chloromethyl)pyridine is reacted with methylamine.

Purification Protocols

1. Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Troubleshooting Tailing: For basic compounds like this amine, peak tailing on silica gel is common. To mitigate this, add a small amount (0.5-1% v/v) of a basic modifier like triethylamine to the mobile phase.[7]

2. Recrystallization

  • Solvent Selection: Screen a range of solvents with varying polarities. Good starting points include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. The ideal solvent will dissolve the compound at high temperatures but have low solubility at room temperature.

  • Troubleshooting Crystallization Failure ("Oiling Out"):

    • Solution too dilute: Evaporate some of the solvent to concentrate the solution.

    • Cooling too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Impurities inhibiting crystallization: A preliminary purification by column chromatography may be necessary.

HPLC Analysis Protocol
  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), can be effective for separating the compound from its impurities.[3]

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., around 260-270 nm).

  • Note: While derivatization is often used for the analysis of simple amines, the chromophore in this molecule should allow for direct UV detection.

Visualizations

Troubleshooting Logic for Inconsistent Bioassay Results

Troubleshooting_Bioassay start Inconsistent Bioassay Results check_compound Check Compound Purity and Integrity start->check_compound check_assay_conditions Review Assay Conditions start->check_assay_conditions check_cell_line Verify Cell Line and Receptor Expression start->check_cell_line sub_compound Purity < 95% or degradation observed? check_compound->sub_compound sub_assay Inconsistent parameters (time, temp, etc.)? check_assay_conditions->sub_assay sub_cell Variable receptor expression or cell health? check_cell_line->sub_cell sub_compound->check_assay_conditions No action_purify Purify compound and use fresh stock sub_compound->action_purify Yes sub_assay->check_cell_line No action_standardize_assay Standardize all assay parameters sub_assay->action_standardize_assay Yes action_validate_cells Validate cell line and culture conditions sub_cell->action_validate_cells Yes end_node Re-run Experiment sub_cell->end_node No action_purify->end_node action_standardize_assay->end_node action_validate_cells->end_node

Caption: Troubleshooting flowchart for inconsistent bioassay results.

General Experimental Workflow

Experimental_Workflow synthesis Synthesis of this compound purification Purification (Column Chromatography / Recrystallization) synthesis->purification analysis Purity and Identity Confirmation (HPLC, NMR, MS) purification->analysis bioassay Biological Assay (e.g., nAChR binding) analysis->bioassay data_analysis Data Analysis and Interpretation bioassay->data_analysis

Caption: General experimental workflow.

References

stability issues of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Welcome to the technical support center for this compound (CAS: 120739-62-0). This resource provides troubleshooting guides and frequently asked questions regarding the stability of this compound in solution. Please note that while specific quantitative stability data for this compound is not extensively published, the information provided is based on its chemical structure, known properties of related compounds, and standard pharmaceutical stability testing guidelines.

Compound Properties

The following table summarizes key properties of this compound.

PropertyValueCitation(s)
Molecular Formula C₇H₉ClN₂[1][2]
Molecular Weight 156.61 g/mol [1][3]
Predicted pKa 8.08 ± 0.10[3]
Solubility Sparingly soluble in Methanol, Slightly soluble in DMSO.[3][4]
Recommended Storage Store at -20°C in a dark place under an inert atmosphere.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am dissolving the compound in an aqueous buffer and suspect it is degrading. What are the most likely causes?

A1: Based on its structure, the two primary instability concerns in aqueous solutions are hydrolysis and pH-related degradation.

  • Hydrolysis of the Chloropyridine Ring: The chlorine atom on the pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH conditions or at elevated temperatures.[5][6][7] This would replace the chlorine atom with a hydroxyl group, forming N-methyl-N-[(6-hydroxypyridin-3-yl)methyl]amine.

  • pH Effects: The compound has a secondary amine, making it a weak base (predicted pKa ≈ 8.08).[3] In acidic solutions (pH < pKa), the amine will be protonated. While this may increase solubility, strong acidic or basic conditions can catalyze the hydrolysis of the C-Cl bond.[8][9]

Troubleshooting Steps:

  • Control pH: Prepare fresh solutions and use buffers at a neutral pH (around 7.0-7.5) if your experiment allows. Avoid strongly acidic or basic conditions.

  • Lower Temperature: Perform experiments at lower temperatures (e.g., on ice) to slow the rate of potential degradation.

  • Use Fresh Solutions: Prepare solutions immediately before use and avoid long-term storage in aqueous buffers. For stock solutions, use anhydrous DMSO or methanol and store at -20°C or below as recommended.[3]

Q2: My solution has turned a slight yellow color upon storage. What could be the reason?

A2: A color change often indicates the formation of degradation products, which can be a result of oxidation or photodecomposition.

  • Oxidation: The secondary amine group can be susceptible to oxidation. Exposure to air (oxygen) or oxidizing agents in the solution can lead to the formation of N-oxide or other colored byproducts.

  • Photodegradation: Many pyridine-containing compounds are sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[8]

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experiments.

  • De-gas Solvents: If oxidation is suspected, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon.

  • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant.

Q3: What are the recommended solvents and storage conditions for stock solutions?

A3:

  • Solvents: Anhydrous DMSO and methanol are recommended for preparing stock solutions due to the compound's reported solubility.[3][4] Using anhydrous solvents minimizes the risk of hydrolysis during storage.

  • Storage: The consensus from suppliers is to store the solid compound and stock solutions at -20°C (in a freezer), in a tightly sealed container, under an inert atmosphere, and protected from light.[3]

Q4: How can I confirm if my compound is degrading and identify the byproducts?

A4: To definitively assess stability, you need to perform analytical testing. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the standard approach.[10]

  • Develop an HPLC Method: Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or TFA) to resolve the parent compound from potential degradants.

  • Analyze Samples Over Time: Inject a freshly prepared sample (t=0) to get a baseline chromatogram. Then, analyze samples from your experimental conditions at various time points.

  • Assess Degradation: A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • Identify Degradants: Mass Spectrometry (LC-MS) can be coupled with HPLC to determine the molecular weights of the new peaks, helping to elucidate the structure of the degradation products.[8]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to investigate the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines.[8][11]

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions: For each condition below, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Include a control sample diluted with the reaction solvent and kept at room temperature.

    • Acid Hydrolysis: Add 1N HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Add 1N NaOH. Incubate at 60°C for 8 hours.

    • Neutral Hydrolysis: Add purified water. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2: 1.2 million lux hours and 200 W·h/m²).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC-UV method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the parent peak area to the control.

    • Establish mass balance by summing the area of the parent peak and all degradant peaks.

    • Use LC-MS to tentatively identify the mass of major degradation products.

Visualizations

The following diagrams illustrate key workflows and potential chemical processes.

Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) acid Acid Hydrolysis (HCl, 60°C) stock->acid Expose to Stressor base Base Hydrolysis (NaOH, 60°C) stock->base Expose to Stressor oxid Oxidation (H2O2, RT) stock->oxid Expose to Stressor photo Photolysis (UV/Vis Light) stock->photo Expose to Stressor thermal Thermal (Solid, 70°C) stock->thermal Expose to Stressor sampling Sample at Time Points (0, 2, 4, 8h...) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If degradants > threshold eval Assess Degradation % Identify Pathways Establish Mass Balance hplc->eval lcms->eval

Caption: A general workflow for conducting a forced degradation study.

Potential Degradation Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_prod N-methyl-N-[(6-hydroxypyridin-3-yl)methyl]amine parent->hydrolysis_prod H2O (catalyzed by H+ or OH-) n_oxide N-oxide derivative parent->n_oxide [O] (e.g., H2O2) demethylation N-[(6-chloropyridin-3-yl)methyl]amine (Demethylation) parent->demethylation Oxidative or Microbial Degradation

Caption: Likely degradation pathways for the target compound.

References

Technical Support Center: Scaling Up the Synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound on a larger scale?

A1: The most prevalent industrial synthesis involves the reaction of 2-chloro-5-(chloromethyl)pyridine with methylamine. Variations in the form of methylamine (gas, aqueous solution, or in a solvent) and the choice of solvent are common. An alternative, though less common, route is the reductive amination of 6-chloro-3-pyridinecarboxaldehyde with methylamine.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions are common, especially during the addition of reagents. Proper cooling and controlled addition rates are crucial to prevent runaway reactions and the formation of byproducts.

  • Agitation: Efficient mixing is essential to ensure homogeneity, particularly in heterogeneous reaction mixtures, to maximize reaction rates and yields.

  • Reagent Stoichiometry: Precise control of the molar ratios of reactants is vital to minimize unreacted starting materials and the formation of over-methylated or other byproducts.

  • Purity of Starting Materials: The purity of 2-chloro-5-(chloromethyl)pyridine and methylamine can significantly impact the reaction outcome and the impurity profile of the final product.[1]

Q3: What are the typical yields for this synthesis on an industrial scale?

A3: While yields can vary depending on the specific process and optimization, industrial patents report yields for the subsequent conversion of this compound to Acetamiprid to be in the range of 95-97%. This suggests that the yield for the synthesis of the intermediate itself is also high, likely in the range of 85-95%.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My scaled-up reaction is resulting in a significantly lower yield than the lab-scale experiment. What are the potential causes and how can I troubleshoot this?

A: Low yields on a larger scale can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Inadequate Temperature Control:

    • Issue: The reaction is likely exothermic. Insufficient cooling capacity on a larger scale can lead to higher temperatures, promoting side reactions such as the formation of dialkylated byproducts or decomposition.

    • Solution: Ensure your reactor's cooling system is adequate for the scale. Implement a slower, controlled addition of the limiting reagent to manage the exotherm. Monitor the internal reaction temperature closely. A Japanese patent suggests that side reactions like dechlorination can occur during reduction reactions if not properly controlled.[2]

  • Poor Mass Transfer/Mixing:

    • Issue: Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, fostering side reactions.

    • Solution: Increase the agitation speed or consider a different impeller design to improve mixing efficiency. For heterogeneous mixtures, ensure efficient suspension of all components.

  • Impure Starting Materials:

    • Issue: Impurities in the 2-chloro-5-(chloromethyl)pyridine or methylamine can interfere with the reaction.

    • Solution: Analyze the purity of your starting materials using techniques like GC or HPLC. If necessary, purify the starting materials before use.

  • Sub-optimal Reaction Time:

    • Issue: Reaction times may not scale linearly. The reaction might be incomplete or, if left for too long, product degradation could occur.

    • Solution: Monitor the reaction progress using in-process controls (e.g., TLC, GC, or HPLC). Optimize the reaction time based on this data.

Problem 2: High Levels of Impurities in the Final Product

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: The following are common impurities and strategies for their mitigation:

  • Unreacted 2-chloro-5-(chloromethyl)pyridine:

    • Cause: Insufficient methylamine, short reaction time, or low reaction temperature.

    • Mitigation: Use a slight excess of methylamine. Ensure the reaction goes to completion by monitoring with in-process controls. Optimize the reaction temperature.

    • Removal: This impurity can typically be removed during purification steps like column chromatography or distillation.

  • N,N-bis[(6-chloropyridin-3-yl)methyl]-N-methylamine (Dialkylated byproduct):

    • Cause: Localized high concentrations of 2-chloro-5-(chloromethyl)pyridine or insufficient excess of methylamine.

    • Mitigation: Ensure efficient mixing to avoid localized high concentrations of the alkylating agent. Use a sufficient excess of methylamine.

    • Removal: This higher molecular weight impurity can often be separated by column chromatography or crystallization.

  • Isomeric Byproducts:

    • Cause: Presence of isomeric impurities in the starting material, such as 2-chloro-3-(chloromethyl)pyridine.

    • Mitigation: Source high-purity starting materials with low isomeric content.

    • Removal: Isomers can be challenging to separate. Fractional distillation or preparative chromatography may be required.

Problem 3: Difficulties with Product Isolation and Purification

Q: I am facing challenges in isolating and purifying the product on a larger scale. What are the recommended procedures?

A: Scaling up purification requires a shift from lab-scale techniques. Consider the following:

  • For Crude Product Isolation:

    • Procedure: After the reaction, the mixture is often washed to remove excess methylamine and its salts. A patent for a similar process describes washing the organic phase with water.[3] The organic solvent is then removed under reduced pressure.

  • For Purification:

    • Acid-Base Extraction: Being a basic amine, this compound can be effectively purified by acid-base extraction. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The aqueous layer can then be basified and the pure product extracted back into an organic solvent.

    • Distillation: Vacuum distillation can be an effective method for purification on a larger scale, provided the product is thermally stable at the distillation temperature.

    • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization can be a highly effective and scalable purification method.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common industrial practices.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
2-chloro-5-(chloromethyl)pyridine162.02-Purity >98%
Methylamine (as a solution in THF or as a gas)31.06-Use in excess
Toluene92.140.867Anhydrous
Sodium Hydroxide (for workup)40.00-10% aqueous solution
Brine (for workup)--Saturated aqueous solution

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a gas inlet/outlet, charge toluene.

  • Methylamine Addition: Cool the toluene to 0-5°C and introduce methylamine gas or a solution of methylamine in THF. A Chinese patent suggests cooling to between -5°C and 5°C and dissolving the methylamine gas in toluene.[3]

  • Reactant Addition: Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine in toluene to the cooled methylamine solution while maintaining the temperature between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer with a 10% sodium hydroxide solution, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or another suitable method as described in the troubleshooting section.

Quantitative Data

The following table summarizes representative quantitative data for the subsequent synthesis of Acetamiprid, which utilizes this compound as a key intermediate.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compound (157.5 g)Ethyl N-cyanoethanimideate (112 g)Ethanol (100 g)656-796.696.8

This data is for the synthesis of Acetamiprid from the target molecule and is provided for context.

Visualizations

Synthesis_Pathway 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine This compound This compound 2-chloro-5-(chloromethyl)pyridine->this compound Toluene, 0-10°C Methylamine (CH3NH2) Methylamine (CH3NH2) Methylamine (CH3NH2)->this compound Byproducts Byproducts This compound->Byproducts Side Reactions

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Temp Review Temperature Control Start->Check_Temp Check_Mixing Evaluate Agitation Efficiency Check_Temp->Check_Mixing Temp OK Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Temp->Optimize_Conditions Temp Issue Check_Purity Analyze Starting Material Purity Check_Mixing->Check_Purity Mixing OK Check_Mixing->Optimize_Conditions Mixing Issue Check_Purity->Optimize_Conditions Purity OK Improve_Purification Refine Purification Method (Distillation, Crystallization, Extraction) Check_Purity->Improve_Purification Purity Issue Success Process Optimized Optimize_Conditions->Success Improve_Purification->Success

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Addressing Impurities in N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, characterizing, and troubleshooting impurities in commercial batches of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (CAS 120739-62-0).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial batches of this compound and what are their sources?

A1: Impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Starting Materials: Unreacted precursors such as 6-chloropyridin-3-yl)methanol or 3-(chloromethyl)-6-chloropyridine.

  • Byproducts from Synthesis: These can include isomers or products from side reactions. For instance, during the methylation step, over-methylation could potentially occur. The synthesis often involves reacting 6-chloro-3-chloromethylpyridine with methylamine.[1]

  • Degradation Products: Hydrolysis of the chloropyridine ring or oxidation of the amine can lead to degradation products.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q2: How can these impurities affect my experimental results?

A2: Even minor impurities can have a significant impact on experimental outcomes.[2] They can lead to:

  • Inaccurate quantitative analysis if the impurity has a similar retention time in chromatography.

  • Misinterpretation of biological activity data if the impurity itself is biologically active.

  • Side reactions in subsequent synthetic steps.

  • Issues with batch-to-batch reproducibility.[2]

Q3: What are the recommended analytical techniques for identifying and quantifying impurities in this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis and purity assessment.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for identifying unknown impurities by providing molecular weight information.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities.[4][7] However, some neonicotinoids can show poor response or peak tailing with GC-MS.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unequivocal identification of impurities.[9][10]

Q4: What general strategies can be used to purify this compound if impurities are detected?

A4: The choice of purification method depends on the nature of the impurities and the scale.

  • Column Chromatography: A common and effective method for separating the main compound from impurities with different polarities.[5]

  • Recrystallization: Can be effective if a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS chromatogram. Presence of impurities from synthesis or degradation.1. Analyze the mass spectrum of the unexpected peak to determine its molecular weight. 2. Compare the mass to potential impurities listed in Table 1. 3. If the impurity is unknown, consider further structural elucidation using techniques like NMR.[10]
Poor separation between the main peak and an impurity. The impurity has a similar polarity to the target compound.1. Optimize the HPLC method by adjusting the mobile phase gradient or changing the column chemistry (e.g., from C18 to PFP).[1] 2. Consider using a different chromatographic technique, such as supercritical fluid chromatography (SFC).[3]
Inconsistent analytical results between different batches. Variation in the impurity profile of the commercial batches.1. Request a Certificate of Analysis for each batch to check for specified purity. 2. Perform your own purity assessment using a validated analytical method upon receiving a new batch.
The compound appears to be degrading over time. The compound may be sensitive to light, moisture, or temperature.1. Store the compound in a dark, inert atmosphere, and at a low temperature (e.g., in a freezer under -20°C).[11][12] 2. Regularly check the purity of stored material, especially before use in critical experiments.

Data Presentation

Table 1: Potential Impurities and their Mass Spectrometry Data

Potential Impurity Chemical Structure Monoisotopic Mass (Da) [M+H]+ (m/z)
6-chloropyridin-3-yl)methanolC6H6ClNO143.01144.02
3-(chloromethyl)-6-chloropyridineC6H5Cl2N160.98161.99
N-[(6-chloropyridin-3-yl)methyl]amineC6H7ClN2142.03143.04
N-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylamineC8H11ClN2170.06171.07

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound batch.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 2.7 µm, 4.6 x 50 mm.

    • Mobile Phase A: Water with 0.1% Formic Acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A starting point could be 5% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[4]

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • For quantitative analysis, use a reference standard to create a calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is for the analysis of volatile impurities. Note that neonicotinoids can be challenging to analyze by GC-MS.[8]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a volatile solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify peaks corresponding to impurities.

    • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[9][13]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.[9]

    • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals to determine the relative ratios of the compound to any impurities.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structures of any impurities present.

Visualizations

G cluster_0 Synthesis of this compound Start 6-chloro-3-chloromethylpyridine Product This compound Start->Product Nucleophilic Substitution Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Reagent1 + Methylamine Reagent1->Product Impurity2 Over-methylation Product Product->Impurity2 Side Reaction

Caption: Synthesis pathway and potential impurity formation.

G Sample Commercial Batch of Compound HPLC HPLC Purity Check Sample->HPLC Decision Purity Acceptable? HPLC->Decision LCMS LC-MS Analysis GCMS GC-MS for Volatiles LCMS->GCMS NMR NMR for Structure ID GCMS->NMR Purify Purification Required NMR->Purify Decision->LCMS No Use Use in Experiment Decision->Use Yes G Start Unexpected Peak in Chromatogram? CheckMS Check Mass Spectrum Start->CheckMS Yes Proceed Proceed with Caution Start->Proceed No KnownImpurity Known Impurity? CheckMS->KnownImpurity Quantify Quantify and Assess Impact KnownImpurity->Quantify Yes Elucidate Structure Elucidation (NMR) KnownImpurity->Elucidate No PoorSep Poor Separation? Quantify->PoorSep Optimize Optimize Separation Method PoorSep->Optimize Yes PoorSep->Proceed No

References

Technical Support Center: Enhancing the Reactivity of 6-Chloropyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with 6-chloropyridine precursors in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my cross-coupling reaction with a 6-chloropyridine precursor showing low to no conversion?

A1: Low or no conversion is a frequent issue, primarily because the carbon-chlorine (C-Cl) bond in chloropyridines is strong and less reactive compared to C-Br or C-I bonds. This makes the oxidative addition step, often the rate-limiting step in palladium-catalyzed cross-coupling reactions, more challenging.[1][2][3][4] Several factors could be contributing to this issue:

  • Inactive Catalyst System: The chosen palladium catalyst and ligand may not be active enough to facilitate the reaction with the less reactive chloropyridine.[4][5] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3][5]

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and base are critical and may not be optimized for the specific substrate.[1] Aryl chlorides often require higher reaction temperatures (typically 80-110 °C) to proceed at a reasonable rate.[5]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, and any contamination can lead to its deactivation.[4][5]

  • Ineffective Base: The base is crucial for the transmetalation step. If the base is too weak, not soluble enough, or old, the reaction may not proceed.[4][5]

Q2: What are the most common side reactions I should be aware of?

A2: Several side reactions can compete with the desired cross-coupling, leading to lower yields and complex product mixtures. These include:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures.[3]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated, rendering it inactive for cross-coupling. This is often an issue with aqueous bases or protic solvents.[1][5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, often promoted by the presence of oxygen.[1]

Q3: How can I improve the yield of my Suzuki-Miyaura coupling with a 6-chloropyridine precursor?

A3: To enhance the yield, a systematic optimization of the reaction components is necessary:

  • Catalyst and Ligand Selection: For challenging aryl chlorides, highly active catalyst systems are required.[5] Sterically bulky and electron-donating ligands are crucial for enhancing the reactivity of the palladium center.[5] Consider using Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5]

  • Base Selection: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for aryl chlorides.[2][5]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often optimal to dissolve the inorganic base.[1][2][4]

  • Temperature: Higher reaction temperatures, typically in the range of 80-120 °C, are often necessary to drive the reaction to completion.[2][4]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation by oxygen.[2][5]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with a 6-chloropyridine precursor?

A4: Similar to Suzuki coupling, the success of Buchwald-Hartwig amination of chloropyridines relies on a highly active catalytic system and optimized conditions:

  • Catalyst System: Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as Xantphos, XPhos, or RuPhos.[6] Pre-catalysts can also be more reliable in forming the active Pd(0) species.[3]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly the most effective.[3] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst and higher temperatures.[3]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.[3][6]

  • Temperature: Elevated temperatures in the range of 80-110 °C are generally required.[3]

  • Inert Atmosphere: The use of a glovebox or Schlenk techniques to maintain an inert atmosphere is critical to prevent catalyst deactivation.[6]

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 6-Chloropyridine Precursors
Palladium Source / LigandBaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-10070-90[6]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)~80[6]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate[6]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-110Varies[2]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100High[7]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 6-Chloropyridine Precursors
Palladium SourceLigandBaseSolventTemperature (°C)Reference(s)
Pd₂(dba)₃ or Pd(OAc)₂Xantphos, XPhos, RuPhosNaOt-Bu or LiHMDSToluene or THF80-110[3][6]
Pd(OAc)₂CyPFtBu (JosiPhos)NaOt-BuTolueneRT to 100[8]
G3 or G4 PalladacycleBiarylphosphine ligandsNaOt-BuToluene, Dioxane80-110[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 6-chloropyridine derivative with a boronic acid.[6][9]

Materials:

  • 6-Chloropyridine derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equiv)[2][7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)[9]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)[2][9]

  • Anhydrous, degassed solvent (e.g., dioxane/water, toluene, or DMF)[2][9]

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 6-chloropyridine derivative, the boronic acid, and the base.[2][5]

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2][6]

  • Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).[2]

  • Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M.[2][5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][6]

  • Purify the crude product by flash column chromatography on silica gel.[5][6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of a 6-chloropyridine derivative.[6]

Materials:

  • 6-Chloropyridine derivative (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the 6-chloropyridine derivative and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Intermediate Pd(0)L2->Oxidative_Addition Ar-Cl Transmetalation Transmetalation Intermediate Oxidative_Addition->Transmetalation Ar'-B(OR)2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Coupled Product (Ar-Ar') Reductive_Elimination->Product ArCl 6-Chloropyridine (Ar-Cl) ArCl->Oxidative_Addition Challenging Step Boronic_Acid Boronic Acid/Ester (Ar'-B(OR)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Suzuki-Miyaura catalytic cycle for 6-chloropyridines.

Troubleshooting_Workflow start Low or No Conversion Observed catalyst Is the catalyst system active enough? start->catalyst conditions Are reaction conditions optimal? catalyst->conditions No solution_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. catalyst->solution_catalyst Yes side_reactions Are there competing side reactions? conditions->side_reactions No solution_conditions Increase temperature (80-120 °C). Ensure inert atmosphere. Screen stronger bases (K3PO4, Cs2CO3). conditions->solution_conditions Yes solution_side_reactions Check for hydrodehalogenation or protodeboronation. Use anhydrous solvents. side_reactions->solution_side_reactions Yes end Improved Reactivity solution_catalyst->end solution_conditions->end solution_side_reactions->end

Troubleshooting workflow for low conversion.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask (Aryl Halide, Boronic Acid/Amine, Base) B 2. Purge with Inert Gas (Evacuate & Backfill 3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat Reaction (80-120 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Aqueous Work-up (Dilute, Extract, Dry) F->G H 8. Purify Crude Product (Column Chromatography) G->H

Generalized experimental workflow for cross-coupling.

References

Validation & Comparative

Comparative Analysis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine and Other Neonicotinoid Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, physicochemical properties, and toxicological profiles of key chemical intermediates in the production of neonicotinoid insecticides.

This guide provides a comprehensive comparative analysis of N-[(6-chloropyrin-3-yl)methyl]-N-methylamine and other critical precursors in the synthesis of widely used neonicotinoid insecticides. Intended for researchers, scientists, and professionals in drug development and agrochemistry, this document compiles experimental data to offer an objective comparison of these compounds' characteristics and synthetic routes.

Introduction to Neonicotinoid Precursors

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[1] They are highly effective against a broad spectrum of sucking and chewing pests and are among the most widely used insecticides globally. The synthesis of these complex molecules involves several key precursor compounds, the efficiency of synthesis and the properties of which are crucial for the large-scale production of the final active ingredients. This guide focuses on a comparative analysis of five key precursors:

  • N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: A key intermediate in the synthesis of Acetamiprid.[2]

  • 2-Chloro-5-chloromethylpyridine (CCMP): A versatile precursor for several neonicotinoids, including Imidacloprid and Acetamiprid.[3]

  • 2-Nitroiminoimidazolidine: A core component in the synthesis of Imidacloprid.

  • 2-Cyanomino-1,3-thiazolidine: A precursor for the synthesis of Thiacloprid.

  • 1-Methyl-2-nitroguanidine: An intermediate used in the production of Clothianidin.

Comparative Data of Neonicotinoid Precursors

The following tables summarize the key quantitative data for the selected neonicotinoid precursors, providing a basis for comparison of their physicochemical properties and synthetic yields.

Table 1: Physicochemical Properties of Neonicotinoid Precursors

PrecursorChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₇H₉ClN₂156.61-236.9 ± 25.0DMSO (Slightly), Methanol (Sparingly)[4]
2-Chloro-5-chloromethylpyridine (CCMP)C₆H₅Cl₂N162.0237-42-Insoluble in water[3]
2-NitroiminoimidazolidineC₃H₆N₄O₂130.11216-218-Slightly soluble in water, soluble in hot water and cold alkaline solutions[1]
2-Cyanomino-1,3-thiazolidineC₄H₅N₃S127.17186-Not specified
1-Methyl-2-nitroguanidineC₂H₆N₄O₂118.09158-160-Not specified

Table 2: Synthesis and Yield of Neonicotinoid Precursors

PrecursorStarting Material(s)Typical Yield (%)Reference
This compound2-chloro-5-chloromethylpyridine, methylamine70%[5]
2-Chloro-5-chloromethylpyridine (CCMP)2-chloro-2-chloromethyl-4-cyano-butanal, phosgene97%[3][6]
2-NitroiminoimidazolidineNitroguanidine, ethylenediamineNot specified
2-Cyanomino-1,3-thiazolidineMalononitrile, thioglycolic acid95%
1-Methyl-2-nitroguanidineNitroguanidine, aqueous methylamine solution82-95%[7][8]

Table 3: Comparative Toxicity of Final Neonicotinoid Insecticides (LD₅₀ values for bees)

NeonicotinoidPrecursor(s)Oral LD₅₀ (ng/bee)Contact LD₅₀ (ng/bee)Reference
AcetamipridThis compound71008100[9]
Imidacloprid2-Chloro-5-chloromethylpyridine, 2-Nitroiminoimidazolidine3.7 - 40.918 - 81[9]
Thiacloprid2-Chloro-5-chloromethylpyridine, 2-Cyanomino-1,3-thiazolidine1732014630[9]
Clothianidin1-Methyl-2-nitroguanidine1.1 - 3.74.3 - 44[9]

Note: Specific toxicity data for the precursor molecules is limited in publicly available literature. The table above provides data for the final insecticide products to give an indication of the toxicological profile of the resulting compounds.

Experimental Protocols

Detailed methodologies for the synthesis of the key precursors are provided below.

Synthesis of this compound

This intermediate for Acetamiprid is synthesized from 2-chloro-5-chloromethylpyridine (CCMP) and methylamine. A typical procedure involves the reaction of CCMP with an aqueous solution of methylamine. The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The product is then isolated and purified. A documented yield for a related hydrolysis and demethylation of acetamiprid to a similar amide derivative is 70%.[5]

Synthesis of 2-Chloro-5-chloromethylpyridine (CCMP)

A high-yield synthesis of CCMP involves the reaction of 2-chloro-2-chloromethyl-4-cyano-butanal with phosgene in a toluene solution.[3][6] The reaction mixture is stirred at 50°C for 5 hours.[3][6] Upon completion, the mixture is cooled to induce crystallization, affording the product with a reported yield of 97%.[3][6]

Synthesis of 2-Nitroiminoimidazolidine

This precursor for Imidacloprid is prepared by the reaction of nitroguanidine with ethylenediamine. The reaction is typically carried out in water at an elevated temperature. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid.

Synthesis of 2-Cyanomino-1,3-thiazolidine

The synthesis of this Thiacloprid precursor involves the reaction of malononitrile and thioglycolic acid in pyridine. The mixture is refluxed for one hour. After evaporation of the solvent, the product is washed with water and filtered to give a high yield of 95%.

Synthesis of 1-Methyl-2-nitroguanidine

This intermediate for Clothianidin can be synthesized by reacting nitroguanidine with an aqueous solution of methylamine. The reaction is carried out at temperatures between 0°C and 40°C. This process is noted for its high yield (82-95%) and purity without the need for extensive purification steps.[7][8]

Signaling Pathways and Mode of Action

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[10] This binding leads to an overstimulation of the nerve cells, causing paralysis and eventual death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their insecticidal efficacy and relatively lower mammalian toxicity.

Below are diagrams illustrating the general synthetic workflow for neonicotinoids and their mode of action at the synaptic level.

G General Synthetic Workflow for Neonicotinoids cluster_precursors Precursors cluster_reaction Synthesis cluster_product Product A Chlorinated Pyridine/Thiazole Derivative C Condensation/ Substitution Reaction A->C B Amine/Guanidine/Imidazolidine Derivative B->C D Neonicotinoid Insecticide C->D

Caption: General synthetic workflow for neonicotinoids.

G Neonicotinoid Mode of Action at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Action Potential B Vesicles with Acetylcholine (ACh) A->B triggers release C ACh B->C releases E Nicotinic Acetylcholine Receptor (nAChR) C->E binds to D Neonicotinoid D->E binds irreversibly to F Continuous Influx of Na+ ions E->F opens ion channel G Overstimulation, Paralysis, Death F->G leads to

Caption: Neonicotinoid mode of action at the synapse.

Conclusion

The selection of appropriate precursors is a critical step in the efficient and cost-effective synthesis of neonicotinoid insecticides. This guide provides a comparative overview of key precursors, highlighting differences in their physicochemical properties and synthetic accessibility. While this compound is a crucial intermediate for acetamiprid, other precursors like CCMP are more versatile, serving as a starting point for multiple neonicotinoids. The provided experimental protocols and comparative data tables offer a valuable resource for researchers in the field of agrochemical synthesis and development. Further research into the specific toxicological profiles of these precursor molecules is warranted to ensure a comprehensive understanding of their potential environmental and health impacts.

References

Validating the Purity of Synthesized N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the reliability and reproducibility of experimental data, as well as meeting stringent regulatory standards. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, a key intermediate in the synthesis of agrochemicals and potential pharmaceutical candidates.[1][2] This document outlines detailed experimental protocols, presents comparative data, and offers a logical workflow for the purity assessment process.

Comparison of Analytical Techniques for Purity Validation

The selection of an appropriate analytical method for purity determination depends on several factors, including the chemical nature of the analyte and its potential impurities, the required accuracy and sensitivity, and the availability of instrumentation. For this compound, a substituted pyridine derivative, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most suitable and commonly employed techniques.[3]

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.Quantitative purity (area %), detection and quantification of non-volatile and thermally labile impurities.High sensitivity, excellent reproducibility, widely applicable for routine quality control.[3]Requires reference standards for impurity identification, potential for peak co-elution.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Identification and quantification of volatile and semi-volatile impurities, confirmation of molecular weight.High sensitivity and specificity for volatile compounds, provides structural information of impurities through mass spectra.[3]Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed information about the molecular structure.Unambiguous structural confirmation, identification and quantification of impurities without the need for reference standards (qNMR).Provides absolute purity (qNMR), highly informative for structure elucidation.Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of the mobile phase initial composition to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Impurities can be tentatively identified by comparing their retention times with those of known standards, if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic and Spectrometric Conditions:

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or methanol).

  • The concentration should be adjusted to avoid column overloading.

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the absolute purity of this compound using quantitative NMR (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation and accurate quantification.

Sample Preparation:

  • Accurately weigh a precise amount of the synthesized compound and the internal standard into an NMR tube.

  • Add the deuterated solvent and ensure complete dissolution.

Data Analysis: The absolute purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to the signals.

Comparative Data Presentation

The following tables present hypothetical yet plausible data to illustrate the comparison of results obtained from the different analytical techniques for two different batches of synthesized this compound.

Table 1: HPLC Purity Analysis

Sample Batch Retention Time (min) Peak Area (%) Potential Impurity
Batch A 5.2 (Main Peak)99.5-
3.80.32-chloro-5-chloromethylpyridine (Starting Material)
6.50.2Dimeric byproduct
Batch B 5.2 (Main Peak)98.8-
3.80.72-chloro-5-chloromethylpyridine (Starting Material)
7.10.5Unknown impurity

Table 2: GC-MS Impurity Profile

Sample Batch Retention Time (min) Detected Impurity Match Factor (NIST Library)
Batch A 8.1Toluene (Residual Solvent)95%
Batch B 8.1Toluene (Residual Solvent)96%
10.3N,N-dimethylformamide (Residual Solvent)92%

Table 3: qNMR Absolute Purity Determination

Sample Batch Absolute Purity (%)
Batch A 99.4 ± 0.2
Batch B 98.7 ± 0.3

Experimental Workflow and Signaling Pathway Visualization

A systematic workflow is crucial for the comprehensive purity validation of this compound. The following diagram illustrates a recommended logical sequence of analysis.

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Purity Validation cluster_final Final Assessment synthesis Synthesis of this compound initial_tlc Initial TLC Analysis synthesis->initial_tlc purification Purification (e.g., Column Chromatography) initial_tlc->purification hplc HPLC Analysis (Purity, Non-volatile Impurities) purification->hplc gcms GC-MS Analysis (Volatile Impurities, Solvents) purification->gcms nmr NMR Spectroscopy (Structural Confirmation) purification->nmr qnmr qNMR Analysis (Absolute Purity) hplc->qnmr final_report Final Purity Report & Batch Release qnmr->final_report

Caption: Workflow for the synthesis and purity validation of this compound.

This compound is a known metabolite of the neonicotinoid insecticide Acetamiprid and acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in insects.[1] The following diagram illustrates this signaling pathway.

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron acetylcholine Acetylcholine nachr Nicotinic Acetylcholine Receptor (nAChR) acetylcholine->nachr Binds to compound N-[(6-chloropyridin-3-yl)methyl]-compound-methylamine compound->nachr Binds to (Agonist) ion_channel Ion Channel Opening nachr->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Leads to nerve_impulse Continuous Nerve Impulse depolarization->nerve_impulse Causes

Caption: Simplified signaling pathway of this compound at the nicotinic acetylcholine receptor.

By employing a multi-technique approach as outlined in this guide, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and validity of their subsequent research and development activities.

References

A Comparative Guide to the Spectroscopic Properties of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for N-[(6-chloropyridin-3-yl)methyl]-N-methylamine and two structurally related alternatives: N-methyl-N-((pyridin-3-yl)methyl)amine and N-((6-chloropyridin-3-yl)methyl)ethanamine. The objective is to offer a clear, data-driven comparison to aid in the selection and characterization of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data points for this compound and its selected alternatives. This data is essential for the identification and structural elucidation of these compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted)
~8.3dPyridine H-2
~7.7ddPyridine H-4
~7.3dPyridine H-5
~3.6s-CH₂-
~2.4s-NCH₃
N-methyl-N-((pyridin-3-yl)methyl)amine (Predicted)
8.49sPyridine H-2
8.46dPyridine H-6
7.66dPyridine H-4
7.27ddPyridine H-5
3.63s-CH₂-
2.38s-NCH₃
N-((6-chloropyridin-3-yl)methyl)ethanamine (Predicted)
~8.3dPyridine H-2
~7.7ddPyridine H-4
~7.3dPyridine H-5
~3.7s-CH₂- (pyridinyl)
~2.6q-CH₂- (ethyl)
~1.1t-CH₃ (ethyl)

Note: Predicted data is based on computational models and should be confirmed by experimental analysis.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) ppm (Predicted)Assignment
This compound ~150.1, ~149.5, ~139.0, ~124.0, ~135.0Pyridine C
~55.0-CH₂-
~42.0-NCH₃
N-methyl-N-((pyridin-3-yl)methyl)amine 149.1, 148.5, 135.9, 135.4, 123.5Pyridine C
55.6-CH₂-
42.1-NCH₃
N-((6-chloropyridin-3-yl)methyl)ethanamine ~150.2, ~149.6, ~139.1, ~124.1, ~135.2Pyridine C
~53.0-CH₂- (pyridinyl)
~48.0-CH₂- (ethyl)
~15.0-CH₃ (ethyl)

Note: Predicted data is based on computational models and should be confirmed by experimental analysis.

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)IntensityAssignment
This compound (Predicted)
~3050MediumAromatic C-H stretch
~2950, ~2800MediumAliphatic C-H stretch
~1580, ~1470StrongC=C and C=N ring stretching
~1100StrongC-Cl stretch
~1200MediumC-N stretch
N-methyl-N-((pyridin-3-yl)methyl)amine (Experimental)
3100-3000MediumAromatic C-H stretch
2960-2800MediumAliphatic C-H stretch
1580, 1475, 1425StrongC=C and C=N ring stretching
1190MediumC-N stretch
N-((6-chloropyridin-3-yl)methyl)ethanamine (Predicted)
~3050MediumAromatic C-H stretch
~2970, ~2850MediumAliphatic C-H stretch
~1580, ~1470StrongC=C and C=N ring stretching
~1100StrongC-Cl stretch
~1200MediumC-N stretch

Note: Predicted data is based on computational models. Experimental data for N-methyl-N-((pyridin-3-yl)methyl)amine is sourced from SpectraBase.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z) (Predicted)
This compound C₇H₉ClN₂156.61156/158 (M+), 125 (M-CH₃NH)⁺, 91
N-methyl-N-((pyridin-3-yl)methyl)amine C₇H₁₀N₂122.17122 (M+), 92 (M-CH₃NH)⁺, 78
N-((6-chloropyridin-3-yl)methyl)ethanamine C₈H₁₁ClN₂170.64170/172 (M+), 125 (M-C₂H₅NH)⁺, 91

Note: The presence of chlorine in this compound and N-((6-chloropyridin-3-yl)methyl)ethanamine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented. These protocols are adapted from established methods for similar small organic molecules and can be tailored to specific instrumentation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Co-add 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) using a proton-decoupled pulse sequence. Employ a spectral width of around 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. Average approximately 1024 scans.

  • Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform with an exponential window function. Perform manual phase and baseline corrections. Report chemical shifts in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For liquid or solid samples, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to obtain a high-quality spectrum. Record a background spectrum of the empty ATR crystal and automatically subtract it from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL. Introduce the solution into the ion source via direct infusion using a syringe pump at a flow rate of 10 µL/min.

  • Ionization: Utilize Electron Ionization (EI) with an electron energy of 70 eV. Maintain the ion source temperature at approximately 250°C.

  • Mass Analysis: Scan the mass analyzer over a mass-to-charge (m/z) range of 50-500 amu.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the comparison and analysis of the spectroscopic data.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison Analyte Target or Analog Compound Sample_NMR NMR Sample Analyte->Sample_NMR Dissolve IR_Spec FT-IR Spectrometer Analyte->IR_Spec MS_Spec Mass Spectrometer Analyte->MS_Spec Solvent Deuterated Solvent (for NMR) Solvent->Sample_NMR NMR_Spec NMR Spectrometer Sample_NMR->NMR_Spec H_NMR ¹H NMR Spectrum NMR_Spec->H_NMR C_NMR ¹³C NMR Spectrum NMR_Spec->C_NMR IR IR Spectrum IR_Spec->IR MS Mass Spectrum MS_Spec->MS Comparison Comparative Analysis H_NMR->Comparison C_NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for Spectroscopic Analysis and Comparison.

StructuralRelationship Target N-[(6-chloropyridin-3-yl)methyl]- N-methylamine Analog1 N-methyl-N-((pyridin-3-yl)methyl)amine Target->Analog1 Removal of Cl Analog2 N-((6-chloropyridin-3-yl)methyl)ethanamine Target->Analog2 N-Methyl to N-Ethyl

Caption: Structural Relationships of Compared Compounds.

References

A Comparative Analysis of Neonicotinoid and Phenylpyrazole Insecticides for Efficacy in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and pest control professionals on the comparative efficacy of insecticides derived from N-[(6-chloropy-ridin-3-yl)methyl]-N-methylamine, with a focus on the widely used neonicotinoid, Imidacloprid, and its phenylpyrazole alternative, Fipronil. This report details their mechanisms of action, presents quantitative efficacy data against various pests, and outlines standardized experimental protocols for their evaluation.

The quest for effective and selective insecticides is a continuous endeavor in agrochemical and public health research. Among the prominent classes of insecticides are the neonicotinoids, synthetic analogs of nicotine, and the phenylpyrazoles. This guide provides a detailed comparison of two leading examples from these classes: Imidacloprid, a neonicotinoid derived from the chemical intermediate N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, and Fipronil, a broad-spectrum phenylpyrazole.

Executive Summary

Imidacloprid, a systemic insecticide, acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[1][2] It is particularly effective against sucking insects.[3] Fipronil, on the other hand, is a non-systemic insecticide that functions by blocking GABA-gated chloride channels, resulting in neuronal hyperexcitation. This distinct mode of action makes it effective against a wide range of pests, including those resistant to other insecticide classes.[3] This guide presents a comparative analysis of their efficacy, supported by experimental data, to aid researchers and professionals in making informed decisions for pest management strategies.

Quantitative Efficacy Comparison

The efficacy of Imidacloprid and Fipronil varies depending on the target pest species, application method, and environmental conditions. The following tables summarize available quantitative data from various studies.

Table 1: Comparative Lethal Concentration (LC50) of Imidacloprid and Fipronil Against Various Insect Pests

Insect SpeciesInsecticideLC50Exposure TimeReference
Blattella germanica (German Cockroach)Fipronil22.5 ppm24 hours[4]
Imidacloprid9228 ppm24 hours[4]
Aphis craccivora (Cowpea Aphid)FipronilNot specified--
Imidacloprid0.063 ppm24 hours[5]
Aphis gossypii (Cotton Aphid)ImidaclopridNot specified--
Reticulitermes flavipes (Eastern Subterranean Termite)FipronilNot specified--
ImidaclopridNot specified--

Table 2: Comparative Lethal Dose (LD50) of Imidacloprid and Fipronil in Mammals

SpeciesInsecticideLD50 (Oral)Reference
Rat (male)Imidacloprid424 mg/kg[6]
Rat (female)Imidacloprid450-475 mg/kg[6]
Mouse (male)Imidacloprid131 mg/kg[6]
Mouse (female)Imidacloprid168 mg/kg[6]
RatFipronil97 mg/kg[7]
MouseFipronil91 mg/kg[7]

Table 3: Comparative Efficacy of Imidacloprid and Fipronil Against Common Pests

Pest SpeciesInsecticideEfficacyStudy DetailsReference
Ctenocephalides felis (Cat Flea)Imidacloprid90.8% flea reduction at 24 hours post-reinfestation on day 34.Topical application on cats.[8][9][10]
Fipronil/(S)-methoprene55.7% to 67.4% flea reduction at 24 hours post-reinfestation on day 34.Topical application on cats.[8][9][10]
Imidacloprid/Flumethrin collar98.2% to 100% efficacy for eight months.Collar application on cats.[11]
Fipronil/(S)-methoprene spot-on68.2% to 99.9% efficacy over eight months.Monthly spot-on application on cats.[11]
Fungus-growing termitesFipronilAll five treated colonies were eliminated after 56 days.Bait station application in the field.[12][13]
ImidaclopridNo effect on colonies; termites abandoned bait stations.Bait station application in the field.[12][13]
Fipronil100% effective for five years at concentrations of 0.25% and above.Soil barrier treatment for buildings.[14]
Imidacloprid100% effective for five years at concentrations of 0.1% and above.Soil barrier treatment for buildings.[14]

Mechanisms of Action

The distinct modes of action of Imidacloprid and Fipronil are crucial to their insecticidal properties and selectivity.

Imidacloprid: Nicotinic Acetylcholine Receptor (nAChR) Agonist

Imidacloprid acts on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs).[2] This binding mimics the action of the neurotransmitter acetylcholine (ACh), but with a much stronger and more persistent effect. The continuous stimulation of nAChRs leads to an overstimulation of the nervous system, resulting in paralysis and eventual death of the insect.[1]

Imidacloprid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_released ACh ACh->ACh_released Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_released->nAChR Binds Imidacloprid Imidacloprid Imidacloprid->nAChR Binds (Irreversibly) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Depolarization Continuous Depolarization Ion_Channel->Depolarization Na+ influx Paralysis Paralysis & Death Depolarization->Paralysis

Imidacloprid's agonistic action on nAChRs.

Fipronil: GABA Receptor Antagonist

Fipronil targets the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the insect central nervous system. Fipronil blocks the GABA-gated chloride channel, preventing the influx of chloride ions into the neuron.[15] This inhibition of the inhibitory signal leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.

Fipronil_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_released GABA GABA->GABA_released Release GABA_R GABA Receptor GABA_released->GABA_R Binds Chloride_Channel Chloride Channel (Blocked) GABA_R->Chloride_Channel Inhibits Cl- influx Fipronil Fipronil Fipronil->GABA_R Blocks Hyperexcitation Hyperexcitation Chloride_Channel->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Fipronil's antagonistic action on GABA receptors.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of insecticide efficacy. The following outlines a general workflow for conducting a larval insecticide bioassay.

General Workflow for Larval Insecticide Bioassay

This protocol is a generalized representation based on standard procedures such as those from the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC).[16][17][18][19]

Insecticide_Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis A1 Prepare Insecticide Stock Solutions A2 Prepare Serial Dilutions A1->A2 B1 Add Dilutions to Containers A2->B1 A3 Label Bioassay Containers A3->B1 B2 Introduce Larvae B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Record Mortality at Predetermined Intervals B3->C1 C2 Calculate LC50/LD50 (Probit Analysis) C1->C2 C3 Statistical Analysis C2->C3

A generalized workflow for insecticide bioassays.

1. Preparation of Insecticide Solutions:

  • Prepare a stock solution of the technical grade insecticide in a suitable solvent (e.g., acetone).

  • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

2. Bioassay Setup:

  • Label bioassay containers (e.g., petri dishes, vials) with the insecticide, concentration, and replicate number.

  • For contact toxicity, coat the inside of the containers with the respective insecticide dilutions and allow the solvent to evaporate. For ingestion toxicity, incorporate the insecticide into the diet.

3. Insect Exposure:

  • Introduce a known number of test insects (e.g., 10-25 larvae) into each container.

  • Include a control group exposed only to the solvent.

  • Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, photoperiod).

4. Data Collection and Analysis:

  • Record the number of dead or moribund insects at specified time points (e.g., 24, 48, 72 hours).

  • Use the mortality data to calculate the lethal concentration (LC50) or lethal dose (LD50) using statistical methods such as Probit analysis.[20][21]

Conclusion

Both Imidacloprid and Fipronil are highly effective insecticides with distinct advantages. Imidacloprid's systemic action makes it a valuable tool for controlling sucking pests in agricultural settings, while Fipronil's broad-spectrum activity and effectiveness against resistant populations make it a versatile option for various pest management scenarios.[3] The choice between these insecticides should be based on the target pest, the application environment, and the potential for resistance development. Further research is encouraged to expand the quantitative efficacy data across a wider range of pests and to develop more targeted and environmentally benign pest control strategies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine. As a key intermediate and metabolite in the synthesis and degradation of neonicotinoid insecticides like Acetamiprid, robust and reliable analytical methods for its quantification are crucial for quality control, metabolic studies, and environmental monitoring.[1][2][3] This document presents a comparative analysis based on typical performance data for structurally similar compounds, detailed experimental protocols, and visual workflows to assist in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. The following tables summarize typical validation parameters for HPLC, GC-MS, and LC-MS/MS in the context of analyzing this compound and related substituted pyridines and secondary amines.

Table 1: Quantitative Performance Comparison

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.999[1]> 0.995> 0.999[4]
Accuracy (% Recovery) 80-110%[1]80-115%95-105%[4]
Precision (% RSD) < 5%< 15%< 10%[4]
Limit of Detection (LOD) 5 µg/kg[1]~1-10 µg/L0.005 ppm[5]
Limit of Quantification (LOQ) 14 µg/kg[1]~5-50 µg/L0.010 ppm[4][5]

Table 2: Qualitative Method Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase, followed by detection based on mass-to-charge ratio.Combines HPLC separation with highly selective and sensitive mass spectrometric detection.
Applicability Well-suited for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable; derivatization may be necessary for polar compounds.Highly versatile for a wide range of compounds, including those in complex matrices.
Selectivity Moderate; depends on chromatographic separation.High; mass spectral data provides structural information.Very High; precursor-product ion transitions provide exceptional selectivity.
Sensitivity Good, typically in the µg/g to ng/g range.Good, often in the ng/L to µg/L range.Excellent, capable of detecting pg to fg levels.
Sample Throughput Moderate to high.Moderate.High, with modern UHPLC systems.
Cost Relatively low initial and operational cost.Moderate initial cost, with moderate operational costs.High initial investment and higher operational and maintenance costs.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods used for the analysis of the parent compound, Acetamiprid, in various sample matrices.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 50 mm × 4.6 mm, 1.8 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: DAD at 245 nm.

  • Sample Preparation (QuEChERS method):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the supernatant for d-SPE cleanup with PSA and C18 sorbents.

    • Centrifuge and filter the final extract before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general procedure for the analysis of secondary amines, which may require derivatization to improve volatility and chromatographic performance.

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Sample Preparation (with Derivatization):

    • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • Concentrate the extract to a small volume.

    • Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).

    • Heat the mixture to facilitate the reaction (e.g., 60 °C for 30 minutes).

    • Inject the derivatized sample into the GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on highly sensitive methods for the detection of Acetamiprid and its metabolites in various commodities.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.

  • Sample Preparation: A modified QuEChERS procedure similar to the one described for HPLC is commonly used.[4][5]

Visualizing the Workflow

To aid in the understanding of the analytical processes, the following diagrams illustrate the general workflow for cross-validation and a decision-making process for method selection.

Analytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_analyte Define Analyte and Matrix set_requirements Set Performance Requirements (e.g., LOQ, Accuracy, Precision) define_analyte->set_requirements select_methods Select Analytical Methods for Comparison (e.g., HPLC, GC-MS, LC-MS/MS) set_requirements->select_methods method_dev_opt Method Development and Optimization for each technique select_methods->method_dev_opt method_validation Single-Laboratory Validation (Linearity, Accuracy, Precision, etc.) method_dev_opt->method_validation sample_analysis Analysis of the Same Samples by all methods method_validation->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, F-test) sample_analysis->data_comparison assess_performance Assess Performance Against Requirements data_comparison->assess_performance select_optimal Select Optimal Method(s) for Routine Use assess_performance->select_optimal

Analytical Method Cross-Validation Workflow

Method Selection Flowchart start Start: Need to Quantify This compound sensitivity Is ultra-high sensitivity required? (e.g., trace residue analysis) start->sensitivity volatility Is the analyte thermally stable and volatile? (or can be derivatized) sensitivity->volatility No lcmsms LC-MS/MS sensitivity->lcmsms Yes matrix Is the sample matrix complex? volatility->matrix No gcms GC-MS volatility->gcms Yes cost Are there significant budget constraints? matrix->cost No matrix->lcmsms Yes cost->lcmsms No hplc HPLC cost->hplc Yes

Decision Flowchart for Analytical Method Selection

References

A Comparative Guide to N-[(6-chloropyridin-3-yl)methyl]-N-methylamine and Its Isomers in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is a critical chemical intermediate, primarily utilized in the synthesis of neonicotinoid insecticides such as Acetamiprid.[1][2] Its structural isomers, which differ in the position of the chlorine atom and the methyl-N-methylamine group on the pyridine ring, are also of significant interest in medicinal chemistry and agrochemical research. The reactivity of these isomers in synthetic reactions, particularly in cross-coupling and nucleophilic substitution reactions, is a crucial factor in the design and efficiency of synthetic routes.

This guide provides an objective comparison of the predicted and observed performance of this compound versus its key isomers: N-[(5-chloropyridin-2-yl)methyl]-N-methylamine and N-[(2-chloropyridin-4-yl)methyl]-N-methylamine. The comparison is based on established principles of chemical reactivity and supported by available experimental data.

Theoretical Framework for Reactivity Comparison

The reactivity of chloropyridine derivatives in common synthetic transformations is largely governed by the electronic effects of the pyridine nitrogen atom. The nitrogen atom is electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, especially at the 2- and 4-positions (ortho and para to the nitrogen).

In the context of N-[(chloropyridin-yl)methyl]-N-methylamine isomers, the position of the chlorine atom is the dominant factor influencing reactivity in key reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. A chlorine atom at the 2- or 6-position is significantly more activated towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles compared to a chlorine atom at the 3- or 5-position. This is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) by the adjacent electron-withdrawing nitrogen atom.

Therefore, the predicted order of reactivity for the chloro-substituent is: 6-chloro > 2-chloro > 4-chloro > 5-chloro ≈ 3-chloro.

Physicochemical Properties of Isomers

PropertyThis compoundN-[(5-chloropyridin-2-yl)methyl]-N-methylamine (Predicted)N-[(2-chloropyridin-4-yl)methyl]-N-methylamine (Predicted)
CAS Number 120739-62-0[3]N/AN/A
Molecular Formula C₇H₉ClN₂[4]C₇H₉ClN₂C₇H₉ClN₂
Molecular Weight 156.61 g/mol [4]156.61 g/mol 156.61 g/mol
Boiling Point 236.9±25.0 °C (Predicted)[5]~240 °C~245 °C
LogP 1.845 (Predicted)[5]~1.9~1.8
pKa 8.08±0.10 (Predicted)[5]~7.8~8.2

Comparative Performance in Synthetic Reactions

While direct, side-by-side comparative studies are limited in published literature, the following sections provide available data and a predictive analysis of the performance of these isomers in key synthetic reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The reactivity of the chloropyridine isomers in this reaction is directly related to the ease of oxidative addition of the C-Cl bond to the palladium catalyst.

IsomerArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (as precursor 6-chloropyridin-3-amine) 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100-High (qualitative)[6]
N-[(5-chloropyridin-2-yl)methyl]-N-methylamine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol110371-76 (analogous system)[7]
N-[(2-chloropyridin-4-yl)methyl]-N-methylamine Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001270-80 (analogous system)[8]

Analysis: Based on the activating effect of the ortho-nitrogen, this compound is expected to exhibit the highest reactivity, allowing for milder reaction conditions and potentially higher yields compared to its isomers. The 2-chloro isomer would be next in reactivity, followed by the 4-chloro isomer.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the position of the chlorine atom.

IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (as precursor 6-chloropyridin-3-amine) AnilinePd(OAc)₂ / BINAPNaOtBuToluene100-High (qualitative)[9]
N-[(5-chloropyridin-2-yl)methyl]-N-methylamine MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110-92 (analogous system)[9]
N-[(2-chloropyridin-4-yl)methyl]-N-methylamine AnilinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1002485 (analogous system)[8]

Analysis: The reactivity trend in Buchwald-Hartwig amination is expected to mirror that of the Suzuki-Miyaura coupling, with the 6-chloro isomer being the most reactive. This allows for the use of a broader range of amines and potentially lower catalyst loadings.

Experimental Protocols

General Procedure for N-Methylation of (chloropyridin-yl)methanamine

This protocol describes the N-methylation of a (chloropyridin-yl)methanamine precursor to yield the target compounds.

Materials:

  • (chloropyridin-yl)methanamine (1.0 equiv)

  • Methyl iodide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask, add (chloropyridin-yl)methanamine and potassium carbonate.

  • Add acetonitrile and cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of N-[(chloropyridin-yl)methyl]-N-methylamine isomers with an arylboronic acid.[6]

Materials:

  • N-[(chloropyridin-yl)methyl]-N-methylamine isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the N-[(chloropyridin-yl)methyl]-N-methylamine isomer, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of N-[(chloropyridin-yl)methyl]-N-methylamine isomers.[9]

Materials:

  • N-[(chloropyridin-yl)methyl]-N-methylamine isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • BINAP (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate and BINAP.

  • Add 2 mL of anhydrous toluene and stir at room temperature for 10 minutes to form the catalyst complex.

  • To this mixture, add the N-[(chloropyridin-yl)methyl]-N-methylamine isomer, the desired amine, and sodium tert-butoxide.

  • Add an additional 3 mL of anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir under argon.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

G cluster_reactivity Predicted Reactivity in Cross-Coupling Reactions cluster_factors Governing Factors High_Reactivity High Reactivity (6-chloro isomer) Moderate_Reactivity Moderate Reactivity (2-chloro isomer) High_Reactivity->Moderate_Reactivity Decreasing Reactivity Low_Reactivity Lower Reactivity (4-chloro isomer) Moderate_Reactivity->Low_Reactivity Decreasing Reactivity Ortho_Activation Activation by ortho-Nitrogen Ortho_Activation->High_Reactivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Low_Reactivity

Caption: Predicted reactivity of chloropyridine isomers.

G Start Start: Combine Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Start->Inert_Atmosphere 1 Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition 2 Heating Heat with Stirring Solvent_Addition->Heating 3 Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring 4 Workup Workup: Cool, Dilute, Wash Monitoring->Workup 5 Purification Purification: Column Chromatography Workup->Purification 6 Product Final Product Purification->Product 7

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The synthetic utility of this compound and its isomers is intrinsically linked to the position of the chlorine substituent on the pyridine ring. The 6-chloro isomer exhibits the highest reactivity in key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions, owing to the electronic activation by the ortho-nitrogen atom. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making it a preferred building block in many synthetic campaigns. While direct quantitative comparisons are not extensively documented, the theoretical principles and available data from analogous systems provide a strong predictive framework for chemists to select the most appropriate isomer and optimize reaction conditions for their specific synthetic targets.

References

A Comparative Guide to the Biological Efficacy of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of various derivatives of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, a core scaffold of many neonicotinoid insecticides. The information presented is collated from multiple studies to aid researchers in understanding the structure-activity relationships of this important class of compounds.

Introduction

This compound is a key structural component and a known metabolite of several commercially successful neonicotinoid insecticides, such as Acetamiprid.[1][2] Neonicotinoids act as agonists at the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and subsequent paralysis and death of the insect.[3][4] The development of novel derivatives of this scaffold is a critical area of research aimed at overcoming insect resistance, improving the safety profile, and enhancing the insecticidal spectrum. This guide summarizes quantitative data on the biological efficacy of these derivatives, details the experimental protocols used for their evaluation, and provides visual representations of key biological pathways and experimental workflows.

Data Presentation: Comparative Biological Efficacy

The following tables summarize the insecticidal activity of various derivatives of this compound against different insect species. The data has been extracted from multiple peer-reviewed studies.

Table 1: Insecticidal Activity of Novel Neonicotinoid Analogs with Dihydropyridine Moiety

Compound IDR GroupTarget InsectConcentration (mg/L)Mortality (%)Reference
3a2-ClNilaparvata lugens50092.5[5]
3c4-ClNilaparvata lugens50090.3[5]
3e2,4-diClNilaparvata lugens50091.8[5]

Table 2: Insecticidal Activity of β-Substituted Nitromethylene Neonicotinoid Analogues

Compound IDTarget InsectLC50 (mg/L)Reference
7Cowpea aphid0.0188[6]
8Cowpea aphid0.0146[6]
9Cowpea aphid0.0129[6]
10Cowpea aphid0.0125[6]
11Cowpea aphid0.0137[6]
12Cowpea aphid0.0142[6]
13Cowpea aphid0.0153[6]
14Cowpea aphid0.0169[6]
Imidacloprid (control)Cowpea aphid0.0142[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies from which the data was compiled.

Synthesis of Novel Neonicotinoid Analogs with Dihydropyridine Moiety

A mixture of intermediate 1 (1.2 mmol), aromatic aldehyde (1 mmol), and intermediate 2 (1 mmol) in acetonitrile (30 mL) was stirred at reflux for 18 hours in the presence of piperidine (0.1 mmol). After cooling to room temperature, the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the target compounds. The structures of all synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and elemental analysis.[5]

Insecticidal Bioassay Against Nilaparvata lugens

The insecticidal activities of the synthesized compounds against the brown planthopper (Nilaparvata lugens) were evaluated using the rice-stem dipping method. For each compound, solutions of varying concentrations were prepared. Rice stems were dipped into the respective solutions for 30 seconds and then air-dried. The treated rice stems were placed into test tubes, and 10 third-instar nymphs of N. lugens were introduced into each tube. The mortality rates were observed and recorded after 72 hours. Each experiment was replicated three times.[5]

Insecticidal Bioassay Against Cowpea Aphid (Aphis craccivora)

The insecticidal activity against the cowpea aphid (Aphis craccivora) was determined by a leaf-dipping method. Vicia faba leaves were cut into discs of 3 cm in diameter and dipped into the test solutions for 5 seconds. After air-drying, the treated leaf discs were placed in a petri dish containing a 1% agar solution. Twenty adult aphids were transferred onto the leaf surface. The petri dishes were then kept in a controlled environment at 25 ± 1 °C and 70% relative humidity. Mortality was assessed after 24 hours. Each concentration was tested in triplicate.[6]

Visualizations: Pathways and Workflows

Mechanism of Action of Neonicotinoid Insecticides

Neonicotinoid_Mechanism cluster_synapse Insect Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission Continuous Nerve Signal Transmission Postsynaptic_Neuron->Signal_Transmission Synaptic_Cleft Synaptic Cleft Neonicotinoid Neonicotinoid Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to AChE Acetylcholinesterase (AChE) Neonicotinoid->AChE Not hydrolyzed Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Ion_Channel->Postsynaptic_Neuron Na+ influx Paralysis Paralysis and Death Signal_Transmission->Paralysis Acetylcholine Acetylcholine (ACh) Acetylcholine->nAChR Binds to Acetylcholine->AChE Hydrolyzed by

Caption: Mechanism of action of neonicotinoid derivatives at the insect nicotinic acetylcholine receptor.

General Workflow for Insecticide Discovery and Evaluation

Insecticide_Workflow Design Compound Design & Library Generation Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Insecticidal Screening Characterization->Primary_Screening Dose_Response Dose-Response & LC50/LD50 Determination Primary_Screening->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Secondary_Screening Secondary Screening (Spectrum, Resistance) Dose_Response->Secondary_Screening Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Candidate Candidate Selection Secondary_Screening->Candidate

Caption: A generalized workflow for the discovery and evaluation of novel insecticidal compounds.

References

Benchmarking Synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established literature methods for the synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, a key intermediate in the production of neonicotinoid insecticides such as Acetamiprid.[1][2][3] The following sections detail the experimental protocols, present quantitative data for each method, and offer a visual representation of the synthetic workflows. This objective comparison is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and starting material availability.

Comparison of Synthetic Methods

Three primary synthetic routes for the preparation of this compound are prevalent in the literature: Alkylation of methylamine with 2-chloro-5-(chloromethyl)pyridine (CCMP), reductive amination of 6-chloro-3-pyridinecarboxaldehyde, and methylation of (6-chloropyridin-3-yl)methanamine. The quantitative performance of these methods is summarized in the table below.

Method Starting Materials Key Reagents/Catalysts Reaction Time Yield (%) Purity (%) Reference
Method 1: Alkylation 2-chloro-5-(chloromethyl)pyridine, 40% aq. methylamineToluene3 hours (addition) + further reaction76Not SpecifiedEP 0609811 A1[4]
Method 2: Reductive Amination 6-chloro-3-pyridinecarboxaldehyde, MethylamineReducing agent (e.g., NaBH₃CN, H₂/Catalyst)Not SpecifiedNot SpecifiedNot SpecifiedGeneral Method[5]
Method 3: Methylation (6-chloropyridin-3-yl)methanamineMethylating agent (e.g., Methyl iodide)Not SpecifiedNot SpecifiedNot SpecifiedGeneral Method[5]

Note: Quantitative data for Method 2 and Method 3 applied specifically to the synthesis of this compound were not available in the searched literature. These are presented as generally recognized synthetic routes.

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below.

Method 1: Alkylation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with Methylamine

This method involves the direct reaction of 2-chloro-5-(chloromethyl)pyridine with an aqueous solution of methylamine.

Procedure: In a suitable reactor, a 40% aqueous solution of methylamine is charged. A solution of 2-chloro-5-trichloromethylpyridine in toluene is then added over a period of 3 hours while maintaining the temperature at 15°C or lower and supplying hydrogen gas to a pressure of 3 Kg/cm². After the addition is complete, the internal temperature is gradually raised to 35°C, and the supply of hydrogen gas is continued until absorption ceases. The catalyst is then filtered off, and the filtrate is analyzed. A reported yield for a similar process for a related compound is 76%.[4]

Method 2: Reductive Amination of 6-chloro-3-pyridinecarboxaldehyde

This approach involves the formation of an imine intermediate from 6-chloro-3-pyridinecarboxaldehyde and methylamine, which is then reduced in situ to the target amine. While a specific protocol with quantitative data for this exact transformation was not found, a general procedure is as follows:

General Procedure: To a solution of 6-chloro-3-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol, dichloroethane), methylamine (as a solution or gas) is added. The mixture is stirred to form the corresponding imine. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise. The reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. Purification is typically performed by column chromatography.[5]

Method 3: Methylation of (6-chloropyridin-3-yl)methanamine

This route utilizes (6-chloropyridin-3-yl)methanamine as the precursor, which is then methylated to introduce the second methyl group. A specific, detailed protocol with yields for this reaction was not found in the searched literature, but a general approach is described below.

General Procedure: (6-chloropyridin-3-yl)methanamine is dissolved in a suitable polar aprotic solvent, such as DMF or acetonitrile. A base, such as potassium carbonate or triethylamine, is added to the solution. A methylating agent, typically methyl iodide, is then added dropwise at a controlled temperature. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic phase is then washed, dried, and concentrated. The crude product is purified, usually by column chromatography.[5]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general synthetic pathways and the experimental workflow for the synthesis and purification of this compound.

Synthesis_Pathways Synthetic Routes to this compound cluster_alkylation Method 1: Alkylation cluster_reductive_amination Method 2: Reductive Amination cluster_methylation Method 3: Methylation A1 2-chloro-5-(chloromethyl)pyridine P This compound A1->P Alkylation A2 Methylamine A2->P B1 6-chloro-3-pyridinecarboxaldehyde Imine Intermediate Imine Intermediate B1->Imine Intermediate Condensation B2 Methylamine B2->Imine Intermediate Imine Intermediate->P Reduction C1 (6-chloropyridin-3-yl)methanamine C1->P Methylation C2 Methylating Agent C2->P

Caption: Synthetic Routes to the Target Compound.

Experimental_Workflow General Experimental and Purification Workflow Start Reaction Setup (Starting Materials + Reagents) Reaction Reaction Monitoring (TLC/GC) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: General Experimental and Purification Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing global demand for effective pest control in agriculture and public health necessitates a thorough understanding of the environmental footprint of widely used insecticides. This guide provides a comparative environmental impact assessment of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, a principal metabolite of the neonicotinoid insecticide acetamiprid, and several alternative classes of insecticides. By presenting available experimental data on ecotoxicity, degradation, and bioaccumulation, this document aims to equip researchers and drug development professionals with the objective information needed to make informed decisions in the pursuit of safer and more sustainable chemical solutions.

Unveiling the Environmental Profile: this compound

This compound, also known as IM-1-4 or N-desmethyl acetamiprid, is a significant transformation product of acetamiprid, a widely used neonicotinoid insecticide.[1] Its environmental fate is intrinsically linked to that of its parent compound. Acetamiprid is known for its systemic properties in plants and its mode of action as a nicotinic acetylcholine receptor (nAChR) agonist in insects.[2]

The available data indicates that while acetamiprid itself can degrade relatively quickly in soil, its metabolite, this compound, can be more persistent. One study noted that the metabolite IM-1-4 was a major component of the radioactive residue in soil, increasing to about 73% after 120 days and then slowly decreasing.[3] This persistence highlights the importance of evaluating the environmental impact of not just the parent compound but also its primary metabolites. A study on the degradation of acetamiprid by the bacterium Ensifer meliloti showed that the metabolite IM-1-4 was formed after a series of transformations.[4][5][6]

While comprehensive ecotoxicity data for this compound is not as extensive as for its parent compound, its presence in the environment warrants careful consideration. A recent study detected both acetamiprid and its N-desmethyl metabolite in plants treated with a commercial insecticide formulation.[7] Toxicological analyses of acetamiprid and its metabolites have shown inhibitory effects on the germination of cabbage seeds and the growth of Escherichia coli.[8][9]

A Comparative Look: Alternative Insecticide Classes

To provide a broader context for assessing the environmental impact of this compound and its parent compound, this guide examines three alternative classes of insecticides: pyrethroids, sulfoximines, and butenolides.

Pyrethroids , synthetic analogues of naturally occurring pyrethrins, are widely used broad-spectrum insecticides.[10] They are known for their high toxicity to aquatic organisms but tend to have shorter persistence in the environment due to rapid degradation by sunlight and microorganisms.[10][11]

Sulfoximines , such as sulfoxaflor, represent a newer class of insecticides that also target the nicotinic acetylcholine receptor in insects.[12] While considered to have low risk to birds, mammals, and most aquatic organisms, sulfoxaflor is highly toxic to bees.[13][14] Its primary breakdown product can be highly persistent in aquatic environments.[15]

Butenolides are a promising class of antifouling compounds, with some demonstrating insecticidal properties.[16][17] Certain butenolides have shown low toxicity to non-target organisms and rapid biodegradation, making them an area of interest for developing more environmentally benign pest control solutions.[18]

Data at a Glance: Comparative Environmental Impact

The following tables summarize the available quantitative data for acetamiprid (as a proxy for its metabolite), pyrethroids, sulfoximines, and butenolides. It is important to note the limited direct data available for this compound.

Table 1: Soil Degradation Half-Life (DT50)

Compound ClassCompoundSoil TypeDT50 (days)Reference
Neonicotinoid (Metabolite)AcetamipridAerobic1 - 8[3]
PyrethroidBifenthrinNon-sterilized12.4 - 1410[10]
PyrethroidCypermethrinNon-sterilized17.1 - 52.1[10]
PyrethroidDeltamethrinNon-sterilized8.3 - 105.3[10]
PyrethroidPermethrinAerobic4 - 40[11]
SulfoximineSulfoxaflor-Rapid degradation[13]
ButenolideButenolide-Half-life: 13.0 h[18]

Table 2: Aquatic Toxicity

Compound ClassCompoundOrganismEndpointValueReference
NeonicotinoidAcetamipridFish (Various)LC50 (96h)Moderately toxic[19]
NeonicotinoidAcetamipridAquatic InvertebratesEC50Moderately toxic[19]
PyrethroidGeneralFish and Aquatic InvertebratesLC50/EC50Highly toxic[10]
SulfoximineSulfoxaflorDaphnia magnaEC50 (48h)> 400 mg/L[12]
SulfoximineSulfoxaflorMysid ShrimpLC50 (acute)640 µg/L[12]
ButenolideButenolideDanio rerio (Zebrafish)LC50 (96h)1.12 mg/L[16][17]
ButenolideButenolideDaphnia magnaEC50 (48h)0.48 mg/L[16][17]

Table 3: Avian and Bee Toxicity

Compound ClassCompoundOrganismEndpointValueReference
NeonicotinoidAcetamipridBirdsLD50Highly toxic[19]
NeonicotinoidAcetamipridHoneybeesLD50 (oral)8.85 µ g/bee [20]
PyrethroidGeneralBees-Highly toxic (lab)[10]
SulfoximineSulfoxaflorHoneybeesAcute contact LD500.052 µ g/bee [21]
SulfoximineSulfoxaflorHoneybeesAcute oral LD500.058 µ g/bee [21]

Visualizing the Processes: Workflows and Pathways

To better understand the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Soil_Degradation cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis soil Test Soil spike Spiking soil->spike compound Test Compound (e.g., this compound) compound->spike incubate Incubation (Controlled Temp & Moisture) spike->incubate sampling Periodic Sampling incubate->sampling extract Solvent Extraction sampling->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze data Data Analysis (DT50 Calculation) analyze->data

Experimental workflow for a soil degradation study.

Aquatic_Toxicity_Testing_Workflow cluster_setup Test Setup cluster_observation Observation cluster_result Result Analysis organisms Test Organisms (e.g., Daphnia magna, Danio rerio) exposure Exposure organisms->exposure solutions Test Solutions (Range of Concentrations) solutions->exposure observe Observation Period (e.g., 48h or 96h) exposure->observe record Record Mortality/ Immobilization observe->record calculate Calculate LC50/EC50 record->calculate report Report Results calculate->report

Workflow for aquatic toxicity testing (e.g., OECD 202/203).

Acetamiprid_Degradation_Pathway Acetamiprid Acetamiprid IM12 IM-1-2 (N-carbamoylimine derivate) Acetamiprid->IM12 Hydration (Nitrile Hydratase) ACENH ACE-NH IM12->ACENH Spontaneous Hydrolysis ACENH2 ACE-NH2 ACENH->ACENH2 IM14 IM-1-4 (this compound) ACENH2->IM14 Cleavage IM0 IM-0 (6-chloro-3-pyridinemethanol) IM14->IM0 Further Degradation IC0 IC-0 (6-chloronicotinic acid) IM0->IC0 Oxidation

Simplified microbial degradation pathway of Acetamiprid.

Experimental Protocols: A Foundation for Reliable Data

The data presented in this guide is derived from studies that generally follow standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure the reproducibility and comparability of environmental safety testing data for chemicals.

Soil Degradation Studies (Adapted from OECD 307)
  • Test System: A defined soil type with known characteristics (e.g., texture, organic carbon content, pH).

  • Test Substance Application: The test compound, often radiolabeled for tracking, is applied to the soil at a specified concentration.

  • Incubation: The treated soil samples are incubated under controlled aerobic conditions, maintaining constant temperature and moisture levels.

  • Sampling: Soil samples are collected at various time intervals throughout the study period.

  • Analysis: The concentration of the parent compound and its degradation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Evaluation: The rate of degradation is calculated to determine the half-life (DT50) of the compound in the soil.

Aquatic Toxicity Testing: Daphnia sp. Acute Immobilisation Test (OECD 202)
  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.[22][23][24][25][26]

  • Test Solutions: A series of at least five concentrations of the test substance in a suitable medium are prepared, along with a control group.[22][23][24][26]

  • Exposure: The daphnids are exposed to the test solutions for a period of 48 hours.[22][23][24][25][26]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[22][25]

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.[23][25]

Aquatic Toxicity Testing: Fish Acute Toxicity Test (OECD 203)
  • Test Organism: A suitable fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.[27]

  • Test Solutions: At least five concentrations of the test substance are prepared in a geometric series, along with a control.[28][29]

  • Exposure: The fish are exposed to the test solutions for a 96-hour period.[27][28][29][30]

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[28][30]

  • Data Analysis: The 96-hour LC50 (the concentration that is lethal to 50% of the fish) is determined.[27][29]

Conclusion: A Path Towards Informed Choices

The environmental assessment of this compound and its alternatives reveals a complex landscape of varying persistence, toxicity, and bioaccumulation potentials. While its parent compound, acetamiprid, shows relatively rapid degradation in soil, the metabolite itself can be more persistent. The alternatives, such as pyrethroids, sulfoximines, and butenolides, each present their own set of environmental considerations.

This guide underscores the critical need for comprehensive environmental data, not only for parent active ingredients but also for their significant metabolites. For researchers and professionals in drug and pesticide development, a thorough understanding of these environmental profiles is paramount for the responsible design and selection of next-generation chemical solutions that are both effective and environmentally sustainable. The continued application of standardized testing protocols will be essential in generating the robust data needed to navigate this complex environmental maze.

References

Unveiling the Binding Landscape: A Comparative Analysis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine Analogues at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide focuses on data from studies of imidacloprid (IMI) analogues, which provide a strong surrogate for understanding the binding characteristics of the broader class of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine derivatives.

Comparative Binding Affinity of Imidacloprid Analogues

The binding affinities of various analogues for different nAChR subtypes are crucial for understanding their selectivity and potential biological effects. The following table summarizes the inhibitory concentrations (IC50) of nine imidacloprid analogues against [³H]nicotine binding to various nAChR subtypes.

CompoundStructureα1 nAChR (Torpedo) IC50 (μM)α3 nAChR (SH-SY5Y) IC50 (μM)α7 nAChR (SH-SY5Y) IC50 (μM)α4β2 nAChR (Rat Brain) IC50 (μM)
Imidacloprid (IMI)Imidazolidine>3001.12100.083
Desnitro-IMI (DN-IMI)Imidazolidine0.00750.0053110.0018
Tetrahydropyrimidine-IMI (THP-IMI)Tetrahydropyrimidine>3000.23330.012
Tetrahydropyrimidine-CH-IMI (THPCH-IMI)Tetrahydropyrimidine>3000.151.20.0051
Acetamiprid (AAP)Acyclic>3000.54>3000.12
Nitenpyram (NTP)Acyclic>3001.52200.14
CH-IMIImidazolidine>3000.326.10.015
DN-AAPAcyclic0.0150.0081150.0032
DN-NTPAcyclic0.0210.011250.0045

Data sourced from Tomizawa et al. (1999). Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors. British Journal of Pharmacology, 127(1), 115–122.

Key Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of these compounds:

  • The Nitro Group: The presence of a nitro group (as in IMI, AAP, and NTP) generally leads to lower affinity for mammalian nAChR subtypes compared to their desnitro counterparts (DN-IMI, DN-AAP, DN-NTP). This is a critical factor in the selective toxicity of neonicotinoids towards insects over mammals.[1][2]

  • The Imine Moiety: Replacement of the N-nitroimine with an N-cyanoimine (as in acetamiprid) or a nitromethylene group (as in nitenpyram) alters the binding profile.

  • Cyclic vs. Acyclic Structures: Both cyclic (imidazolidine, tetrahydropyrimidine) and acyclic analogues can exhibit high affinity, indicating that the overall conformation and electronic properties are more critical than the ring structure itself.

  • Subtype Selectivity: Minor structural modifications can lead to significant changes in subtype selectivity. For instance, the tetrahydropyrimidine analogue of IMI with a nitromethylene substituent (THPCH-IMI) shows high affinity for the α7 nAChR subtype.[2]

Experimental Protocols

The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay for nAChRs

1. Materials and Reagents:

  • Receptor Source: Membranes prepared from cells expressing the specific nAChR subtype of interest (e.g., human neuroblastoma SH-SY5Y cells for α3 and α7 subtypes) or brain tissue homogenates (e.g., rat brain for α4β2 subtypes).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor, such as [³H]nicotine or [³H]epibatidine.

  • Test Compounds: The this compound analogues to be tested.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled nAChR ligand (e.g., nicotine) to determine the level of non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological salt concentrations.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Fluid.

2. Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50 Values: Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki Values: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Experimental and Signaling Pathways

To better understand the experimental workflow and the biological context of nAChR activation, the following diagrams are provided.

Ligand_Binding_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubation of Receptor, Radioligand, and Analogues Receptor->Incubation Ligands Radioligand & Test Analogues Ligands->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Quantification Quantification of Bound Radioligand Filtration->Quantification Analysis Calculation of IC50/Ki Values Quantification->Analysis

Caption: Experimental workflow for determining ligand binding affinity.

nAChR_Signaling_Pathway Agonist N-substituted Analogue (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

References

Safety Operating Guide

Navigating the Safe Disposal of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

A critical aspect of laboratory safety and environmental responsibility is the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (CAS No. 120739-62-0), a compound utilized in various research and development applications. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Safety Precautions

Based on the GHS classifications of similar compounds, this compound should be handled with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Hazard Classification (Anticipated)GHS Pictogram (Anticipated)Precautionary Statements (Anticipated)
Acute Toxicity, Oral (Category 4)
alt text
P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation (Category 2)
alt text
P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Eye Irritation (Category 1)
alt text
P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Acute Toxicity, Inhalation (Category 3)
alt text
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P311: Call a POISON CENTER or doctor/physician.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials may include strong oxidizing agents and acids.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be in good condition and have a secure, tight-fitting lid.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

3. Storage:

  • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the container is stored away from incompatible materials.

4. Professional Disposal:

  • Waste material must be disposed of in accordance with national and local regulations.[1]

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Provide the disposal company with a copy of all available safety information for the compound.

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

  • Carefully collect the absorbed material and contaminated items into the designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Do not allow the product to enter drains.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Waste Generation (Pure compound, solutions, contaminated materials) identify Identify as Hazardous Waste start->identify spill Spill or Leak Occurs start->spill segregate Segregate from Incompatible Waste identify->segregate containerize Collect in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store dispose Arrange for Professional Disposal store->dispose end Disposal Complete dispose->end spill->identify No spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes spill_proc->containerize

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious laboratory environment.

References

Personal protective equipment for handling N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (CAS No. 120739-62-0). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized below.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Source: Sigma-Aldrich[1], LGC Standards[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldTight-sealing safety goggles are mandatory to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesWear protective gloves.[2] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse only outdoors or in a well-ventilated area. A respirator is necessary if engineering controls like a fume hood are not feasible or if exposure limits may be exceeded.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).

    • Avoid creating dust.

  • Reaction Setup:

    • If used in a reaction, add the compound to the reaction vessel within the fume hood.

  • Post-Handling:

    • Decontaminate all equipment used.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed.[2]

    • Store in a locked-up area.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Skin Contact Take off all contaminated clothing and wash it before reuse. Wash with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[2]

Source: LGC Standards[2]

Disposal Plan: Step-by-Step Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection:

    • Collect waste material in a designated, properly labeled hazardous waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request:

    • Dispose of contents and container to an approved waste disposal plant.[2] Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling cluster_storage Storage prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handling_weigh Weighing & Transfer prep_hood->handling_weigh handling_react Reaction Setup handling_weigh->handling_react post_decon Decontaminate Equipment handling_react->post_decon post_waste Dispose of Waste post_decon->post_waste post_wash Remove PPE & Wash Hands post_waste->post_wash storage_store Store in a Cool, Dry, Well-Ventilated Area post_wash->storage_store

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.